Product packaging for 1-Bromo-4-isopropylbenzene(Cat. No.:CAS No. 586-61-8)

1-Bromo-4-isopropylbenzene

Cat. No.: B1265591
CAS No.: 586-61-8
M. Wt: 199.09 g/mol
InChI Key: MOZHUOIQYVYEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-4-isopropylbenzene is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97223. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11B B1265591 1-Bromo-4-isopropylbenzene CAS No. 586-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZHUOIQYVYEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060411
Record name p-Bromocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Bromo-4-isopropylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21422
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.2 [mmHg]
Record name 1-Bromo-4-isopropylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21422
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

586-61-8
Record name 1-Bromo-4-isopropylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromocumene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-isopropylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-bromo-4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Bromocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromocumene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromocumene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SYA3DG4GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-bromo-4-isopropylbenzene chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-4-isopropylbenzene for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Moving beyond basic data, we explore the causality behind its synthesis, its reactivity, and its strategic application in constructing complex molecular architectures.

Core Identity and Molecular Structure

This compound, also known by its common synonym p-bromocumene, is an aromatic organic compound.[1][2][3] Its structure consists of a benzene ring substituted with a bromine atom and an isopropyl group at the para position (positions 1 and 4, respectively). This specific arrangement dictates its reactivity and utility in organic synthesis.

The IUPAC name for this compound is 1-bromo-4-(propan-2-yl)benzene.[2][4][5] Its molecular formula is C₉H₁₁Br, and it has a molecular weight of approximately 199.09 g/mol .[2][4][6]

Key Identifiers:

  • CAS Number: 586-61-8[4][6][7]

  • Molecular Formula: C₉H₁₁Br[6][7]

  • SMILES: CC(C)C1=CC=C(Br)C=C1[4]

  • InChI Key: MOZHUOIQYVYEPN-UHFFFAOYSA-N[1][4]

Physicochemical & Spectroscopic Profile

This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its nonpolar nature renders it insoluble in water, but it exhibits good solubility in common organic solvents like hexane, toluene, and other hydrocarbons.[4][5] This solubility profile is critical for its use in various reaction media.

Quantitative Physicochemical Data

The physical properties of this compound are well-documented, though minor variations exist across different sources. The following table consolidates this data for practical laboratory use.

PropertyValueSource(s)
Molecular Weight 199.09 g/mol [2][4][6]
Appearance Colorless to light yellow liquid[1][8]
Melting Point -12°C to -23°C[4][7][9]
Boiling Point ~219°C at 760 mmHg[4][8]
Density ~1.315 g/cm³ at 20-25°C[4][8]
Refractive Index (n²⁰/D) ~1.536[4][9]
Flash Point >100°C[4][8]
Water Solubility Insoluble[4][5][8]
Spectroscopic Characterization for Structural Verification

In a research context, unambiguous identification is paramount. The following spectroscopic data are characteristic of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic septet for the isopropyl methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The aromatic region will display a pair of doublets, typical of a 1,4-disubstituted benzene ring, integrating to two protons each.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two types of isopropyl carbons, and four signals for the aromatic carbons due to the molecule's symmetry. The carbon atom bonded to the bromine will be significantly shifted.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the alkyl and aromatic groups, C=C stretching in the aromatic ring, and a strong signal in the fingerprint region corresponding to the C-Br bond.

  • Mass Spectrometry (MS): The electron ionization mass spectrum typically shows a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Common fragment ions correspond to the loss of the isopropyl group or the bromine atom.[2]

Synthesis: Electrophilic Aromatic Substitution

The most common and logical synthesis of this compound is via the electrophilic aromatic substitution of isopropylbenzene (cumene).[10][11]

Mechanistic Rationale

The isopropyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. This effect stabilizes the carbocation intermediate (the sigma complex) formed during the electrophilic attack at the ortho and para positions.[11] While both ortho and para products are electronically favored, the para product, this compound, is formed predominantly. This is a direct consequence of steric hindrance; the bulky isopropyl group physically obstructs the approach of the electrophile to the adjacent ortho positions, making the attack at the sterically accessible para position significantly more favorable.[11]

cluster_start Starting Materials cluster_proc Process cluster_end Product Cumene Isopropylbenzene (Cumene) EAS Electrophilic Aromatic Substitution (EAS) Cumene->EAS Br2 Bromine (Br₂) Activation Activation of Br₂ (Formation of Br⁺ electrophile) Br2->Activation FeBr3 Lewis Acid (FeBr₃) FeBr3->Activation Activation->EAS Br⁺ attack Workup Aqueous Workup & Neutralization EAS->Workup Crude Mixture Purification Distillation Workup->Purification Product This compound (Para-product) Purification->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Bromination of Isopropylbenzene

This protocol is a self-validating system designed for laboratory synthesis.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium thiosulfate solution to neutralize HBr gas). Ensure all glassware is oven-dried to prevent moisture from deactivating the Lewis acid catalyst.

  • Reagent Charging: In a fume hood, charge the flask with isopropylbenzene (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, ~0.05 eq) as the Lewis acid catalyst.[10]

  • Bromine Addition: Charge the dropping funnel with a solution of bromine (Br₂, 1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane or carbon tetrachloride, though caution is advised due to toxicity).

  • Reaction Execution: Cool the flask in an ice bath to control the initial exothermic reaction. Add the bromine solution dropwise to the stirred isopropylbenzene mixture over 30-60 minutes. The reaction mixture will turn reddish-brown, and hydrogen bromide (HBr) gas will evolve.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the red color of bromine has faded and HBr evolution has ceased. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing ice and water. Add a saturated solution of sodium bisulfite or thiosulfate to quench any unreacted bromine. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[12]

Applications in Drug Development & Advanced Synthesis

This compound is not typically a final drug product but rather a crucial building block.[1][4] Its value lies in the strategic combination of the reactive C-Br bond and the lipophilic isopropyl group. The bromine atom serves as a versatile synthetic handle, primarily for forming new carbon-carbon and carbon-heteroatom bonds.

Key Transformation Pathways

The true utility of this scaffold is realized through its conversion into more complex molecules, a cornerstone of medicinal chemistry.

cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start This compound Grignard Grignard Reagent (via Mg/ether) Start->Grignard Pd(0) cat. Suzuki Suzuki Coupling (with Boronic Acid) Start->Suzuki Pd(0) cat. Buchwald Buchwald-Hartwig (with Amine) Start->Buchwald Pd(0) cat. Heck Heck Reaction (with Alkene) Start->Heck Pd(0) cat. Grignard_P Nucleophilic Isopropylphenyl (for C-C bond formation) Grignard->Grignard_P Suzuki_P Biaryl Structures Suzuki->Suzuki_P Buchwald_P Aryl Amines Buchwald->Buchwald_P Heck_P Styrenyl Derivatives Heck->Heck_P

Caption: Key reaction pathways for synthetic diversification.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is ideal for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[13][14] These reactions are fundamental in modern drug discovery, allowing for the modular assembly of complex molecules by coupling the 4-isopropylphenyl moiety to various other fragments (boronic acids, amines, alkenes, etc.).

  • Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, 4-isopropylphenylmagnesium bromide. This creates a potent carbon-based nucleophile, essential for forming C-C bonds with electrophiles like aldehydes, ketones, and esters.

  • Lithiation: Reaction with organolithium reagents (e.g., n-butyllithium) at low temperatures can form the corresponding aryllithium species, another powerful nucleophile for targeted synthesis.

The isopropyl group itself is significant. It increases the lipophilicity of the molecule, which can enhance membrane permeability and influence how a potential drug binds to its biological target. By using this compound, medicinal chemists can systematically introduce this group and explore its impact on the structure-activity relationship (SAR) of a new drug candidate.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: It is classified as harmful if swallowed and is an irritant to the skin and eyes.[2][4][15] It is also considered toxic to aquatic life with long-lasting effects.[15][16]

  • Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17][18] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][16] Keep it away from strong oxidizing agents.[4][17]

Conclusion

This compound is a synthetically valuable and versatile intermediate. Its well-defined structure, predictable reactivity through electrophilic substitution for its synthesis, and the utility of its C-Br bond for advanced coupling reactions make it a foundational tool for researchers. For professionals in drug development, it provides a reliable scaffold for introducing the 4-isopropylphenyl group, enabling the systematic exploration of chemical space to optimize the therapeutic properties of novel molecular entities.

References

An In-depth Technical Guide to 1-Bromo-4-isopropylbenzene: Synthesis, Reactions, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-isopropylbenzene, also known by its common name p-bromocumene, is a halogenated aromatic hydrocarbon with significant utility in organic synthesis. Its structure, featuring a benzene ring substituted with a bromine atom and an isopropyl group, provides a versatile scaffold for the construction of more complex molecules. The presence of the bromine atom allows for a wide range of subsequent chemical transformations, most notably in the realm of metal-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide offers a comprehensive overview of its nomenclature, physicochemical properties, synthesis, key reactions, and applications, with a particular focus on its relevance to drug development.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-bromo-4-(propan-2-yl)benzene [1]. The nomenclature is derived from the parent benzene ring with two substituents: a bromo group and an isopropyl group. The numbering of the benzene ring begins at one of the substituted carbons and proceeds in the direction that gives the other substituent the lowest possible number. In this case, the substituents are in a para (1,4) relationship.

Common synonyms for this compound include:

  • p-Bromocumene

  • 4-Bromocumene

  • 4-Isopropylbromobenzene

  • p-Isopropylbromobenzene

  • Benzene, 1-bromo-4-(1-methylethyl)-[1]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1]
Appearance Colorless liquid
Boiling Point 218.7 °C
Melting Point -22.5 °C
Density 1.3145 g/cm³ at 20 °C
Solubility Insoluble in water; soluble in organic solvents
CAS Number 586-61-8[1]

Safety and Handling: this compound is harmful if swallowed and can cause skin and serious eye irritation[1]. It should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from oxidizing agents.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of isopropylbenzene (cumene). The isopropyl group is an ortho-, para- director, and due to steric hindrance from the bulky isopropyl group, the major product of this reaction is the para-substituted isomer.

Experimental Protocol: Electrophilic Bromination of Isopropylbenzene

Objective: To synthesize this compound via the iron-catalyzed bromination of isopropylbenzene.

Materials:

  • Isopropylbenzene (cumene)

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve isopropylbenzene in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide to the solution.

  • Bromine Addition: Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of dichloromethane, to the reaction mixture via the dropping funnel. The addition should be carried out at room temperature with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the red-brown color of bromine has disappeared.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and slowly add it to a beaker containing a 10% sodium bisulfite solution to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

G cumene Isopropylbenzene intermediate Sigma Complex (Resonance Stabilized) cumene->intermediate Electrophilic Attack br2 Br₂ febr3 FeBr₃ (catalyst) br2->febr3 Forms Br⁺ electrophile product This compound intermediate->product Deprotonation hbr HBr product->hbr Byproduct

Caption: Electrophilic Bromination of Isopropylbenzene.

Key Reactions and Synthetic Utility

The bromine atom in this compound serves as a versatile functional handle for a variety of synthetic transformations, making it a valuable building block in the synthesis of complex organic molecules.

Grignard Reaction

This compound readily reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (4-isopropylphenyl)magnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

G reactant This compound product (4-Isopropylphenyl)magnesium bromide reactant->product mg Mg mg->product solvent Anhydrous Ether solvent->product G reactant1 This compound product 4-Isopropyl-1,1'-biphenyl derivative reactant1->product reactant2 R-B(OH)₂ reactant2->product catalyst Pd(0) Catalyst catalyst->product base Base (e.g., Na₂CO₃) base->product G reactant1 This compound product N-(4-isopropylphenyl)amine derivative reactant1->product reactant2 R₁R₂NH reactant2->product catalyst Pd Catalyst + Ligand catalyst->product base Base (e.g., NaOtBu) base->product G reactant1 This compound product 1-(alkynyl)-4-isopropylbenzene reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst + Cu(I) cocatalyst catalyst->product base Amine Base base->product

References

Electrophilic Aromatic Substitution of Isopropylbenzene: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of isopropylbenzene, commonly known as cumene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the mechanistic underpinnings that govern the regioselectivity of these reactions, exploring the nuanced interplay of electronic and steric effects. Key transformations, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are discussed in detail, supported by established protocols and mechanistic insights. The guide aims to serve as a valuable resource, bridging theoretical principles with practical applications in the synthesis of complex organic molecules.

Introduction: The Unique Reactivity of Isopropylbenzene

Isopropylbenzene is a crucial aromatic hydrocarbon in the chemical industry, most notably as a precursor in the production of phenol and acetone. In the context of fine chemical and pharmaceutical synthesis, its benzene ring serves as a versatile scaffold for building molecular complexity. The reactivity of isopropylbenzene in electrophilic aromatic substitution is fundamentally governed by the electronic and steric nature of the isopropyl substituent.

The isopropyl group is classified as an electron-donating group (EDG) and, consequently, an activating group in EAS reactions.[1][2] This activation arises from the inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[1][2] As an activating group, the isopropyl substituent directs incoming electrophiles to the ortho and para positions.[1][2][3] This directive influence is a result of the stabilization of the cationic intermediate, known as the arenium ion or sigma complex, through resonance and inductive effects.

However, the steric bulk of the isopropyl group introduces a significant complicating factor.[4][5] This steric hindrance can impede electrophilic attack at the ortho positions, often leading to a preference for substitution at the less hindered para position.[5][6] The balance between the electronic activation and steric hindrance is a recurring theme in the chemistry of isopropylbenzene and a key consideration for synthetic planning.

The Directing Effects of the Isopropyl Group: A Deeper Dive

The regiochemical outcome of an EAS reaction on a substituted benzene is determined by the nature of the existing substituent.[1] The isopropyl group's influence can be dissected into two primary components:

  • Electronic Effects: The isopropyl group, through its electron-donating inductive effect, pushes electron density into the benzene ring. This effect is particularly pronounced at the ortho and para positions, as illustrated by the resonance structures of the arenium ion intermediate formed during electrophilic attack. The positive charge of the arenium ion can be delocalized onto the carbon atom bearing the isopropyl group, a stabilizing interaction that is not possible with meta attack.[2] This preferential stabilization of the ortho and para intermediates lowers the activation energy for their formation, making these pathways kinetically favored.

  • Steric Effects: The spatial volume occupied by the isopropyl group presents a physical barrier to the approach of an electrophile.[4][7] This steric hindrance is most pronounced at the ortho positions, which are in close proximity to the bulky substituent.[5][6] Consequently, even though the ortho positions are electronically activated, the rate of substitution at these sites can be significantly diminished, especially with larger electrophiles.[6] This often results in the para isomer being the major product.[5]

Visualizing Arenium Ion Intermediates

The following diagram illustrates the resonance stabilization of the arenium ion for ortho, meta, and para attack on isopropylbenzene.

Arenium_Ion_Stabilization cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_initial Isopropylbenzene + E+ ortho_intermediate [Arenium Ion (ortho)] (3 resonance structures, one with tertiary carbocation) ortho_initial->ortho_intermediate Rate-determining step ortho_product Ortho Product ortho_intermediate->ortho_product Fast meta_initial Isopropylbenzene + E+ meta_intermediate [Arenium Ion (meta)] (3 resonance structures, all secondary carbocations) meta_initial->meta_intermediate Higher Ea meta_product Meta Product meta_intermediate->meta_product Fast para_initial Isopropylbenzene + E+ para_intermediate [Arenium Ion (para)] (3 resonance structures, one with tertiary carbocation) para_initial->para_intermediate Rate-determining step para_product Para Product para_intermediate->para_product Fast

Caption: Arenium ion intermediates in the EAS of isopropylbenzene.

Key Electrophilic Aromatic Substitution Reactions of Isopropylbenzene

Nitration

The nitration of isopropylbenzene is a classic example of an EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).[8][9]

The reaction yields a mixture of ortho- and para-nitroisopropylbenzene, with the para isomer being the major product due to the steric hindrance of the isopropyl group.[10][11] The ratio of para to ortho isomers can vary depending on the reaction conditions, but values of 2.5 to 3.06 have been reported, highlighting the significant influence of sterics.[10]

3.1.1. Experimental Protocol: Nitration of Isopropylbenzene[10]
  • In a flask, cool 1 mL of concentrated nitric acid in an ice-water bath.

  • Slowly add 1 mL of concentrated sulfuric acid to the nitric acid with constant stirring, keeping the mixture cool. This mixture contains the nitronium ion electrophile.

  • In a separate flask, dissolve 1 mL of isopropylbenzene in 5 mL of methylene chloride (CH2Cl2).

  • Add the acid mixture dropwise to the isopropylbenzene solution with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture for one hour.

  • Add 10 mL of fresh methylene chloride to the reaction mixture.

  • Wash the organic layer successively with saturated sodium bicarbonate (NaHCO3) solution and distilled water to neutralize and remove any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the product mixture.

  • The product ratio can be determined using techniques such as high-resolution 1H NMR spectroscopy.[10]

Halogenation

The halogenation of isopropylbenzene involves the substitution of a hydrogen atom with a halogen (Cl, Br). This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination, to polarize the halogen molecule and generate a more potent electrophile.[12][13][14]

Similar to nitration, halogenation yields a mixture of ortho and para isomers, with the para product predominating due to steric hindrance.[5] It is important to note that under different conditions, such as the presence of UV light or heat, radical substitution at the benzylic position of the isopropyl group can occur instead of electrophilic substitution on the ring.

Sulfonation

Sulfonation of isopropylbenzene introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction is typically performed using fuming sulfuric acid (a solution of sulfur trioxide, SO3, in concentrated sulfuric acid).[15] The electrophile is either SO3 or its protonated form, +SO3H.[16][17]

A key feature of aromatic sulfonation is its reversibility.[15][16][17] The sulfonic acid group can be removed by heating the arylsulfonic acid in dilute aqueous acid.[15][16] This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles to specific positions. For instance, by blocking the more reactive para position, an incoming electrophile can be directed to the ortho position.

Friedel-Crafts Reactions

The Friedel-Crafts reactions are a set of reactions that form new carbon-carbon bonds to an aromatic ring. They are broadly categorized into alkylation and acylation.

3.4.1. Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, typically AlCl3.[18][19] The reaction proceeds through the formation of a carbocation electrophile.[18][19]

However, Friedel-Crafts alkylation of isopropylbenzene is often complicated by several factors:

  • Polyalkylation: The product of the initial alkylation is more reactive than the starting material because the newly added alkyl group is also activating. This can lead to the formation of polyalkylated products.[18]

  • Carbocation Rearrangements: The intermediate carbocation can undergo rearrangements to form a more stable carbocation, leading to a mixture of products with different alkyl substituents.[20][21]

3.4.2. Friedel-Crafts Acylation

Friedel-Crafts acylation is a more controlled and synthetically useful reaction for introducing an acyl group (-COR) onto an aromatic ring.[22][23] It involves the reaction of an aromatic compound with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst, such as AlCl3.[20][23]

The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[19][20][21] Furthermore, the product of the acylation, an aromatic ketone, is deactivated towards further electrophilic substitution. This deactivation prevents polyacylation, making the reaction a clean and high-yielding process.[21][22]

A prominent example is the acylation of isopropylbenzene with acetyl chloride to form 4'-isopropylacetophenone.[24] This compound is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[24][25][26]

3.4.2.1. Synthesis of 4'-Isopropylacetophenone[24][27]
  • To a stirred solution of isopropylbenzene and acetyl chloride in a suitable solvent (e.g., hexane), add aluminum chloride (AlCl3) portion-wise at a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is then quenched by carefully pouring the mixture onto crushed ice and acidifying with HCl to decompose the aluminum chloride complex.

  • The organic layer is separated, washed, dried, and the solvent is evaporated.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure 4'-isopropylacetophenone.

Quantitative Aspects and Predictive Models

The directing effects of substituents in electrophilic aromatic substitution can be quantified using linear free-energy relationships, such as the Hammett equation.[28][29] The Hammett equation relates the reaction rates and equilibrium constants of reactions of substituted benzene derivatives to the electronic properties of the substituents.[29] While primarily applied to meta and para substituents, modified forms of the equation can provide insights into the electronic effects at the ortho position.[30][31]

The substituent constant (σ) in the Hammett equation provides a measure of the electron-donating or electron-withdrawing nature of a substituent. For the isopropyl group, the negative value of its σ constant reflects its electron-donating character. The reaction constant (ρ) indicates the sensitivity of a particular reaction to substituent effects.[29]

Synthetic Applications and Future Directions

The electrophilic aromatic substitution of isopropylbenzene is a cornerstone of industrial and laboratory-scale organic synthesis. The resulting substituted cumene derivatives are valuable intermediates in the production of a wide range of products, including:

  • Pharmaceuticals: The isopropylphenyl moiety is present in various drug molecules. The ability to selectively functionalize the aromatic ring is crucial for the synthesis of these compounds.

  • Agrochemicals: Many herbicides, insecticides, and fungicides contain substituted aromatic rings derived from reactions like those described in this guide.

  • Fragrances and Flavors: Compounds like 4'-isopropylacetophenone are used in the fragrance and flavor industry for their characteristic aromas.[24][25]

  • Polymers and Materials Science: Substituted aromatic compounds can serve as monomers or building blocks for advanced materials with tailored properties.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for these transformations, including the use of solid acid catalysts and greener reaction media.[23] Furthermore, a deeper understanding of the interplay between electronic and steric effects will continue to drive the development of highly regioselective synthetic methods.

Conclusion

The electrophilic aromatic substitution of isopropylbenzene is a rich and multifaceted area of organic chemistry. The isopropyl group, as a weakly activating and sterically demanding substituent, presents a fascinating case study in the balance of electronic and steric effects that govern the regioselectivity of these reactions. A thorough understanding of these principles is essential for researchers and professionals seeking to leverage the chemistry of isopropylbenzene in the design and synthesis of novel molecules with applications in medicine, agriculture, and materials science. This guide has provided a detailed overview of the key reactions, their mechanisms, and practical considerations, serving as a foundational resource for further exploration and innovation in this field.

References

A Technical Guide to 1-Bromo-4-isopropylbenzene (CAS 586-61-8): Properties, Synthesis, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Compound Profile & Physicochemical Properties

Introduction

1-Bromo-4-isopropylbenzene, also known by synonyms such as 4-Bromocumene and p-Bromoisopropylbenzene, is an organobromine compound with the chemical formula C₉H₁₁Br.[1] Structurally, it consists of a benzene ring substituted with a bromine atom and an isopropyl group at the para position. This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. It typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.[1] Its primary utility lies in its role as a precursor for creating more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The bromine atom serves as a versatile functional handle, enabling a wide range of chemical transformations, most notably in the formation of organometallic reagents and participation in cross-coupling reactions.[1][2]

Physicochemical Data

The physical and chemical properties of this compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. Key quantitative data are summarized below.

PropertyValueSource(s)
CAS Number 586-61-8[3][4]
Molecular Formula C₉H₁₁Br[1][3]
Molecular Weight 199.09 g/mol [3][4]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 218.7 - 219.3 °C at 760 mmHg[4]
Melting Point -22.5 °C[4]
Density 1.315 g/cm³ at 20-25 °C[4][5]
Refractive Index 1.530 - 1.536[4][5]
Flash Point >100 °C (>212 °F)[4][5]
Solubility Insoluble in water; soluble in nonpolar organic solvents like hexane and toluene.[1][2]
Vapor Pressure 0.2 mmHg[3]

Section 2: Synthesis & Purification

The most common and industrially relevant synthesis of this compound is the electrophilic aromatic substitution of cumene (isopropylbenzene). This pathway is favored due to the availability of the starting material and the directing effects of the isopropyl group.

Synthesis Workflow Diagram

The following diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Charge Reactor: Cumene & Solvent B Add Catalyst: FeBr₃ (Lewis Acid) A->B C Controlled Addition: Bromine (Br₂) at 0-5°C B->C D Reaction Monitoring: TLC or GC Analysis C->D E Quench Reaction: Aqueous Na₂S₂O₃ D->E Reaction Complete F Phase Separation: Extract with Organic Solvent E->F G Wash Organic Layer: Brine Solution F->G H Dry & Concentrate: Anhydrous MgSO₄, Rotary Evaporation G->H I Vacuum Distillation H->I Crude Product J Collect Product Fraction I->J K Characterization: NMR, GC-MS, IR J->K

Caption: General workflow for synthesis and purification.

Detailed Synthesis Protocol: Electrophilic Bromination of Cumene

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Principle: The isopropyl group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. The reaction with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), generates a highly electrophilic bromine species.[6] Due to the steric hindrance of the bulky isopropyl group, the substitution occurs preferentially at the para position, yielding this compound as the major product.[6]

Materials:

  • Cumene (isopropylbenzene)

  • Liquid Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved). Ensure all glassware is oven-dried to maintain anhydrous conditions.

  • Initial Charge: Charge the flask with cumene and anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: Cautiously add anhydrous iron(III) bromide to the stirred solution.

  • Bromine Addition: Add liquid bromine to the dropping funnel. Add the bromine dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold 10% aqueous solution of sodium thiosulfate to quench unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Section 3: Core Reactivity & Mechanistic Pathways

The synthetic utility of this compound stems from the reactivity of the C-Br bond, primarily in forming organometallic species and participating in palladium-catalyzed cross-coupling reactions.

Key Reaction Class: Organometallic Reagent Formation

Grignard Reagent Formation: this compound readily reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, (4-isopropylphenyl)magnesium bromide.

Causality: This reaction is crucial as it inverts the polarity at the carbon atom attached to the bromine. The carbon becomes nucleophilic, making it a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. Maintaining strictly anhydrous conditions is paramount, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.

G This compound This compound Mg Mg This compound->Mg THF (anhydrous) (4-isopropylphenyl)magnesium bromide (4-isopropylphenyl)magnesium bromide Mg->(4-isopropylphenyl)magnesium bromide Oxidative Insertion

Caption: Formation of a Grignard reagent.

Key Reaction Class: Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[7]

Mechanism Overview: These reactions generally follow a catalytic cycle involving three key steps:

  • Oxidative Addition: The aryl bromide adds to a low-valent palladium(0) catalyst to form a palladium(II) intermediate.

  • Transmetalation: A second nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Oxidative Addition PdII_R Ar-Pd(II)-R(L₂) PdII->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_R->Product ArBr Ar-Br (this compound) ArBr->PdII NuM R-M (e.g., R-B(OH)₂) NuM->PdII_R

Caption: Generalized catalytic cycle for Pd-cross-coupling.

Section 4: Applications in Medicinal Chemistry & Materials Science

This compound serves as a key building block for a range of higher-value compounds.[1][8] While not typically an active pharmaceutical ingredient (API) itself, its structure is incorporated into more complex molecules. Its utility is analogous to other versatile intermediates like 1-bromo-4-nitrobenzene, where the bromine allows for strategic bond formation.[9] The isopropylphenyl moiety is a common feature in drug candidates due to its lipophilic nature, which can enhance membrane permeability and binding interactions.

Section 5: Analytical Characterization

Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques.

TechniqueExpected Data Features
¹H NMR - Septet (~2.9 ppm, 1H): CH proton of the isopropyl group. - Doublet (~1.2 ppm, 6H): CH₃ protons of the isopropyl group. - Two Doublets (~7.1-7.4 ppm, 4H): Aromatic protons showing an AA'BB' splitting pattern characteristic of 1,4-disubstitution.
¹³C NMR Signals corresponding to the isopropyl carbons and four distinct aromatic carbon signals (two substituted, two unsubstituted).
IR Spectroscopy - C-H stretching (aromatic and aliphatic). - C=C stretching (aromatic ring). - C-Br stretching (in the fingerprint region). - Characteristic peaks for 1,4-disubstitution.
Mass Spec (GC-MS) Molecular ion peak (M⁺) and isotopic peak (M+2) with approximately 1:1 ratio, characteristic of a single bromine atom. The base peak often corresponds to the loss of the isopropyl group.[10]

Section 6: Safety & Handling

Hazard Profile:

  • Health Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4] Causes skin and serious eye irritation (Category 2).[3][11]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3]

  • GHS Pictograms: Warning.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[5][11]

  • Spills: Absorb spills with an inert material and place in a suitable container for disposal. Do not flush into surface water.[11]

Section 7: References

  • CymitQuimica. (n.d.). CAS 586-61-8: this compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 586-61-8, this compound Formula. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-(1-methylethyl)- (CAS 586-61-8). Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021, December 25). Safety Data Sheet: 1-Bromo-4-propylbenzene. Retrieved from --INVALID-LINK--

  • Thermo Scientific Chemicals. (n.d.). This compound, 97%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Bromo-4-propylbenzene synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chegg. (2017, February 26). The electrophilic aromatic substitution of isopropylbenzene.... Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-BROMO-2,4,6-TRIISOPROPYLBENZENE(21524-34-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comprehensive Technical Review of 1-Bromo-4-propylsulfanylbenzene and its Derivatives for Drug Discovery. Retrieved from --INVALID-LINK--

  • Dakenchem. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Bromo-4-propylbenzene(588-93-2) IR Spectrum. Retrieved from --INVALID-LINK--

  • Quora. (2022, October 5). What will the reaction of isopropylbenzene with bromine (halogenation) look like?. Retrieved from --INVALID-LINK--

  • Chegg. (2020, September 27). The electrophilic aromatic substitution of isopropylbenzene with Br, and FeBr.... Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. NIST WebBook. Retrieved from --INVALID-LINK--

References

A Technical Guide to the Spectral Analysis of 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-4-isopropylbenzene, also known as p-bromocumene, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br.[1] This compound serves as a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries, where the bromo- and isopropyl-substituted benzene ring allows for diverse chemical modifications.[2] Accurate and comprehensive spectral characterization is paramount for verifying its identity, purity, and structural integrity before its use in further synthetic steps.

This in-depth technical guide provides a multi-faceted spectroscopic analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not only the spectral data but also the underlying scientific rationale for data acquisition and interpretation. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct chemical environments, gives rise to a unique spectral fingerprint across different analytical techniques. The para-substitution on the benzene ring, the isopropyl group, and the bromine atom all contribute to the characteristic signals we will explore.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Rationale: The choice of solvent and sample concentration is critical for obtaining high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. A sufficient concentration is needed to achieve a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.

    • Mix thoroughly using a vortex mixer until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which is crucial for high resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals from the isopropyl group and the aromatic protons. The para-substitution pattern simplifies the aromatic region into a classic AA'BB' system, which often appears as two distinct doublets.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35Doublet2HAromatic H (Ha)
~7.05Doublet2HAromatic H (Hb)
~2.85Septet1HIsopropyl CH (Hc)
~1.20Doublet6HIsopropyl CH₃ (Hd)

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation:

  • Aromatic Protons (Ha and Hb): The two doublets in the aromatic region (downfield, ~7.0-7.5 ppm) are characteristic of a 1,4-disubstituted benzene ring. The protons labeled 'Ha' are adjacent to the isopropyl group and are deshielded relative to the 'Hb' protons, which are adjacent to the bromine atom. The coupling between these ortho protons results in the doublet multiplicity.

  • Isopropyl Protons (Hc and Hd): The methine proton ('Hc') of the isopropyl group appears as a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons ('Hd') appear as a doublet due to coupling with the single methine proton. The integration values of 1H and 6H for these signals, respectively, confirm the presence of the isopropyl group.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom. The symmetry of the para-substituted ring reduces the number of aromatic signals.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~148Aromatic C (ipso-C)
~131Aromatic CH
~128Aromatic CH
~120Aromatic C (ipso-Br)
~34Isopropyl CH
~24Isopropyl CH₃

Note: Data is based on typical chemical shift ranges and may vary. The assignment of the two aromatic CH signals can be confirmed with 2D NMR techniques.

Interpretation:

  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The two quaternary carbons (ipso-carbons) are the one attached to the isopropyl group and the one attached to the bromine. The carbon attached to the bromine is expected at a lower chemical shift due to the heavy atom effect. The two remaining signals correspond to the four CH carbons of the benzene ring, which are chemically equivalent in pairs due to the molecule's symmetry.

  • Aliphatic Carbons: The two signals in the upfield region correspond to the methine (CH) and methyl (CH₃) carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition (Neat Liquid)

Rationale: For a pure liquid sample, the simplest method is to create a thin film between two salt plates that are transparent to IR radiation. This avoids interference from solvent absorption bands.

Materials:

  • This compound (1-2 drops)

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pipette

  • Acetone for cleaning

Procedure:

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a soft tissue, then allow them to dry completely.

    • Place one drop of this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Data Acquisition:

    • Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning:

    • After analysis, disassemble the plates, clean them thoroughly with acetone, and return them to a desiccator for storage.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for C-H bonds (both aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-Br bond.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000Aromatic C-H stretch
~2960-2870Aliphatic C-H stretch (from isopropyl)
~1600, ~1490Aromatic C=C ring stretch
~1385, ~1370C-H bend (isopropyl gem-dimethyl split)
~825C-H out-of-plane bend (para-substitution)
~600-500C-Br stretch

Source: Predicted values based on typical functional group frequencies. The NIST WebBook provides a reference spectrum.[3]

Interpretation:

  • C-H Stretching: The presence of both sp² (aromatic) and sp³ (aliphatic) hybridized carbons is confirmed by the C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

  • Aromatic Ring: The sharp peaks around 1600 and 1490 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring. The strong absorption around 825 cm⁻¹ is a key indicator of 1,4-disubstitution on a benzene ring.

  • Isopropyl Group: The aliphatic C-H stretching confirms its presence. A characteristic split in the C-H bending region (~1385 and 1370 cm⁻¹) is often observed for a gem-dimethyl group.

  • C-Br Bond: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

Experimental Protocol: GC-MS Analysis

Rationale: Gas chromatography (GC) is used to separate the analyte from any impurities before it enters the mass spectrometer. This ensures that the resulting mass spectrum is of a pure compound.

Materials:

  • Dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument with an appropriate capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the sample in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation. An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250°C is a typical starting point.

    • Set the injector temperature (e.g., 250°C) and the MS source temperature (e.g., 230°C).

    • Use helium as the carrier gas at a constant flow rate.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The mass spectrometer will acquire data over a specified mass range (e.g., m/z 40-300) as the compound elutes from the GC column.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. A key feature will be the isotopic pattern of bromine.

Table 4: Major Peaks in the Mass Spectrum of this compound

m/z (mass-to-charge)Ion FragmentNotes
198, 200[C₉H₁₁Br]⁺˙Molecular ion (M⁺˙, M+2) peak
183, 185[C₈H₈Br]⁺Loss of a methyl group (•CH₃)
119[C₉H₁₁]⁺Loss of a bromine atom (•Br)
104[C₈H₈]⁺Loss of •CH₃ from the [C₉H₁₁]⁺ ion

Source: Data from NIST and PubChem databases.[1][3]

Interpretation:

  • Molecular Ion and Bromine Isotopes: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in two molecular ion peaks of nearly equal intensity at m/z 198 and 200. This M/M+2 pattern is a definitive indicator of a monobrominated compound.

  • Major Fragmentation Pathway: A common fragmentation pathway for alkylbenzenes is the benzylic cleavage. The loss of a methyl radical (•CH₃, mass 15) from the molecular ion leads to the formation of a stable benzylic carbocation at m/z 183 and 185. This is often the base peak in the spectrum.

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, mass 79 or 81), leading to a fragment at m/z 119.

  • Further Fragmentation: The fragment at m/z 119 can further lose a methyl group to give a fragment at m/z 104.

Fragmentation_Pathway M [C₉H₁₁Br]⁺˙ m/z 198, 200 M_minus_CH3 [C₈H₈Br]⁺ m/z 183, 185 M->M_minus_CH3 - •CH₃ M_minus_Br [C₉H₁₁]⁺ m/z 119 M->M_minus_Br - •Br M_minus_Br_CH3 [C₈H₈]⁺ m/z 104 M_minus_Br->M_minus_Br_CH3 - •CH₃

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating dataset for its unequivocal identification and characterization. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the functional group information from IR and the molecular weight and fragmentation patterns from MS. By understanding the principles behind each technique and the specific spectral features of the molecule, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development activities.

References

The Solubility Profile of 1-Bromo-4-isopropylbenzene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of 1-Bromo-4-isopropylbenzene

Understanding the physicochemical properties of a compound is fundamental to predicting its solubility behavior. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] Its molecular structure, featuring a nonpolar isopropyl group and a bromine-substituted benzene ring, dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁Br[3][4]
Molecular Weight 199.09 g/mol [3][4]
CAS Number 586-61-8[3][4]
Appearance Colorless to pale yellow liquid[2][3]
Density ~1.315 - 1.365 g/cm³ at 20-25 °C[4][5]
Melting Point -22 to -23 °C[4][5]
Boiling Point ~219 °C at 760 mmHg[4]
Water Solubility Insoluble[6][7]
XLogP3 3.9[3][4]

The high XLogP3 value indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature, which is consistent with its observed insolubility in water.[3][4]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle that "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play between the solute and the solvent.

The "Like Dissolves Like" Principle

This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another. This compound is a relatively nonpolar molecule. The benzene ring and the isopropyl group are both nonpolar, while the bromine atom introduces a slight dipole. Therefore, it is expected to be more soluble in nonpolar organic solvents, such as hexane and toluene, and poorly soluble in highly polar solvents like water.[1]

The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a substance to dissolve, the energy required to break the existing interactions must be compensated by the energy released from the new interactions.

References

Molecular weight and density of 1-bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-isopropylbenzene

Abstract: This technical guide provides a comprehensive examination of this compound (4-bromocumene), a key aromatic halogenated hydrocarbon. We will delve into its fundamental physicochemical properties, with a specific focus on its molecular weight and density. This document is intended for researchers, scientists, and drug development professionals, offering not only core data but also the experimental context and synthetic utility of this versatile chemical intermediate. The guide includes a detailed, field-proven protocol for density determination and discusses the compound's significance as a building block in modern organic synthesis.

Introduction to this compound

This compound, also known by its common synonym 4-bromocumene, is an organic compound characterized by a benzene ring substituted with a bromine atom and an isopropyl group at the para position.[1] As a colorless to pale yellow liquid, it serves as a crucial intermediate and building block in the synthesis of more complex molecules across various industries, most notably in the development of pharmaceuticals and agrochemicals.[1][2]

The strategic placement of the bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, while the isopropyl group influences the molecule's steric and electronic properties.[3] A precise understanding of its physical properties, such as molecular weight and density, is paramount for accurate stoichiometric calculations in synthesis, for process modeling in chemical engineering, and for ensuring safety and proper handling in a laboratory setting.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for any researcher planning to utilize this compound in synthetic applications.

PropertyValueSource(s)
Molecular Formula C₉H₁₁Br[4][5]
Molecular Weight 199.09 g/mol [4][5][6]
Density 1.315 g/cm³ (at 20°C)[7][8]
CAS Number 586-61-8[4][5][6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 219 °C[7]
Flash Point >100 °C (>212 °F)[7][9]
Solubility Insoluble in water; moderately soluble in organic solvents[1][8]
Synonyms 4-Bromocumene, p-Bromocumene, 4-Isopropylbromobenzene[4][6][10]

Molecular Weight: The Foundation of Stoichiometry

The molecular weight of this compound is a calculated value derived from its molecular formula, C₉H₁₁Br. It is determined by summing the atomic weights of its constituent atoms: nine carbon atoms, eleven hydrogen atoms, and one bromine atom. This value of 199.09 g/mol is fundamental for all stoichiometric calculations, ensuring that reactants are combined in the correct molar ratios to achieve desired reaction outcomes and yields.[4][6][11]

Density: A Critical Parameter for Process and Handling

The density of a liquid reagent is essential for converting a known volume to a mass, and vice-versa, which is a common requirement in a laboratory setting where liquids are often measured by volume. The accepted density for this compound is approximately 1.315 g/cm³ at 20°C.[7][8] It is crucial to note that density is temperature-dependent; therefore, precise measurements must be conducted at a controlled, specified temperature.

Experimental Protocol for Density Determination

The following protocol outlines a robust and self-validating method for the precise determination of the density of this compound using a pycnometer.

Causality and Rationale: The choice of a pycnometer is based on its design, which allows for the precise measurement of a fixed volume of liquid, thereby minimizing volumetric errors. The protocol's emphasis on cleanliness, temperature equilibrium, and replicate measurements ensures the accuracy and trustworthiness of the final result.

Methodology:

  • Preparation and Calibration:

    • Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent (e.g., acetone), followed by distilled water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

    • Expertise & Experience: The drying and cooling step is critical to remove any residual solvent or moisture, which would add mass and lead to an erroneously low density calculation.

    • Calibrate the pycnometer's volume by filling it with deionized, degassed water of a known temperature and density.

  • Measurement Procedure:

    • Weigh the clean, dry, and empty pycnometer on an analytical balance to at least four decimal places. Record this mass as m₁.

    • Fill the pycnometer with this compound, ensuring the liquid is free of air bubbles.

    • Submerge the filled pycnometer in a constant-temperature water bath set to 20.0 °C (±0.1 °C). Allow it to equilibrate for at least 20 minutes.

    • Expertise & Experience: Temperature equilibration is the most critical variable. The volume of the liquid will expand or contract with temperature changes, directly impacting the density calculation. A constant-temperature bath is non-negotiable for high-accuracy work.

    • After equilibration, carefully adjust the liquid level to the pycnometer's calibration mark, removing any excess liquid from the exterior.

    • Reweigh the filled pycnometer. Record this mass as m₂.

  • Calculation and Validation:

    • Calculate the mass of the sample: m_sample = m₂ - m₁.

    • Calculate the density (ρ) using the formula: ρ = m_sample / V , where V is the calibrated volume of the pycnometer.

    • Trustworthiness: Repeat the entire procedure (steps 2 and 3) at least three times. The results should be within a narrow range. Calculate the mean density and the standard deviation to validate the precision of the measurements.

Workflow for Density Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the density of this compound.

Density_Workflow cluster_prep Preparation & Calibration cluster_measure Measurement cluster_calc Calculation & Validation prep1 Clean & Dry Pycnometer prep2 Weigh Empty Pycnometer (m1) prep1->prep2 meas1 Fill with Sample prep2->meas1 meas2 Equilibrate at 20°C meas1->meas2 meas3 Adjust Volume meas2->meas3 meas4 Weigh Filled Pycnometer (m2) meas3->meas4 calc1 Calculate Mass (m_sample = m2 - m1) meas4->calc1 calc2 Calculate Density (ρ = m_sample / V) calc1->calc2 calc3 Repeat 3x & Calculate Mean/SD calc2->calc3 result Final Density Value calc3->result

References

Foreword: The Strategic Utility of Substituted Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Isomers of Bromo-isopropylbenzene: Synthesis, Properties, and Applications in Modern Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Bromo-isopropylbenzene isomers, simple in structure yet rich in synthetic potential, represent a class of foundational building blocks. The interplay between the sterically demanding isopropyl group and the synthetically versatile bromine atom across the ortho, meta, and para positions imparts distinct reactivity profiles and physical properties. This guide, intended for the practicing chemist and drug development professional, moves beyond a simple recitation of facts. It aims to provide a deeper, mechanistic understanding of why specific synthetic routes are chosen, how isomeric positioning dictates reactivity in key transformations like cross-coupling reactions, and how these molecules serve as pivotal intermediates in the construction of complex molecular architectures.

Structural Overview and Isomeric Landscape

Bromo-isopropylbenzene (C₉H₁₁Br) primarily exists as three positional isomers based on the substitution pattern on the benzene ring. The relative positioning of the bromine atom and the isopropyl group dictates the molecule's symmetry, polarity, and steric environment, which in turn governs its physical properties and chemical behavior.

  • 1-Bromo-2-isopropylbenzene (ortho-isomer): Characterized by the adjacent positioning of the two substituents, leading to significant steric interaction.[1]

  • 1-Bromo-3-isopropylbenzene (meta-isomer): The substituents are separated by one carbon, resulting in a less sterically hindered and more electronically distinct environment.

  • 1-Bromo-4-isopropylbenzene (para-isomer): With substituents at opposite ends of the ring, this isomer is the most sterically unhindered and often exhibits the highest symmetry.[2]

A fourth, less commonly discussed isomer is (1-bromo-1-methylethyl)benzene, where bromination occurs on the isopropyl group's tertiary carbon. This guide will focus on the three aromatic substitution isomers, which are of greater utility in cross-coupling and related synthetic methodologies.

Caption: The three primary positional isomers of bromo-isopropylbenzene.

Synthesis Strategies: A Tale of Directing Groups and Regioselectivity

The synthesis of each isomer requires a distinct strategy that leverages the principles of electrophilic aromatic substitution and the influence of directing groups. The choice of starting material and the sequence of reactions are critical for achieving high regioselectivity.

Synthesis of this compound (p-isomer)

The para-isomer is the most accessible. The isopropyl group is an ortho, para-director and an activating group. Direct bromination of isopropylbenzene (cumene) with Br₂ and a Lewis acid catalyst like FeBr₃ will produce a mixture of ortho and para products. However, the steric bulk of the isopropyl group favors the formation of the para product.

A more controlled and often higher-yielding approach involves Friedel-Crafts acylation, followed by reduction and subsequent bromination. This multi-step pathway prevents the carbocation rearrangements often seen in direct Friedel-Crafts alkylation.[3]

para_synthesis benzene Benzene propiophenone Propiophenone benzene->propiophenone 1. CH3CH2COCl, AlCl3 (Friedel-Crafts Acylation) propylbenzene Propylbenzene propiophenone->propylbenzene 2. Zn(Hg), HCl (Clemmensen Reduction) p_bromo 1-Bromo-4-propylbenzene propylbenzene->p_bromo 3. Br2, FeBr3 (Bromination)

Caption: Synthetic workflow for p-bromopropylbenzene, adaptable for isopropylbenzene.[3]

Synthesis of 1-Bromo-2-isopropylbenzene (o-isomer)

Achieving high selectivity for the ortho-isomer is challenging via direct bromination due to steric hindrance. While it is formed as a minor product in the direct bromination of cumene, its isolation can be difficult. Therefore, alternative routes are often preferred, such as starting from a pre-functionalized precursor like 2-isopropylaniline, which can be diazotized and subsequently converted to the bromide via a Sandmeyer reaction.

Synthesis of 1-Bromo-3-isopropylbenzene (m-isomer)

The synthesis of the meta-isomer is the most synthetically complex as it requires overcoming the ortho, para-directing nature of both the alkyl and bromo substituents. A common strategy involves introducing a meta-directing group, performing the necessary substitutions, and then removing or transforming the meta-director.

meta_synthesis_workflow cluster_0 Pathway Logic A Start with Benzene B Introduce Meta-Director (e.g., Nitration) A->B C Introduce Isopropyl Group (Friedel-Crafts) B->C D Brominate at Meta Position C->D E Modify/Remove Meta-Director (e.g., Reduction, Diazotization) D->E

Caption: Logical workflow for the multi-step synthesis of a meta-substituted product.

Exemplary Protocol (Conceptual):

  • Nitration: Benzene is nitrated to nitrobenzene using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivator and meta-director.

  • Bromination: Nitrobenzene is brominated with Br₂/FeBr₃. The bromine atom is directed to the meta position, yielding 3-bromonitrobenzene.

  • Reduction: The nitro group is reduced to an amine (e.g., using Sn/HCl or H₂/Pd), forming 3-bromoaniline.

  • Diazotization: The resulting aniline is treated with nitrous acid (NaNO₂/HCl) at low temperatures to form a diazonium salt.

  • Introduction of Isopropyl: This step is non-trivial. A standard Friedel-Crafts reaction on 3-bromoaniline is not feasible. A more advanced approach, such as a transition-metal-catalyzed cross-coupling of the corresponding diazonium salt or a protected bromoaniline derivative with an isopropyl source, would be required. The complexity of this synthesis underscores why the meta-isomer is often sourced from specialized suppliers rather than prepared in a standard laboratory setting.[4]

Comparative Physical and Chemical Properties

The isomeric position significantly influences the physical properties of bromo-isopropylbenzenes. These properties are critical for purification (e.g., distillation, crystallization) and for predicting solubility and reactivity.

Property1-Bromo-2-isopropylbenzene (ortho)1-Bromo-3-isopropylbenzene (meta)This compound (para)
CAS Number 7073-94-1[1][5]5433-01-2[6]586-61-8[7][8]
Molecular Weight 199.09 g/mol 199.09 g/mol [6]199.09 g/mol [7]
Boiling Point ~90 °C @ 15 mmHg[1]Not readily available219 °C @ 760 mmHg[7]
Melting Point Not readily availableNot readily available-23 °C[7]
Density ~1.30 g/mL[1]~1.31 g/cm³ (predicted)[6]1.365 g/mL[7]
Refractive Index Not readily availableNot readily available1.536[7]
Appearance Colorless liquidColorless liquidColorless to pale yellow liquid[9]

Note: Data is compiled from multiple sources and may vary slightly. The lack of readily available data for the meta-isomer highlights its lesser commonality.

Reactivity and Synthetic Applications

The primary utility of bromo-isopropylbenzene isomers lies in their role as versatile intermediates in organic synthesis. The carbon-bromine bond serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.[10][11]

Cross-Coupling Reactions

These isomers are excellent substrates for a variety of cross-coupling reactions, which are foundational in modern drug discovery and materials science.[12][13]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used C-C bond-forming reactions.[1][14][15]

  • Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products, crucial for synthesizing many pharmaceutical compounds.[11]

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.[11][12]

  • Grignard Reagent Formation: The C-Br bond can be converted to a Grignard reagent (R-MgBr) by reacting with magnesium metal. This nucleophilic reagent can then be used to react with a wide range of electrophiles.[1]

cross_coupling start Ar-Br (Bromo-isopropylbenzene) suzuki Suzuki-Miyaura + R-B(OH)2 start:f0->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig + R2-NH start:f0->buchwald Pd catalyst, Base sonogashira Sonogashira + R-C≡CH start:f0->sonogashira Pd/Cu catalyst, Base grignard Grignard Formation + Mg start:f0->grignard Ether prod_suzuki Ar-R suzuki->prod_suzuki prod_buchwald Ar-NR2 buchwald->prod_buchwald prod_sonogashira Ar-C≡C-R sonogashira->prod_sonogashira prod_grignard Ar-MgBr grignard->prod_grignard

Caption: Key cross-coupling reactions utilizing bromo-isopropylbenzene isomers.

Isomer-Specific Reactivity

The position of the isopropyl group has a profound impact on reactivity:

  • Para-isomer: Being sterically unhindered, it generally exhibits predictable and high reactivity in cross-coupling reactions, making it a reliable and widely used building block.[2][9]

  • Ortho-isomer: The adjacent isopropyl group introduces significant steric hindrance.[1] This can slow down reaction rates and may require specialized, bulky phosphine ligands (e.g., Buchwald ligands) on the palladium catalyst to facilitate oxidative addition and subsequent steps. However, this steric influence can also be exploited to control selectivity in subsequent reactions on the product molecule.

  • Meta-isomer: Its reactivity is primarily governed by electronic effects, with steric hindrance being minimal compared to the ortho-isomer.

Applications in Drug Discovery and Development

Aryl bromides are pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[16] The isopropylbenzene moiety is a common feature in many bioactive molecules, where it can engage in hydrophobic interactions within protein binding pockets.

Case Study: Intermediates for Neurological and Endocrine Drugs While a direct one-to-one link for bromo-isopropylbenzene is not always published, analogous structures are key. For instance, brominated aromatic intermediates are crucial in synthesizing drugs like bromocriptine, a dopamine agonist used to treat Parkinson's disease, hyperprolactinemia, and Type 2 diabetes.[16] The synthesis of such complex molecules relies on the predictable reactivity of the bromo-aromatic core to build out the final structure through cross-coupling or other functionalization reactions. The ability to introduce the isopropylphenyl group regioselectively allows chemists to fine-tune a molecule's steric and electronic properties to optimize its fit and interaction with a biological target.[10][17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and must be optimized for the specific isomer and boronic acid used.

Self-Validating System: The success of the reaction is validated by monitoring the consumption of the starting aryl bromide and the appearance of the biaryl product via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the bromo-isopropylbenzene isomer (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically toluene, dioxane, and/or water.

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

Bromo-isopropylbenzene isomers are hazardous chemicals. They can be irritating to the skin and eyes and may be harmful if swallowed.[8][18] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific isomer before use.

References

An In-depth Technical Guide on the Steric Effects of the Isopropyl Group on Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isopropyl group, with its characteristic branched structure, exerts a significant and multifaceted influence on the reactivity and properties of organic molecules. This guide provides a comprehensive analysis of the steric effects originating from the isopropyl moiety. We will explore its impact on the rates and mechanisms of fundamental organic reactions, its crucial role in directing stereochemical outcomes in asymmetric synthesis, and its strategic application in drug design to modulate potency, selectivity, and pharmacokinetic profiles. This document serves as a technical resource, blending foundational principles with practical insights for professionals in chemical research and pharmaceutical development.

Introduction to Steric Effects and the Isopropyl Group

Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms within a molecule and with its surroundings.[1] These interactions can dramatically influence a molecule's shape, conformation, and, consequently, its reactivity.[1] Steric hindrance, a key consequence of these effects, is the slowing of chemical reactions due to the bulk of substituents.[1][2]

The isopropyl group, -CH(CH₃)₂, possesses a unique steric profile. It is a secondary alkyl group, larger than ethyl but less bulky than a tert-butyl group. Its branched nature creates a more significant steric shield around its point of attachment compared to a linear propyl group. This intermediate bulk is often strategically employed to fine-tune the reactivity and properties of a molecule.

Quantitatively, the steric bulk of a substituent can be described by parameters such as Taft steric parameters (Eₛ) and A-values.[3][4] The Taft Eₛ value for isopropyl is more negative than that for ethyl, indicating greater steric hindrance.[5][6] Similarly, the A-value, which measures the energetic preference for a substituent to be in the equatorial position on a cyclohexane ring, is higher for isopropyl (2.1-2.2 kcal/mol) than for ethyl (1.8-2.0 kcal/mol) or methyl (1.8 kcal/mol), confirming its greater steric demand.[7][8][9][10]

Impact on Nucleophilic Substitution Reactions

The steric hindrance presented by the isopropyl group is a determining factor in the outcome of nucleophilic substitution reactions.

Sₙ2 Reactions: A Tale of Hindrance

Bimolecular nucleophilic substitution (Sₙ2) reactions involve a backside attack of a nucleophile on the electrophilic carbon.[11] This concerted mechanism is highly sensitive to steric bulk around the reaction center.[12][13] The presence of an isopropyl group on the α- or β-carbon significantly retards the rate of Sₙ2 reactions.[14][15]

  • α-Substitution: In a secondary halide like 2-bromopropane, the isopropyl structure directly shields the electrophilic carbon from the incoming nucleophile. The reaction rate is considerably slower than for a primary halide like 1-bromopropane.[16][17]

  • β-Substitution: Even when not directly attached to the reaction center, such as in isobutyl bromide, the isopropyl group's bulk can hinder the nucleophile's trajectory, slowing the reaction compared to a linear analogue like n-butyl bromide.[15]

The relative rates of Sₙ2 reactions for alkyl bromides generally follow the order: methyl > primary > secondary.[17] The transition state of an Sₙ2 reaction is crowded, with five groups around the central carbon; bulky substituents like isopropyl increase the energy of this transition state, thereby increasing the activation energy and slowing the reaction.[11][13]

Sₙ1 Reactions: Carbocation Stabilization

In contrast to Sₙ2 reactions, unimolecular nucleophilic substitution (Sₙ1) reactions proceed through a carbocation intermediate.[16][18] The rate-determining step is the formation of this carbocation. The isopropyl group, being electron-donating through an inductive effect, helps to stabilize the adjacent carbocation.[18]

Therefore, secondary alkyl halides, such as isopropyl bromide, are more prone to undergo Sₙ1 reactions than primary halides, especially in the presence of a weak nucleophile and a polar protic solvent which can stabilize the carbocation intermediate.[16] The steric hindrance that disfavors the Sₙ2 pathway, coupled with the ability to form a relatively stable secondary carbocation, makes the Sₙ1 pathway competitive for isopropyl-substituted substrates.[16]

Influence on Elimination Reactions (E2)

Elimination reactions often compete with substitution reactions. In the case of the bimolecular elimination (E2) mechanism, a strong base removes a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond in a concerted step.[19][20]

For an isopropyl halide reacting with a strong, non-bulky base (e.g., methoxide), both Sₙ2 and E2 pathways can occur.[19][20] However, if a sterically hindered base, such as tert-butoxide, is used, the E2 pathway is strongly favored.[21] The bulky base finds it difficult to act as a nucleophile at the sterically shielded carbon atom but can readily abstract a less hindered proton from a methyl group.[21]

In substituted cyclohexanes, the E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group, which typically means both must be in axial positions.[22] A bulky isopropyl group will strongly prefer an equatorial position to minimize steric strain.[8][22] This conformational preference can dictate the feasibility and regioselectivity of the elimination reaction.[22]

Role in Asymmetric Synthesis

The well-defined steric bulk of the isopropyl group makes it a valuable component of chiral auxiliaries, which are used to control the stereochemical outcome of a reaction.[23][24] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate, direct a stereoselective transformation, and are then removed.[23]

L-Valine, an amino acid bearing a bulky isopropyl group, is a common precursor for chiral auxiliaries.[23] For instance, in Evans' oxazolidinone auxiliaries, the isopropyl group effectively blocks one face of an enolate intermediate, forcing an incoming electrophile to attack from the less hindered side, leading to high diastereoselectivity.[24] Similarly, in the Schöllkopf bis-lactim ether synthesis of α-amino acids, the isopropyl group of a valine moiety shields one face of a lithiated glycine enolate, directing alkylation with high stereocontrol.[23]

The effectiveness of these auxiliaries relies on the ability of the isopropyl group to create a rigid and predictable steric environment that biases the approach of reagents.[23][25]

Pharmacological Implications in Drug Design

The isopropyl group is a common substituent in pharmaceuticals, where its steric and electronic properties are leveraged to enhance drug performance.[26]

  • Lipophilicity and Binding: The isopropyl group is a lipophilic moiety that can enhance a drug's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[26][27] Its size and shape can be optimal for fitting into specific binding sites, thereby increasing potency and selectivity.[26] The Hansch π-value, a measure of lipophilicity, for an isopropyl group is 1.53.[26]

  • Metabolic Stability: The branched nature of the isopropyl group can impart metabolic stability. The tertiary C-H bond is generally more susceptible to oxidation by cytochrome P450 enzymes. However, the steric bulk of the attached methyl groups can sometimes shield this position or other nearby sites from enzymatic attack, prolonging the drug's half-life.

  • Conformational Control: Steric hindrance from an isopropyl group can restrict the rotation of nearby bonds, locking the molecule into a specific, biologically active conformation.[28] This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity.

A notable example is in the development of protease inhibitors, where isopropyl groups are often found on side chains that occupy the hydrophobic pockets of the enzyme's active site.

Experimental Protocols and Data

Quantifying Steric Effects: Comparative Reaction Rates

A classic experiment to demonstrate the steric effect of the isopropyl group is to compare the rates of Sₙ2 reactions for a series of alkyl halides.[29]

Protocol: Comparative Sₙ2 Reactivity of Alkyl Bromides [29]

  • Preparation: Prepare 0.1 M solutions of 1-bromobutane (n-butyl bromide), 2-bromobutane (sec-butyl bromide), and 2-bromo-2-methylpropane (tert-butyl bromide) in acetone. Also, prepare a 15% (w/v) solution of sodium iodide (NaI) in acetone.[29]

  • Reaction Setup: To three separate, clean, and dry test tubes, add 2 mL of the 15% NaI in acetone solution.[29]

  • Initiation: To the first tube, add 2 drops of the n-butyl bromide solution. To the second, add 2 drops of the sec-butyl bromide solution (which contains an isopropyl group attached to a methyl and the bromine). To the third, add 2 drops of the tert-butyl bromide solution.[29]

  • Observation: Cork the tubes, shake, and start a timer. Observe the tubes for the formation of a precipitate. Sodium bromide (NaBr) is insoluble in acetone, so its formation indicates that a reaction has occurred.[29]

  • Data Collection: Record the time it takes for a precipitate to first appear in each tube. The reaction rate is inversely proportional to this time.

Expected Results and Interpretation:

The reaction with 1-bromobutane will be the fastest, followed by 2-bromobutane. The reaction with 2-bromo-2-methylpropane will be extremely slow or may not show any precipitate, as tertiary halides do not readily undergo Sₙ2 reactions.[17][29] This demonstrates the significant steric hindrance imposed by the increasing number of alkyl groups on the α-carbon.

Alkyl Halide Structure Relative Sₙ2 Rate
Methyl BromideCH₃Br~30
Ethyl BromideCH₃CH₂Br1
Isopropyl Bromide(CH₃)₂CHBr~0.02
tert-Butyl Bromide(CH₃)₃CBr~0 (Favors Sₙ1/E2)

Table 1: Relative rates for the Sₙ2 reaction of alkyl bromides with a common nucleophile. The rates are highly sensitive to the steric bulk around the reaction center.

Visualization of Steric Interactions

Diagrams generated using Graphviz can help visualize the concepts discussed.

SN2_Steric_Hindrance cluster_0 Primary Halide (e.g., Ethyl Bromide) cluster_1 Secondary Halide (e.g., Isopropyl Bromide) Nu Nu⁻ C1 C Nu->C1 Accessible Path H1 H C1->H1 H2 H C1->H2 CH3 CH₃ C1->CH3 Br1 Br C1->Br1 Leaving Group Nu2 Nu⁻ C2 C Nu2->C2 Hindered Path H3 H C2->H3 CH3_a CH₃ C2->CH3_a CH3_b CH₃ C2->CH3_b Br2 Br C2->Br2 Leaving Group

Caption: Sₙ2 backside attack is accessible for primary halides but sterically hindered for secondary halides like isopropyl bromide.

Chiral_Auxiliary Conceptual Workflow of a Chiral Auxiliary cluster_0 Chiral Auxiliary Directs Alkylation Enolate Enolate C=C-O⁻ Auxiliary Chiral Auxiliary (with Isopropyl Group) Enolate->Auxiliary Attached Product Diastereomerically Enriched Product Enolate->Product Forms Electrophile E⁺ Electrophile->Enolate:f1 Attacks from less hindered face

Caption: The bulky isopropyl group on a chiral auxiliary sterically blocks one face of the molecule, directing electrophilic attack.

Conclusion

The isopropyl group is far more than a simple alkyl substituent; it is a versatile tool for modulating chemical reactivity and molecular properties. Its intermediate steric bulk provides a powerful means to disfavor concerted reaction pathways like Sₙ2, while its electron-donating nature can stabilize intermediates required for stepwise mechanisms like Sₙ1. In the realms of asymmetric synthesis and drug development, this steric influence is strategically harnessed to achieve high levels of stereocontrol and to optimize the pharmacological profiles of therapeutic agents. A thorough understanding of the steric effects of the isopropyl group is therefore essential for the rational design of synthetic routes and novel molecular entities.

References

Common synonyms like p-bromocumene and 4-bromocumene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromocumene (p-Bromocumene): A Key Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of 4-bromocumene, also widely known by its common synonym p-bromocumene. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, structure, physicochemical properties, synthesis, and critical applications. We will explore its role as a versatile intermediate in organic synthesis, particularly in forming carbon-carbon and carbon-heteroatom bonds essential for creating complex molecular architectures. Furthermore, this guide will discuss the strategic importance of the bromo-isopropylbenzene moiety in medicinal chemistry, supported by detailed experimental protocols, safety guidelines, and spectroscopic data for proper characterization.

Introduction: Clarifying Nomenclature and Significance

In the landscape of organic synthesis, precision in nomenclature is paramount. The compound with the CAS number 586-61-8 is referred to interchangeably as 4-bromocumene and p-bromocumene .[1][2] Both names describe the same molecule: a benzene ring where a bromine atom and an isopropyl group are substituted at positions 1 and 4, respectively. The prefix "p-" or "para-" denotes this 1,4-substitution pattern on the benzene ring. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-bromo-4-(1-methylethyl)benzene .[3][4][5]

4-Bromocumene is a colorless to pale yellow liquid at room temperature and is not found naturally.[1] Its significance lies in its utility as a synthetic building block. The presence of both a reactive bromine atom and a sterically influential isopropyl group makes it a valuable precursor in the pharmaceutical, agrochemical, and fine chemical industries.[1][3] The bromine atom serves as an excellent leaving group or a site for metallation, enabling its participation in a wide array of cross-coupling reactions.[1] This functionality is particularly crucial in drug design, where the introduction of bromine can enhance therapeutic activity, improve metabolic stability, and facilitate the formation of "halogen bonds" that can strengthen drug-target interactions.[6][7]

Molecular Structure and Isomerism

The structure of 4-bromocumene is foundational to its reactivity. The isopropyl group is a moderately activating, ortho-para directing group in electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho-para directing group. Understanding this electronic landscape is key to predicting its behavior in chemical reactions.

Caption: IUPAC Structure of 1-bromo-4-(1-methylethyl)benzene.

It is also important to distinguish 4-bromocumene from its structural isomers, 2-bromocumene (o-bromocumene) and 3-bromocumene (m-bromocumene), which possess different physical properties and reactivity patterns due to the varied positions of the substituents.[8][9][10]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 4-bromocumene is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of 4-Bromocumene
PropertyValueSource(s)
CAS Number 586-61-8[2][3]
Molecular Formula C₉H₁₁Br[2][11]
Molecular Weight 199.09 g/mol [2][4]
Appearance Colorless to light yellow clear liquid[1]
Melting Point -22 °C[2][3]
Boiling Point 103-104 °C (lit.) or 219 °C[2][3]
Density 1.286 g/mL at 20 °C (lit.)[2][3][11]
Refractive Index (n²⁰/D) 1.537[2][3][11]
Flash Point 94 °C[1]
Water Solubility Insoluble[2][3][11]
LogP (Octanol/Water) 3.57250[1]
Table 2: Spectroscopic Data for 4-Bromocumene
TechniqueExpected Signals / PeaksSource(s)
¹H NMR δ ~7.4-7.0 ppm (m, 4H, Ar-H): Two doublets for the aromatic protons. δ ~2.9 ppm (sept, 1H, CH): Isopropyl methine proton. δ ~1.2 ppm (d, 6H, CH₃): Two equivalent methyl groups.[4][12]
¹³C NMR Signals for 6 unique carbons: 4 aromatic (1 substituted with Br, 1 with isopropyl, 2 protonated) and 2 aliphatic (isopropyl CH and CH₃).[4]
Mass Spec (EI) m/z 198/200: Molecular ion peaks (M+, M+2) due to bromine isotopes (⁷⁹Br/⁸¹Br). m/z 183/185: Loss of a methyl group (-CH₃).[5][13]
IR Spectroscopy ~3000-2850 cm⁻¹: C-H stretching (aliphatic). ~1600, 1490 cm⁻¹: C=C stretching (aromatic ring). ~820 cm⁻¹: C-H out-of-plane bending for 1,4-disubstituted ring. ~1070 cm⁻¹: C-Br stretching.[4]

Synthesis Methodology

The most common industrial and laboratory synthesis of 4-bromocumene is through the electrophilic aromatic substitution of cumene (isopropylbenzene).[1]

Reaction and Mechanism

The reaction involves treating cumene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The isopropyl group is an ortho, para-director; however, due to steric hindrance from the bulky isopropyl group, the para-substituted product (4-bromocumene) is the major product.

Bromination_Mechanism start Cumene + Br₂ activation Polarization of Br-Br bond FeBr₃ + Br₂ → [FeBr₄]⁻ + Br⁺ start->activation catalyst FeBr₃ (Lewis Acid) catalyst->activation attack Nucleophilic attack by π-system of cumene on Br⁺ activation->attack sigma Formation of Arenium Ion (Sigma Complex) attack->sigma deprotonation Deprotonation by [FeBr₄]⁻ to restore aromaticity sigma->deprotonation product 4-Bromocumene deprotonation->product regen Catalyst Regeneration HBr + FeBr₃ deprotonation->regen

Caption: Mechanism of electrophilic bromination of cumene.

Experimental Protocol: Synthesis of 4-Bromocumene

This protocol is a representative laboratory procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Cumene (isopropylbenzene)

  • Liquid Bromine (Br₂)

  • Iron filings or Iron(III) bromide (FeBr₃)

  • Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) (anhydrous)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube.

  • Reaction Mixture: To the flask, add cumene (1.0 eq) and a catalytic amount of iron filings or FeBr₃ (approx. 0.02 eq). Add anhydrous DCM as the solvent.

  • Bromine Addition: Dissolve liquid bromine (1.0 eq) in a small amount of DCM and place it in the dropping funnel. Add the bromine solution dropwise to the stirring cumene solution at room temperature. The reaction is exothermic; maintain the temperature with an ice bath if necessary. A reddish-brown color will persist, and hydrogen bromide (HBr) gas will evolve.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the evolution of HBr gas ceases and the reddish color of bromine fades.

  • Workup:

    • Carefully quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% NaOH solution (to remove HBr and unreacted Br₂), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (DCM) using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure 4-bromocumene as a clear liquid.

Applications in Synthesis and Drug Development

The true value of 4-bromocumene is realized in its subsequent chemical transformations, which are pivotal in constructing complex molecules.

Key Synthetic Transformations

The aryl bromide functionality is a gateway to numerous reactions:

  • Grignard Reagent Formation: 4-Bromocumene reacts with magnesium metal to form 4-isopropylphenylmagnesium bromide, a potent nucleophile for creating new C-C bonds with aldehydes, ketones, and esters.

  • Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are cornerstones of modern pharmaceutical synthesis, allowing for the precise assembly of complex molecular scaffolds.[14]

Cross_Coupling_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 4-Bromocumene (Aryl Halide) F Oxidative Addition A->F B Boronic Acid / Ester (Suzuki) or Amine (Buchwald-Hartwig) or Alkyne (Sonogashira) G Transmetalation / Coordination B->G C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Ligand & Base (e.g., SPhos, K₂CO₃) D->G E Solvent & Heat F->G H Reductive Elimination G->H H->C Catalyst Regeneration I Coupled Product H->I

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Role in Drug Design

The introduction of a bromine atom into a drug candidate is a deliberate strategic choice.[6]

  • Modulation of Potency: Bromine, being highly polarizable, can form strong "halogen bonds"—a non-covalent interaction between the electrophilic region (σ-hole) on the bromine and a nucleophilic site (like an oxygen or nitrogen) on a biological target. This can significantly enhance binding affinity and, consequently, drug potency.[7]

  • Metabolic Blocking: The C-Br bond is strong. Placing a bromine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.

  • Increased Lipophilicity: The bulky and lipophilic nature of the bromo-isopropylbenzene moiety can improve a molecule's ability to cross cell membranes.

Safety, Handling, and Storage

Hazard Identification

4-Bromocumene is classified as a hazardous substance. Key GHS hazard statements include:

  • H302: Harmful if swallowed.[4][15]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H411: Toxic to aquatic life with long-lasting effects.[15]

Safe Handling and Storage Protocol
  • Engineering Controls: Always handle in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[16] Ground all equipment to prevent static discharge.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][16] Keep it segregated from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[15] Avoid release to the environment.[15]

Conclusion

4-Bromocumene, or p-bromocumene, is more than a simple halogenated hydrocarbon; it is a highly versatile and enabling chemical intermediate. Its well-defined structure and predictable reactivity make it an indispensable tool for synthetic chemists in academia and industry. From its role in fundamental cross-coupling reactions to its strategic application in fine-tuning the properties of pharmaceutical agents, 4-bromocumene continues to be a key building block in the creation of novel and complex molecules. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential safely and effectively.

References

Navigating the Synthesis Landscape: A Technical Guide to 1-Bromo-4-isopropylbenzene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Organic Intermediate.

Introduction: The Strategic Importance of 1-Bromo-4-isopropylbenzene in Modern Organic Synthesis

This compound, also known as 4-bromocumene, is an aromatic organic compound that has emerged as a critical building block in the synthesis of a wide array of complex molecules.[1] With a bromine atom positioned para to an isopropyl group on a benzene ring, this compound offers a unique combination of steric and electronic properties, making it a versatile intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its significance lies in the reactivity of the aryl bromide moiety, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] It is insoluble in water but soluble in common organic solvents.[3]

PropertyValue
CAS Number 586-61-8[4]
Molecular Formula C₉H₁₁Br[4]
Molecular Weight 199.09 g/mol [4]
Boiling Point 218.7 °C[5]
Melting Point -22.5 °C[5]
Density 1.3145 g/cm³ at 20 °C[5]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large, multinational corporations to smaller, specialized chemical providers. The typical purity offered is between 97% and >98%, which is suitable for most research and development applications. For pharmaceutical applications requiring higher purity, some suppliers may offer custom synthesis or purification services.

SupplierTypical Purity
Thermo Fisher Scientific 97%[6][7]
Sigma-Aldrich (Merck) 97%[8]
CymitQuimica >97.0%(GC), ≥ 98.0%[2]
CP Lab Safety min 98%[9]
Synthonix 97%[10]
BLD Pharm Purity specifications available upon request[11]
XIAMEN EQUATION CHEMICAL CO.,LTD Industrial Grade[12]

Industrial Synthesis and Potential Impurities

The most common industrial synthesis of this compound starts with cumene (isopropylbenzene). The synthesis can be conceptualized as a two-step process involving a Friedel-Crafts reaction followed by bromination, or more directly through electrophilic aromatic substitution of cumene.

A prevalent method for producing cumene is the alkylation of benzene with propylene, often using a solid phosphoric acid or zeolite catalyst.[13][14][15]

A plausible industrial synthesis of this compound involves the direct bromination of cumene. The isopropyl group is an ortho-, para- director; however, due to steric hindrance from the bulky isopropyl group, the para-substituted product is the major isomer.

Caption: Industrial synthesis of this compound via electrophilic bromination of cumene.

Potential Impurities:

  • Isomeric Impurities: The primary impurity is the ortho isomer, 1-bromo-2-isopropylbenzene, arising from the directing effects of the isopropyl group.

  • Unreacted Starting Material: Residual cumene may be present.

  • Poly-brominated Species: Although less common under controlled conditions, di- and tri-brominated cumene can be formed.

Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its successful application in synthesis, particularly in drug development where impurities can have significant consequences. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most powerful technique for assessing the purity of this compound. It allows for the separation of volatile impurities and their identification based on their mass spectra. This method is particularly effective for quantifying the percentage of the desired para isomer and detecting the presence of the ortho isomer and other volatile organic impurities.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound and identifying impurities. The proton NMR spectrum provides distinct signals for the aromatic and isopropyl protons, and the integration of these signals can be used for quantitative analysis. The presence of isomeric impurities will result in a more complex aromatic region of the spectrum.

Applications in Drug Development and Organic Synthesis

The utility of this compound in drug development stems from its ability to serve as a scaffold for the construction of more complex molecular architectures through a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.

Cross_Coupling_Reactions cluster_0 Key Intermediate cluster_1 Reaction Types cluster_2 Resulting Products This compound This compound Suzuki Suzuki Coupling (+ Boronic Acid/Ester) This compound->Suzuki Heck Heck Reaction (+ Alkene) This compound->Heck Buchwald Buchwald-Hartwig Amination (+ Amine) This compound->Buchwald Biaryl Biaryl Structures Suzuki->Biaryl Styrene Substituted Styrenes Heck->Styrene Aniline N-Aryl Anilines Buchwald->Aniline

References

Introduction: A Chemist's Perspective on 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Use of 1-Bromo-4-isopropylbenzene

This compound, also known as 4-bromocumene, is an aromatic organic compound with the chemical formula C9H11Br.[1][2] It presents as a colorless to pale yellow liquid and serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4] Its utility in organic synthesis, particularly in forming Grignard reagents and participating in nucleophilic substitution reactions, makes it a valuable tool for researchers.[3][4] However, its chemical reactivity and toxicological profile demand a rigorous and informed approach to its handling.

This guide is designed for the professional researcher and drug development scientist. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards and the rationale behind the recommended safety protocols. By understanding why a procedure is necessary, we transform rote compliance into an active culture of safety, making the laboratory a more secure and efficient environment.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified as hazardous under the Globally Harmonized System (GHS), and its specific risks necessitate careful consideration.[5]

GHS Hazard Profile

The primary hazards associated with this compound are summarized below. This data is aggregated from multiple supplier safety data sheets to provide a comprehensive overview.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
alt text
Hazardous to the Aquatic Environment, Long-TermCategory 2H411: Toxic to aquatic life with long lasting effects
alt text

Sources:[1][6][7][8][9]

Physicochemical Properties and Their Safety Implications

Understanding the physical properties of a substance is key to anticipating its behavior in the laboratory environment.

PropertyValueSafety Implication
Molecular Formula C9H11Br-
Molecular Weight 199.09 g/mol -
Appearance Colorless to pale yellow liquidAllows for easy visual identification of the pure substance versus contaminated material.[1][3]
Boiling Point ~219 °CHigh boiling point means low volatility at room temperature, reducing inhalation risk under standard conditions.[10]
Melting Point ~ -12 to -22.5 °CWill be liquid under all standard laboratory conditions.[11]
Flash Point >100 °C (>212 °F)Classified as a combustible liquid, not flammable.[5] The risk of ignition from sparks at ambient temperature is low, but it will burn if exposed to an ignition source at elevated temperatures.
Density ~1.315 g/cm³Denser than water. In case of a spill into a water body, it will sink, posing a challenge for environmental cleanup.[10][11]
Water Solubility InsolubleIncompatible with aqueous workups unless a solvent is used. Spills will not be diluted by water; it will spread.[3][11]

Sources:[1][3][5][10][11]

Section 2: The Hierarchy of Controls - A Proactive Safety Strategy

The most effective safety programs prioritize engineered solutions and administrative policies over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in industrial hygiene.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

  • Elimination/Substitution: While not always feasible, consider if a less hazardous reagent could achieve the same synthetic outcome.

  • Engineering Controls: This is the most critical layer for handling this compound. All work should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or vapors that may be generated, especially during heating.[7] Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[5]

  • Administrative Controls: This guide serves as an administrative control. Standard Operating Procedures (SOPs) must be developed for any process involving this chemical. All personnel must be trained on these SOPs and the contents of the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is non-negotiable but should never be the only line of defense.

Section 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific hazards of skin/eye irritation and potential absorption.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5] A face shield should be worn over goggles when there is a significant risk of splashing, such as during transfers of large volumes or when the material is under pressure.[12][13]

  • Skin Protection:

    • Gloves: Standard latex gloves are not sufficient. Due to the aromatic, nonpolar nature of this compound, solvents can cause degradation. Select gloves made of nitrile or butyl rubber, and inspect them for integrity before each use.[14] Always follow the proper technique for glove removal to avoid contaminating your skin.[15]

    • Lab Coat: A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.

  • Respiratory Protection: Under normal laboratory conditions within a functioning fume hood, respiratory protection is not required.[5] If there is a potential for exposure above established limits, such as during a large spill or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

Section 4: Safe Handling, Storage, and Disposal

Laboratory Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned.

  • Aliquotting: Use a graduated cylinder or a calibrated pipette for transfers. Avoid "eyeballing" quantities. Conduct all transfers in a fume hood.

  • Heating: The flash point is high, but caution is still warranted.[5] Use a heating mantle with a temperature controller and a stir bar for even heating. Never heat a closed container.

  • Post-Handling: After use, tightly close the container.[5] Decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[7]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[5][16]

  • Container: Keep the container tightly closed to prevent leakage or contamination.[5]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6][12] Incompatible materials can lead to vigorous, exothermic reactions.

Waste Disposal

This compound and any materials contaminated with it (e.g., absorbent pads, used gloves) must be disposed of as hazardous waste.[17]

  • Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Adhere strictly to your institution's and local/national hazardous waste regulations for disposal.[5][18] The aquatic toxicity of this compound makes it imperative to prevent its release into the environment.[1][5]

Section 5: Emergency Procedures - A Plan for When Things Go Wrong

Preparedness is paramount. Every second counts in an emergency.

First Aid Measures

The following diagram outlines the immediate steps to take following an exposure.

FirstAid cluster_1 First Aid for this compound Exposure Exposure Exposure Occurs Skin Skin Contact Wash with soap & water for 15+ min. Remove contaminated clothing. Seek medical attention if irritation persists. Exposure->Skin Eye Eye Contact Rinse with water for 15+ min, lifting eyelids. Remove contact lenses if possible. Seek immediate medical attention. Exposure->Eye Inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Exposure->Inhalation Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure->Ingestion

Caption: Immediate first aid actions based on the route of exposure.

Sources:[5][6][7][19][20]

Accidental Release (Spill) Response Protocol

A spill of this compound requires immediate and deliberate action. The following workflow should be followed.

SpillResponse cluster_2 Spill Response Workflow Spill Spill Detected Alert Alert personnel & restrict area Spill->Alert Ventilate Ensure adequate ventilation (fume hood) Alert->Ventilate PPE Don appropriate PPE (gloves, goggles, lab coat) Ventilate->PPE Contain Contain spill with inert absorbent (sand, vermiculite) PPE->Contain Collect Collect absorbed material into a sealed container Contain->Collect Clean Clean spill area with soap & water Collect->Clean Dispose Label container as hazardous waste for disposal Clean->Dispose Report Report incident to Safety Officer Dispose->Report

Caption: A stepwise workflow for managing an accidental spill.

Key Principles:

  • Do not flush: Never wash a spill down the drain or into a sewer system due to its high aquatic toxicity.[5]

  • Use inert material: Absorb the spill with materials like sand, vermiculite, or silica gel.[6] Do not use combustible materials like paper towels to absorb large quantities.

  • Ventilation is key: Ensure the area is well-ventilated to prevent the buildup of vapors.[5]

Sources:[5][6][12][15][20]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6][15]

  • Unsuitable Extinguishing Media: A solid water jet may scatter the burning liquid and spread the fire.[7]

  • Combustion Hazards: Fire will produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[6][20]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6]

Conclusion

This compound is a versatile reagent that can be used safely and effectively when its hazards are understood and respected. The protocols outlined in this guide are based on the foundational principles of chemical safety, emphasizing a proactive approach through the hierarchy of controls. By integrating these practices into your daily laboratory workflow, you ensure the protection of yourself, your colleagues, and the environment, allowing for the confident pursuit of scientific discovery.

References

Methodological & Application

Application Notes & Protocols: A Scientist's Guide to the Heck Cross-Coupling Reaction with 1-bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-bromo-4-isopropylbenzene in Heck cross-coupling reactions. This document moves beyond a simple recitation of procedural steps to offer in-depth insights into the causality of experimental choices, ensuring scientifically sound and reproducible outcomes.

Foundational Principles: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a Nobel Prize-winning, palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This powerful transformation is a cornerstone of modern organic synthesis, enabling the construction of substituted alkenes that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, a mechanistic paradigm shared with other key cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings.[1][5]

The generalized mechanism of the Heck reaction involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (in this case, this compound).[5][6]

  • Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex and subsequently inserts into the palladium-carbon bond.[5][7]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[5][7]

  • Reductive Elimination: The Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated hydrohalic acid.[5][7]

Strategic Considerations for this compound

This compound is an excellent substrate for the Heck reaction. The isopropyl group is an electron-donating group, which can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the C-Br bond. While aryl bromides are generally less reactive than aryl iodides, they are often more readily available and cost-effective, making them attractive starting materials.[8] Successful coupling of this compound requires careful optimization of the catalyst system and reaction conditions.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and the accompanying ligand is critical for achieving high yields and selectivity.

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] Other viable options include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3]

  • Ligands: The steric and electronic properties of phosphine ligands play a crucial role in catalyst activity, stability, and selectivity.[9] For aryl bromides like this compound, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the active catalytic species.[3][9]

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are classic choices. More sterically demanding and electron-rich ligands like tri-tert-butylphosphine (P(t-Bu)₃) can offer enhanced reactivity.[3]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often exhibiting high thermal stability and catalytic activity.[10][11]

The Critical Role of Base and Solvent
  • Base: An organic or inorganic base is essential to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle.[3] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1][5] The choice of base can significantly impact the reaction rate and the formation of byproducts.[12]

  • Solvent: Polar aprotic solvents are typically employed to dissolve the reactants and stabilize the catalytic intermediates.[3][6] N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are frequently used.[3][12] The choice of solvent can influence catalyst solubility, reaction temperature, and overall efficiency.[12]

Visualizing the Heck Reaction

The Catalytic Cycle

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Ar-X Alkene_Coord Alkene Coordination PdII_Alkene [Ar-Pd(II)-X(L)₂(alkene)] Alkene_Coord->PdII_Alkene Alkene Mig_Ins Migratory Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdH [H-Pd(II)-X(L)₂] Beta_Elim->PdH Product Product Substituted Alkene Red_Elim Reductive Elimination Red_Elim->Pd0 Base ArX This compound Alkene Alkene Base Base (e.g., Et₃N)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware add_solids Add Pd catalyst, ligand, and this compound start->add_solids inert Establish Inert Atmosphere (N₂ or Ar) add_solids->inert add_liquids Add Solvent, Alkene, and Base inert->add_liquids heat Heat to Reaction Temperature add_liquids->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Heck reaction.

Detailed Experimental Protocols

The following protocols provide a starting point for the Heck cross-coupling of this compound. Optimization may be required based on the specific alkene coupling partner.

Protocol 1: General Procedure with a Phosphine Ligand

This protocol is a robust starting point for the coupling of this compound with a variety of alkenes, such as styrene or acrylates.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl Acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware (oven-dried)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).[3]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of the alkene (1.2 equiv.) and triethylamine (1.5 equiv.).[3]

  • Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C. Stir the reaction mixture vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired Heck product.[3]

Protocol 2: Microwave-Assisted Heck Reaction

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[13]

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Microwave reactor vial with a stir bar

Procedure:

  • Reaction Setup: To a microwave reactor vial, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).[14]

  • Reagent Addition: Add anhydrous DMF and the alkene (1.2 equiv.).[14]

  • Reaction: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes). Monitor the reaction progress.[14]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.[14]

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the Heck reaction of this compound. Yields are illustrative and will vary based on specific reaction conditions and optimization.

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Alkene Styrene, n-Butyl Acrylate, etc.Typically used in 1.1 to 1.5 excess.
Palladium Source Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%)Pd(OAc)₂ is a common, air-stable precursor.[3]
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃ (2-10 mol%)Ligand choice is crucial for reactivity.[9]
Base Et₃N, K₂CO₃, NaOAc (1.5-3.0 equiv.)Neutralizes HBr generated in the reaction.[3]
Solvent DMF, NMP, DMAPolar aprotic solvents are generally preferred.[3]
Temperature 80 - 140 °CHigher temperatures may be needed for less reactive alkenes.
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS for completion.[3]
Expected Yield 70 - 95%Highly dependent on the specific alkene and optimized conditions.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active ligand (e.g., P(t-Bu)₃), or switching to a different solvent like NMP.

  • Formation of Byproducts: The formation of reduced arene (cumene) or homocoupled biaryl can occur. Optimizing the base and temperature can often mitigate these side reactions.

  • Stereoselectivity: The Heck reaction generally favors the formation of the trans-alkene due to steric factors.[15]

Conclusion

The Heck cross-coupling reaction of this compound is a versatile and powerful tool for the synthesis of a wide range of substituted alkenes. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and selectivities. The protocols and insights provided in these application notes serve as a robust foundation for the successful implementation of this important transformation in both academic and industrial research settings.

References

Introduction: The Strategic Importance of the Isopropylbenzene Moiety

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to 1-Bromo-4-isopropylbenzene: A Cornerstone Precursor in Modern Pharmaceutical Synthesis

In the landscape of medicinal chemistry, the isopropylbenzene (cumene) scaffold is a recurring and valuable structural motif.[1] Its presence in an active pharmaceutical ingredient (API) can significantly influence lipophilicity, metabolic stability, and receptor binding interactions. This compound (also known as 4-bromocumene) has emerged as a critical and versatile starting material for introducing this key functionality.[2][3] This colorless to pale yellow liquid, with the molecular formula C₉H₁₁Br, serves as a robust precursor in a multitude of carbon-carbon bond-forming reactions that are fundamental to the synthesis of numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[2][4][5][6]

This document serves as a detailed guide for researchers and drug development professionals, outlining the primary synthetic applications of this compound. It provides not only step-by-step protocols for key transformations but also delves into the mechanistic rationale behind these powerful synthetic methods, empowering scientists to leverage this precursor with precision and efficiency.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up.

PropertyValueSource
CAS Number 586-61-8[2][7]
Molecular Formula C₉H₁₁Br[2][7]
Molecular Weight 199.09 g/mol [3][7]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 210-212 °C[7]
Solubility Insoluble in water; soluble in organic solvents[2][3]
Safety Causes skin and serious eye irritation. Store away from oxidizing agents.[3]

Core Synthetic Applications: Building Complexity from a Simple Precursor

The reactivity of the C-Br bond in this compound makes it an ideal substrate for a variety of powerful coupling reactions. Its primary utility lies in its ability to act as an electrophilic partner in reactions that form new carbon-carbon bonds, which are the very backbone of drug molecules.

G cluster_precursor Precursor Precursor This compound Grignard Grignard Precursor->Grignard + Mg, Ether Kumada Kumada Precursor->Kumada + RMgX [Pd or Ni cat.] Suzuki Suzuki Precursor->Suzuki + R-B(OH)₂ [Pd cat., Base] Negishi Negishi Precursor->Negishi + R-ZnX [Pd or Ni cat.] Sonogashira Sonogashira Precursor->Sonogashira + Terminal Alkyne [Pd/Cu cat., Base] Grignard_Prod Grignard_Prod Grignard->Grignard_Prod Kumada_Prod Kumada_Prod Kumada->Kumada_Prod Suzuki_Prod Suzuki_Prod Suzuki->Suzuki_Prod Negishi_Prod Negishi_Prod Negishi->Negishi_Prod Sonogashira_Prod Sonogashira_Prod Sonogashira->Sonogashira_Prod

Grignard Reaction: A Classic Route to Nucleophiles

The formation of a Grignard reagent is one of the most fundamental transformations of aryl halides.[8] By reacting this compound with magnesium metal in an anhydrous ether solvent, the polarity of the carbon atom attached to the halogen is reversed (umpolung), transforming it from an electrophilic site into a potent carbon nucleophile.[9][10]

This nucleophilic reagent, 4-isopropylphenylmagnesium bromide, is a powerful intermediate for forming new C-C bonds with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[8][9] The carboxylation of this Grignard reagent is a key step in some synthetic routes to ibuprofen.[6][11]

Causality Behind the Protocol:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of protic solvents like water or alcohols.[8] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents are essential.

  • Initiation: The reaction between the magnesium surface and the aryl bromide can be slow to start due to a passivating layer of magnesium oxide.[10] A small crystal of iodine is often used as an activating agent; it reacts with the magnesium surface to expose a fresh, reactive layer.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis and is a cornerstone of modern pharmaceutical manufacturing.[12][13] this compound is an excellent substrate for these reactions, where a palladium catalyst facilitates the coupling between the aryl bromide (sp² carbon) and various organometallic or organoboron reagents.

// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style="", fontcolor="#202124"]; PdII_Intermediate [label="Ar-Pd(II)L₂(R')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fontcolor="#202124"];

// Input and Output ArBr [label="this compound\n(Ar-Br)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling_Partner [label="Coupling Partner\n(e.g., R'-B(OH)₂)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Coupled Product\n(Ar-R')", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ArBr -> OxAdd; Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_Complex; Coupling_Partner -> Transmetal; PdII_Complex -> Transmetal; Transmetal -> PdII_Intermediate; PdII_Intermediate -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } Figure 2: Generalized catalytic cycle for Palladium cross-coupling reactions.

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling methods developed, reacting an organic halide with a Grignard reagent.[14][15] It is a powerful method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. While highly effective, the strong basicity of the Grignard reagent limits the functional group tolerance of the reaction.[16][17] Nickel-based catalysts are often used and are more economical than palladium.[17][18]

  • Reaction: Ar-Br + R-MgX --[Pd or Ni catalyst]--> Ar-R

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in the pharmaceutical industry due to its operational simplicity, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[12][19] The reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[12][19]

  • Reaction: Ar-Br + R-B(OH)₂ --[Pd catalyst, Base]--> Ar-R

  • Causality: The base is crucial for the transmetalation step. It activates the organoboron compound, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R group from boron to the palladium center.[12]

The Negishi coupling utilizes organozinc reagents, which are prepared from the corresponding organic halide or organolithium compounds.[20][21] Organozinc reagents are more reactive than organoborons but less basic than Grignard reagents, offering a balance of reactivity and functional group compatibility.[20][22] This reaction is particularly valuable for its broad scope, enabling the coupling of sp³, sp², and sp carbon atoms.[20]

  • Reaction: Ar-Br + R-ZnX --[Pd or Ni catalyst]--> Ar-R

To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. It couples an aryl halide with a terminal alkyne using a dual catalyst system of palladium and a copper(I) salt, in the presence of a mild amine base.[23][24][25] The resulting aryl alkynes are versatile intermediates for synthesizing heterocycles and other complex structures.[23]

  • Reaction: Ar-Br + H-C≡C-R --[Pd/Cu catalyst, Base]--> Ar-C≡C-R

  • Causality: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step.[24][26]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. This compound is an irritant.[3]

Protocol 1: Preparation of 4-isopropylphenylmagnesium bromide (Grignard Reagent)

This protocol details the formation of the Grignard reagent, a key nucleophilic intermediate.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the oven-dried glassware under an inert atmosphere.

  • Place magnesium turnings (1.2 eq.) in the flask.

  • Add a single crystal of iodine. The color will disappear upon initiation.[9]

  • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether (approx. 2 M solution).

  • Add a small portion (approx. 10%) of the bromide solution to the magnesium turnings.

  • Observe for signs of reaction initiation (disappearance of iodine color, gentle bubbling, or warming). Gentle heating with a heat gun may be required.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • The resulting dark grey or brown solution of 4-isopropylphenylmagnesium bromide is ready for use in subsequent reactions.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general method for the palladium-catalyzed synthesis of 4-isopropylbiphenyl.

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq., as a 2M aqueous solution)

  • Solvent (e.g., Toluene, Dioxane, or DME)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Add the organic solvent (e.g., Toluene, to make a ~0.5 M solution of the aryl bromide).

  • Add the aqueous base solution (e.g., 2M K₂CO₃, 2.0 eq.).

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield 4-isopropylbiphenyl.

Application in Pharmaceutical Synthesis: The Case of Ibuprofen

This compound is not a direct precursor in the most common industrial syntheses of Ibuprofen (like the BHC or Boots processes, which start from isobutylbenzene).[4] However, it serves as a valuable intermediate in alternative and laboratory-scale syntheses that highlight the utility of the reactions described above. For instance, a Grignard reagent formed from 1-bromo-4-isobutylbenzene (a close analog) can undergo coupling with methyl 2-chloropropionate to form an ibuprofen ester, which is then hydrolyzed.[27]

// Edges start -> step1 -> ester; ester -> step2 -> ibuprofen; } Figure 3: Nickel-catalyzed route to Ibuprofen from a bromo-aryl precursor.[27]

Conclusion

This compound is a high-value, versatile precursor in pharmaceutical research and development. Its true power is unlocked through modern synthetic methodologies, particularly Grignard reactions and palladium-catalyzed cross-coupling. A thorough understanding of the principles and protocols governing these reactions enables chemists to efficiently construct complex molecular architectures, accelerating the discovery and synthesis of new therapeutic agents. The strategic application of this building block continues to be a reliable approach for introducing the critical isopropylbenzene moiety into next-generation pharmaceuticals.

References

Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Utilizing 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The biaryl motif is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthesis of these compounds through efficient and modular methods is a paramount objective for researchers in organic synthesis and drug development. This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds, with a specific focus on the strategic use of 1-bromo-4-isopropylbenzene as a versatile and readily available building block. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a robust, field-proven protocol, and discuss alternative methodologies, thereby equipping researchers with the necessary knowledge to successfully synthesize complex biaryl structures.

Introduction: The Significance of the Biaryl Moiety and the Role of this compound

Aryl-aryl bonds are fundamental connections in the world of organic chemistry.[4] The resulting biaryl structures are privileged scaffolds found in a vast array of biologically active molecules and functional materials. Their prevalence stems from the unique conformational and electronic properties conferred by the direct linkage of two aromatic rings.

This compound serves as an excellent starting material for several reasons:

  • Commercial Availability: It is a readily accessible and cost-effective aryl halide.

  • Reactivity: The carbon-bromine bond is sufficiently reactive for participation in various palladium-catalyzed cross-coupling reactions.[2]

  • Functionalization: The isopropyl group provides a lipophilic handle, which can be crucial for modulating the physicochemical properties of the final biaryl product, such as solubility and membrane permeability in drug candidates.

This document will primarily focus on the Suzuki-Miyaura reaction due to its exceptional functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[5][6]

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

The formation of an aryl-aryl bond from an aryl halide and an organometallic reagent is most commonly achieved via a palladium-catalyzed cross-coupling reaction. The general catalytic cycle, exemplified by the Suzuki-Miyaura reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

2.1. The Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction is initiated by a Pd(0) species, which is the catalytically active form.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) complex into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) intermediate.[8][10]

  • Transmetalation: The aryl group from the organoboron reagent (an arylboronic acid or ester) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group and displacing the halide from the palladium complex.[5][7]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pdiib Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->pdiib Oxidative Addition pdiic Ar-Pd(II)L₂-Ar' (Transmetalation Product) pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiic->product aryl_bromide Ar-Br (this compound) aryl_bromide->pdiib boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pdiic caption Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for the synthesis of a 4-isopropyl-1,1'-biphenyl derivative.

3.1. Safety Precautions

  • This compound: Harmful if swallowed and toxic to aquatic life with long-lasting effects. May cause skin and eye irritation.[11][12]

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

  • Bases: Potassium carbonate and other bases can be corrosive or irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.2. Materials & Reagents

Reagent/MaterialPurposeSupplier ExampleCAS Number
This compoundAryl Halide SubstrateSigma-Aldrich586-61-8
Arylboronic AcidCoupling PartnerVariesVaries
Pd(PPh₃)₄Palladium(0) CatalystSigma-Aldrich14221-01-3
K₂CO₃ (anhydrous)BaseVaries584-08-7
TolueneOrganic SolventVaries108-88-3
Deionized WaterAqueous PhaseN/A7732-18-5
Schlenk flask/reaction tubeReaction VesselN/AN/A
Magnetic stirrer & stir barAgitationN/AN/A
Inert gas (Argon or N₂)Anhydrous/Anaerobic atm.N/AN/A

3.3. Step-by-Step Protocol

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the catalyst to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of toluene (5 mL) and water (1 mL) via syringe. A small amount of water is often beneficial for the Suzuki reaction.[10]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Add Reactants & Base (Ar-Br, Ar-B(OH)₂, K₂CO₃) B 2. Add Pd Catalyst A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvents C->D E 5. Heat & Stir (100 °C, 12-24h) D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Cool & Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product J->K caption Experimental workflow for Suzuki-Miyaura coupling.

Figure 2: General experimental workflow for the synthesis of biaryls.

Alternative Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is highly versatile, other methods can be advantageous depending on the substrate scope and desired conditions.

  • Stille Coupling: This reaction couples an aryl halide with an organotin reagent (stannane). It is known for its tolerance of a wide variety of functional groups, but a significant drawback is the toxicity of the organotin compounds and byproducts.[13][14][15]

  • Negishi Coupling: This method utilizes organozinc reagents, which are more reactive than organoboranes. This increased reactivity can allow for couplings at lower temperatures or for less reactive aryl chlorides.[16][17][18] However, organozinc reagents are often moisture and air-sensitive, requiring more stringent anhydrous reaction conditions.

Conclusion

The synthesis of biaryl compounds using this compound is a robust and highly adaptable process, central to many areas of chemical research and development. The Suzuki-Miyaura cross-coupling reaction stands out as a method of choice due to its mild conditions, broad functional group compatibility, and the use of relatively non-toxic reagents. By understanding the underlying mechanism and following a well-defined protocol, researchers can efficiently access a wide range of valuable biaryl structures, paving the way for new discoveries in medicine and materials science.

References

Application Notes & Protocols: Palladium-Catalyzed Amination of 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1][2] Among the methodologies available, the Buchwald-Hartwig amination stands out as a robust and versatile palladium-catalyzed cross-coupling reaction for forging these critical linkages.[1][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited functional group tolerance.[1]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of 1-bromo-4-isopropylbenzene. We will delve into the mechanistic underpinnings of the reaction, explain the critical role of each component, and offer a step-by-step experimental procedure designed for reproducibility and success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Reaction Principle and Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl.[4][6]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the bromide ion.[1][5]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the N-aryl amine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_products pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amido_complex Palladium-Amido Complex oxidative_addition->amido_complex + Amine (R₂NH) - H-Base⁺Br⁻ amido_complex->pd0 Reductive Elimination Product (Ar-NR₂) Product N-Aryl Amine (Ar-NR₂) ArBr This compound (Ar-Br) Amine Amine (R₂NH) Base Base Experimental_Workflow start Start setup 1. Setup & Inerting Add solids (Pd₂(dba)₃, XPhos, NaOtBu) to a Schlenk tube. Evacuate and backfill with Argon (3x). start->setup add_liquids 2. Add Liquids Inject anhydrous toluene, this compound, and aniline via syringe. setup->add_liquids react 3. Reaction Heat mixture to 100 °C. Monitor by TLC/GC-MS. add_liquids->react workup 4. Workup Cool to RT. Quench with water. Extract with ethyl acetate. react->workup purify 5. Purification Dry organic layers, concentrate, and purify via column chromatography. workup->purify end End Product purify->end

References

Lithiation of 1-bromo-4-isopropylbenzene for nucleophilic addition

Author: BenchChem Technical Support Team. Date: December 2025

Title: Strategic Lithiation of 1-Bromo-4-isopropylbenzene for a-Functionalization via Nucleophilic Addition

Abstract

This comprehensive guide details the strategic application of lithium-halogen exchange for the generation of 4-isopropylphenyllithium from this compound. It provides an in-depth exploration of the underlying organometallic principles, practical safety protocols for handling pyrophoric n-butyllithium, and validated, step-by-step procedures for subsequent nucleophilic addition to carbonyl electrophiles. The protocols are designed to be self-validating, with explanations of the causality behind each experimental choice to empower researchers in drug development and organic synthesis to achieve high-yield, selective C-C bond formation.

Introduction: The Power of Organolithium Reagents in Synthesis

Organolithium reagents are a cornerstone of modern organic synthesis, prized for their exceptional nucleophilicity and basicity.[1][2] Compared to their Grignard counterparts, organolithiums often exhibit superior reactivity, leading to faster reactions and higher yields in many applications.[1] The generation of an aryllithium species, such as 4-isopropylphenyllithium, from an aryl halide is a pivotal transformation that opens a gateway to a multitude of functionalized aromatic compounds. This guide focuses on the lithium-halogen exchange reaction, a robust and rapid method for preparing aryllithiums at low temperatures.[1] We will explore the subsequent nucleophilic addition of the generated 4-isopropylphenyllithium to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.[3]

The Core Reaction: Lithium-Halogen Exchange

The transformation of this compound to 4-isopropylphenyllithium is achieved through a lithium-halogen exchange reaction with an alkyllithium reagent, typically n-butyllithium (n-BuLi). This reaction is remarkably fast, often proceeding to completion at temperatures between -78 °C and -100 °C.[1][4]

Mechanism: The reaction proceeds through a concerted mechanism involving a nucleophilic attack of the carbanionic portion of the alkyllithium on the bromine atom of the aryl bromide.[5] This forms a transient "ate" complex, which then collapses to yield the more stable aryllithium and the alkyl bromide byproduct.[4] The equilibrium of this reaction is driven by the formation of the more stable organolithium species, which is generally the one where the lithium is attached to the more electronegative carbon atom (sp2 vs. sp3).

Critical Safety Protocols: Handling n-Butyllithium

WARNING: n-Butyllithium is a highly pyrophoric reagent that can ignite spontaneously upon contact with air and reacts violently with water.[6][7][8] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All manipulations involving n-butyllithium must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[9][10]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[6][7]

  • Syringe Techniques: Use well-dried, needle-tipped syringes to transfer n-butyllithium solutions. Ensure all glassware is oven- or flame-dried before use.

  • Quenching: Never quench n-butyllithium with water directly. A safer method is to slowly add the reagent to a solution of a less reactive quenching agent like isopropanol in an inert solvent.

  • Spill Management: In case of a spill, do not use water. Smother the spill with dry sand or another non-combustible absorbent material.[9] Have a Class D fire extinguisher readily available.

Experimental Workflow: From Bromide to Functionalized Product

The overall experimental workflow can be visualized as a two-step process: the formation of the organolithium reagent followed by its reaction with an electrophile.

G cluster_0 Part 1: Lithiation cluster_1 Part 2: Nucleophilic Addition A This compound in Anhydrous THF B Cool to -78 °C A->B C Slow Addition of n-BuLi B->C D Formation of 4-Isopropylphenyllithium C->D F Addition to Lithiated Species D->F E Electrophile (e.g., Aldehyde or Ketone) E->F G Formation of Lithium Alkoxide Intermediate F->G H Aqueous Workup (e.g., NH4Cl) G->H I Final Product (Alcohol) H->I

Caption: General workflow for lithiation and subsequent nucleophilic addition.

Detailed Experimental Protocols

Protocol 1: Generation of 4-Isopropylphenyllithium

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound.

  • Dissolve the aryl bromide in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange. The solution is now ready for the addition of an electrophile.

Causality of Choices:

  • Anhydrous Conditions: Organolithium reagents are strong bases and will be quenched by protic sources like water.[3][11]

  • Low Temperature (-78 °C): This temperature is crucial to prevent side reactions, such as the reaction of n-butyllithium with the THF solvent or ortho-lithiation.

  • Slow Addition of n-BuLi: This prevents a rapid exotherm and allows for better temperature control.

  • 1.1 Equivalents of n-BuLi: A slight excess ensures complete conversion of the starting aryl bromide.

Protocol 2: Nucleophilic Addition to an Aldehyde (Synthesis of a Secondary Alcohol)

Materials:

  • Solution of 4-isopropylphenyllithium (from Protocol 1)

  • An aldehyde (e.g., benzaldehyde, 1.0 eq) dissolved in anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To the solution of 4-isopropylphenyllithium at -78 °C, add the solution of the aldehyde in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol.

  • Purify the crude product by column chromatography.

Mechanism of Nucleophilic Addition:

G cluster_0 Nucleophilic Attack cluster_1 Protonation ArLi 4-Isopropylphenyllithium Carbonyl R-CHO (Aldehyde) ArLi->Carbonyl Nucleophilic Attack Alkoxide Lithium Alkoxide Intermediate Carbonyl->Alkoxide Workup Aqueous Workup (H+) Alkoxide->Workup Alcohol Secondary Alcohol Product Workup->Alcohol

References

The Strategic Role of 1-Bromo-4-isopropylbenzene in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Bromo-4-isopropylbenzene as a Versatile Agrochemical Precursor

This compound, a readily available aromatic halide, serves as a pivotal starting material in the synthesis of a variety of agrochemicals. Its chemical structure, featuring a reactive bromine atom and a lipophilic isopropyl group, makes it an ideal building block for creating molecules with potent herbicidal, insecticidal, and fungicidal properties. The bromine atom provides a handle for strategic carbon-carbon and carbon-nitrogen bond formations through well-established catalytic cross-coupling reactions, while the isopropyl group often contributes to the molecule's bioactivity and favorable physicochemical properties, such as enhanced membrane permeability.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the detailed synthetic pathways for key agricultural products, offering field-proven insights and step-by-step protocols for researchers, scientists, and professionals in the field of drug and pesticide development.

I. Synthesis of Phenylurea Herbicides: The Case of Isoproturon

One of the most significant applications of this compound is in the production of phenylurea herbicides, exemplified by the synthesis of Isoproturon. Isoproturon is a selective, systemic herbicide widely used for the control of annual grasses and broad-leaved weeds in cereal crops. The synthesis involves a two-step process starting from this compound: the formation of the key intermediate 4-isopropylaniline, followed by its reaction with urea and dimethylamine.

Step 1: Synthesis of 4-Isopropylaniline via Buchwald-Hartwig Amination

The conversion of this compound to 4-isopropylaniline is a critical step that can be efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination. This reaction is renowned for its high functional group tolerance and broad substrate scope, making it a cornerstone of modern synthetic chemistry.

Causality Behind Experimental Choices:

The choice of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system is crucial for the success of the Buchwald-Hartwig amination. The palladium catalyst, in its Pd(0) oxidation state, initiates the catalytic cycle by undergoing oxidative addition to the aryl bromide. The phosphine ligand stabilizes the palladium center and facilitates both the oxidative addition and the subsequent reductive elimination steps. A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. The use of aqueous ammonia is a cost-effective and environmentally benign choice for the amino source.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from established methodologies for the amination of aryl bromides.[1]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)

  • Aqueous ammonia (28-30%)

  • Anhydrous toluene or 1,4-dioxane

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Addition of Base: Add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

  • Inerting the System: Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add aqueous ammonia (5.0 mmol, 5.0 equiv) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and vigorously stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-isopropylaniline can be purified by flash column chromatography on silica gel.

Quantitative Data Summary:

ParameterTypical Value
Reactant Scale1.0 mmol
Catalyst Loading2 mol% Pd(OAc)₂
Ligand Loading4 mol%
Base1.4 equiv
Temperature100 °C
Reaction Time12-24 hours
Expected Yield 80-95%
Step 2: Synthesis of Isoproturon from 4-Isopropylaniline

The final step in the synthesis of Isoproturon involves the reaction of 4-isopropylaniline with urea to form an intermediate phenylurea, which is then methylated with dimethylamine. A more direct and safer approach that avoids the use of highly toxic phosgene is the reaction of 4-isopropylaniline with urea, followed by reaction with dimethylamine.[2]

Causality Behind Experimental Choices:

This two-step, one-pot synthesis is a safer and more environmentally friendly alternative to methods involving phosgene. The initial reaction between 4-isopropylaniline and urea forms N-(4-isopropylphenyl)urea. The subsequent reaction with dimethylamine under heat leads to the formation of Isoproturon. The choice of a high-boiling solvent like xylene allows the reaction to be carried out at the required temperature for the second step.

Experimental Protocol: Synthesis of Isoproturon

This protocol is based on the method described in Chinese patent CN1063279A.[2]

Materials:

  • 4-Isopropylaniline (cumidine)

  • Urea

  • Concentrated hydrochloric acid

  • 33% Aqueous dimethylamine solution

  • Xylene

  • Water

Procedure:

Part A: Formation of N-(4-isopropylphenyl)urea

  • In a round-bottom flask, prepare a solution of 4-isopropylaniline (0.2 mol) in water (150 mL) and concentrated hydrochloric acid (25 mL).

  • Add urea (0.3 mol) to the solution.

  • Heat the mixture to reflux (95-110 °C) for 2 hours.

  • Cool the reaction mixture to allow for the crystallization of N-(4-isopropylphenyl)urea.

  • Filter the crystals, wash with water, and dry.

Part B: Formation of Isoproturon

  • In a separate reaction vessel, combine the N-(4-isopropylphenyl)urea (from Part A), xylene (300 mL), and 33% aqueous dimethylamine solution (0.4 mol).

  • Heat the mixture at 100-130 °C for 3 hours.

  • Cool the reaction mixture to induce crystallization of Isoproturon.

  • Filter the white crystals, wash successively with a small amount of xylene and water.

  • Dry the product to obtain Isoproturon.

Quantitative Data Summary:

ParameterValue
Purity of Isoproturon>95%
Melting Point153-155 °C
Overall Yield ~72-76%

Reaction Workflow Diagram:

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Isoproturon Synthesis This compound This compound 4-Isopropylaniline 4-Isopropylaniline This compound->4-Isopropylaniline Pd(OAc)₂, Ligand, Base Aqueous Ammonia, Toluene, 100°C 4-Isopropylaniline_2 4-Isopropylaniline N-(4-isopropylphenyl)urea N-(4-isopropylphenyl)urea 4-Isopropylaniline_2->N-(4-isopropylphenyl)urea 1. Urea, HCl, H₂O, Reflux Isoproturon Isoproturon N-(4-isopropylphenyl)urea->Isoproturon 2. Dimethylamine, Xylene, 100-130°C

Caption: Synthesis of Isoproturon from this compound.

II. Broader Agrochemical Applications of the 4-Isopropylphenyl Moiety

The utility of this compound extends beyond phenylurea herbicides. The 4-isopropylphenyl scaffold is found in other classes of agrochemicals, including insecticides and fungicides.

A. Carbamate Insecticides: The Case of Isoprocarb

Isoprocarb is a carbamate insecticide effective against a range of pests in crops like rice and cotton. It is the methylcarbamate ester of 2-isopropylphenol. While the direct synthesis from this compound is not the primary industrial route, a synthetic strategy can be envisioned.

Synthetic Strategy Outline:

A plausible, albeit multi-step, route from this compound to isoprocarb would involve:

  • Hydroxylation: Conversion of this compound to 4-isopropylphenol. This can be achieved through a metal-catalyzed hydroxylation or via a Grignard reagent intermediate followed by reaction with an oxygen source.

  • Isomerization: Isomerization of 4-isopropylphenol to 2-isopropylphenol. This is a challenging step and often requires specific catalytic conditions.

  • Carbamoylation: Reaction of 2-isopropylphenol with methyl isocyanate or a similar carbamoylating agent to yield isoprocarb.

This conceptual pathway highlights the versatility of the 4-isopropylphenyl building block, although more direct industrial syntheses of isoprocarb typically start from cresol.

B. Fungicidal Biphenyl Derivatives

Biphenyl and its derivatives are an important class of fungicides. The synthesis of such compounds can be readily achieved using this compound as a starting material via the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids or their esters.[3] It is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This makes it an ideal choice for the synthesis of a library of fungicidal biphenyl candidates.

General Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

This is a general protocol for the synthesis of biphenyl derivatives.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., toluene/ethanol/water or 1,4-dioxane)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inerting the System: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude biphenyl derivative can be purified by flash column chromatography or recrystallization.

Reaction Scheme Diagram:

G This compound This compound Biphenyl_derivative 4-Isopropyl-biphenyl derivative This compound->Biphenyl_derivative Pd Catalyst, Base Solvent, Heat Arylboronic_acid Arylboronic acid (or ester) Arylboronic_acid->Biphenyl_derivative

Caption: General scheme for Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block in the synthesis of a diverse range of agrochemicals. Its utility is demonstrated in the efficient synthesis of the widely used herbicide Isoproturon, and its potential extends to the creation of novel insecticidal and fungicidal compounds. The application of modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, allows for the strategic and efficient incorporation of the 4-isopropylphenyl moiety into complex molecular architectures. This guide provides researchers and scientists with the foundational knowledge and practical protocols to leverage the full potential of this compound in the development of next-generation crop protection agents.

References

Application Notes & Protocols: A Scientist's Guide to Palladium Catalyst and Ligand Selection for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its impact is particularly profound in the pharmaceutical and fine chemical industries, where the construction of complex biaryl and hetero-biaryl scaffolds is a common requirement for synthesizing active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.[2] The reaction's appeal lies in its mild conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[3]

The success of any Suzuki-Miyaura coupling, however, is not guaranteed. It hinges critically on the judicious choice of the palladium catalyst system—a combination of a palladium source and, most importantly, a carefully selected ligand. This ligand is not a mere spectator; it is the architect of the catalyst's reactivity, dictating its stability, activity, and selectivity.[4] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of conditions. It serves as an in-depth technical resource, explaining the fundamental principles that govern catalyst performance and providing a logical framework for selecting the optimal catalyst system for your specific synthetic challenge.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

To make informed decisions, one must first understand the underlying mechanism. The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps, each profoundly influenced by the ligand (L) bound to the palladium (Pd) center.[1] The active catalyst is a coordinatively unsaturated Pd(0) species.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) complex into the carbon-halide (or pseudo-halide) bond of the electrophile (R¹-X). This step, often rate-limiting for less reactive electrophiles like aryl chlorides, forms a Pd(II) intermediate.[5]

  • Transmetalation: The organoboron species (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. This forms a new di-organopalladium(II) intermediate.[6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium coordination sphere, forming the desired C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[2]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_inputs Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_output Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) R1-Pd(II)L_n-X R¹-Pd(II)L_n-X Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition R1-Pd(II)L_n-R2 R¹-Pd(II)L_n-R² R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination R1R2 R¹-R² (Product) R1-Pd(II)L_n-R2->R1R2 R1X R¹-X (Electrophile) R1X->R1-Pd(II)L_n-X R2B R²-B(OR)₂ + Base R2B->R1-Pd(II)L_n-R2

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Pillar 1: The Palladium Source - Choosing Your Precatalyst

The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst. The choice of precatalyst affects ease of handling, activation efficiency, and reaction consistency.[7]

  • Common Pd(0) Sources:

    • Pd(PPh₃)₄ (Tetrakis): A workhorse catalyst where the ligand is included. It's a reliable starting point for many couplings but can be sensitive to air and heat. The presence of excess triphenylphosphine can sometimes inhibit reactions with less reactive substrates.

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source used in combination with a separately added ligand. It is more stable than Pd(PPh₃)₄ but can degrade over time, forming inactive palladium black, which can make catalyst activity variable.[8]

  • Common Pd(II) Sources:

    • Pd(OAc)₂ (Palladium(II) Acetate) & PdCl₂: These are air-stable and cost-effective but require in situ reduction to Pd(0) for the cycle to begin. This reduction can be achieved by phosphines, amines, or through a side reaction like the homocoupling of the boronic acid.[5] This initial step can sometimes be inefficient.

    • Pre-formed Pd(II)-Ligand Complexes (e.g., Pd(dppf)Cl₂): These complexes offer a good balance of air-stability and reactivity. The ligand is already coordinated, ensuring a consistent ligand-to-metal ratio.[9]

    • Modern Palladacycle Precatalysts (e.g., Buchwald or Nolan Precatalysts): These are highly advanced, air-stable Pd(II) precatalysts designed for rapid and clean generation of the active monoligated Pd(0) species upon activation by the base in the reaction.[7][10] They are often the catalysts of choice for challenging transformations, providing high activity and reproducibility.[11]

Precatalyst TypeCommon ExamplesProsCons
Pd(0) Sources Pd(PPh₃)₄, Pd₂(dba)₃Directly provides active Pd(0) state.Air/moisture sensitivity, potential for ligand interference or degradation.[8]
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂Air-stable, cost-effective.Requires inefficient in situ reduction, can lead to side reactions.[5]
Pd(II)-Ligand Complexes Pd(dppf)Cl₂, Pd(PCy₃)₂Cl₂Air-stable, defined L:Pd ratio.Activity depends heavily on the pre-complexed ligand.
Palladacycle Precatalysts Buchwald G3/G4, PEPPSI™, (NHC)Pd(allyl)ClHighly stable, efficient activation, high activity, excellent for challenging substrates.[7][12]Higher cost.
Pillar 2: The Ligand - The Key to Catalytic Performance

The ligand is the most critical variable in a Suzuki-Miyaura reaction. Its steric and electronic properties directly modulate the rates of the three key steps in the catalytic cycle.[13]

Understanding Ligand Properties
  • Steric Bulk (Size): Measured by the Tolman Cone Angle (θ) , this parameter describes the physical space occupied by the ligand around the metal center.[14]

    • Effect: Bulky ligands favor lower coordination numbers, promoting the formation of highly reactive 12- or 14-electron monoligated Pd(0) species. This accelerates both oxidative addition (by creating space for the substrate to approach) and reductive elimination (by causing steric strain that is relieved upon product formation).

  • Electronic Nature (Donating Ability): Measured by the Tolman Electronic Parameter (TEP) , which is derived from the C-O stretching frequency of a Ni(CO)₃L complex. A lower TEP value indicates a more electron-donating ligand.[13][15]

    • Effect: Electron-rich ligands increase the electron density on the palladium center. This significantly enhances the rate of oxidative addition, as the electron-rich metal is more inclined to donate electron density into the σ* orbital of the C-X bond. This property is crucial for activating unreactive electrophiles like aryl chlorides.[13]

Major Ligand Classes

1. Phosphine Ligands This is the most diverse and widely used class of ligands for Suzuki couplings.

  • Triarylphosphines (e.g., PPh₃, P(o-tol)₃): The classic ligands. Triphenylphosphine (PPh₃) is inexpensive but has moderate electron-donating ability and steric bulk (θ = 145°). It is suitable for reactive substrates like aryl iodides and bromides but often fails with aryl chlorides.

  • Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃): These are significantly more electron-donating and sterically bulkier than triarylphosphines (PCy₃ θ = 170°, P(t-Bu)₃ θ = 182°).[14] Their strong electron-donating nature makes them excellent for promoting the oxidative addition of challenging aryl chlorides.

  • Ferrocenylphosphines (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and versatile bidentate ligand. The resulting Pd(dppf)Cl₂ complex is a highly effective and stable precatalyst for a wide range of couplings, including those with heteroaryl substrates.[9]

  • Biarylphosphines (Buchwald Ligands): This class, developed by Stephen Buchwald's group, represents a major breakthrough in cross-coupling chemistry.[16] Ligands like SPhos and XPhos combine immense steric bulk with strong electron-donating properties. This combination makes them exceptionally effective for nearly all classes of Suzuki couplings, including those involving sterically hindered substrates, electron-rich or -poor aryl chlorides, and heteroaryl partners, often at very low catalyst loadings.[16]

2. N-Heterocyclic Carbenes (NHCs) NHCs have emerged as powerful alternatives to phosphines. They are strong σ-donors, even more so than electron-rich phosphines, and form highly stable bonds with palladium.[4]

  • Properties: The strong Pd-NHC bond leads to highly stable and long-lived catalysts, often resulting in very high turnover numbers (TONs).[17] Their steric bulk can be tuned by modifying the substituents on the nitrogen atoms (e.g., IPr vs. SIPr ).

  • Applications: NHC-palladium complexes, such as the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, are particularly adept at coupling challenging substrates like polychlorinated arenes and sterically demanding partners.[17]

Ligand ClassKey ExamplesSteric Bulk (θ)Electronic NaturePrimary Applications
Triarylphosphines PPh₃Moderate (~145°)Moderately DonatingAryl iodides, activated aryl bromides.
Trialkylphosphines PCy₃, P(t-Bu)₃High (170-182°)Strongly DonatingAryl chlorides, electron-rich arenes.
Ferrocenylphosphines dppfLarge Bite AngleVersatileGeneral purpose, heteroaryl couplings.[9]
Biarylphosphines SPhos, XPhosVery High (>190°)Strongly DonatingThe most versatile class; hindered substrates, aryl chlorides, low catalyst loadings.[16]
N-Heterocyclic Carbenes IPr, SIPrVery HighVery Strongly DonatingChallenging aryl chlorides, high turnover reactions, thermally robust.[17]
A Practical Guide to Catalyst & Ligand Selection

The optimal choice depends primarily on the nature of your coupling partners. The following decision-making workflow can guide your selection process.

Caption: Decision workflow for selecting a catalyst system based on the electrophile.

Validated Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling of an Aryl Bromide

  • Reaction: 4-Bromotoluene with Phenylboronic Acid

  • Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv.).[9]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add 1,2-dimethoxyethane (DME, 4 mL) and deionized water (1 mL). Bubble argon through the solution for 10 minutes to degas the solvents. Finally, add Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methyl-1,1'-biphenyl as a white solid.

Protocol 2: Challenging Suzuki-Miyaura Coupling of an Aryl Chloride

  • Reaction: 4-Chlorotoluene with Phenylboronic Acid

  • Catalyst System: SPhos Precatalyst (G3)

Methodology:

  • Reaction Setup: In a glovebox, add 4-chlorotoluene (126.5 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv.), and potassium phosphate tribasic (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv.) to an oven-dried vial with a stir bar.

  • Catalyst Addition: Add the SPhos G3 precatalyst (15 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2 mL). Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography (eluting with hexanes) to afford 4-methyl-1,1'-biphenyl.

Troubleshooting Common Issues

Even with a well-chosen catalyst, Suzuki-Miyaura reactions can sometimes fail. A systematic approach to troubleshooting is essential.[8]

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) source degraded; Pd(II) precatalyst not reduced.[8]Use a fresh bottle of catalyst. For Pd(II) sources, ensure conditions are sufficient for reduction. Consider switching to a more robust palladacycle precatalyst.
Poor Reagent Quality: Boronic acid decomposed; base is wet or low purity; solvent contains oxygen or peroxides.Use fresh, high-purity boronic acid or convert to a more stable pinacol ester.[18] Use anhydrous base and freshly distilled/degassed anhydrous solvents.
Protodeboronation (Boronic acid replaced by -H)Presence of Water/Proton Source: Especially problematic with electron-deficient boronic acids.[18]Use rigorously anhydrous conditions and a non-aqueous base (e.g., K₃PO₄, CsF). Lower the reaction temperature and shorten the reaction time if possible.
Harsh Base: Strong bases can accelerate this side reaction.Switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[18]
Homocoupling (R²-R² byproduct)Presence of Oxygen: Oxygen can re-oxidize Pd(0) to Pd(II), which promotes the homocoupling of two boronic acid molecules.[5]Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas (Ar or N₂).
Inefficient Oxidative Addition: If oxidative addition is slow, the transmetalation/homocoupling pathway can compete.Switch to a more electron-rich ligand to accelerate the oxidative addition step.
Dehalogenation (Electrophile R¹-X converted to R¹-H)Hydrogen Source: Can occur if the Pd(II)-hydride species is formed from solvents (e.g., alcohols) or amine bases.[5]Avoid alcoholic solvents if dehalogenation is observed. Use inorganic bases instead of amine bases.
Formation of Palladium Black Catalyst Decomposition: Ligand dissociation from the metal center leads to the aggregation of Pd(0) into inactive nanoparticles.Increase ligand-to-palladium ratio. Use a more strongly binding ligand (e.g., an NHC or a chelating phosphine like dppf). Ensure rigorous exclusion of oxygen.

References

Application Note & Protocols: Strategic Synthesis of Arylalkynes via Sonogashira Coupling of 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][4][5] These attributes have cemented its role in the synthesis of a vast array of complex molecules, from life-saving pharmaceuticals and natural products to advanced organic materials and nanomaterials.[1][6][7]

This guide provides an in-depth exploration of the Sonogashira coupling, specifically focusing on the reaction of 1-bromo-4-isopropylbenzene with various terminal alkynes. This substrate is of particular interest as the resulting 4-isopropylphenylalkyne motif is a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both traditional and copper-free systems, and provide guidance on optimization and troubleshooting.

Mechanistic Principles: A Tale of Two Catalysts

The remarkable efficiency of the Sonogashira reaction under mild conditions is the result of a synergistic interplay between two catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[1][8][9] Understanding this dual mechanism is paramount for rational troubleshooting and optimization.

The Palladium Cycle: The C-C Bond Forging Engine

The palladium complex is the primary engine for C-C bond formation. The cycle is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active catalyst, a coordinatively unsaturated Pd(0) species, initiates the cycle by inserting into the carbon-bromine bond of this compound. This forms a square planar Pd(II) complex. The rate of this step is influenced by the ligand on the palladium and the electronic nature of the aryl halide.

  • Transmetalation: This is the critical step where the alkyne component is transferred to the palladium center. The copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide. The precise mechanism of this step is complex but is believed to be the rate-determining step in many cases.[10]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. This step forms the desired C(sp²)-C(sp) bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The Copper Cycle: The Alkyne Activator

The role of the copper(I) co-catalyst, typically copper(I) iodide (CuI), is to activate the terminal alkyne.[1]

  • π-Complex Formation: The copper(I) salt interacts with the terminal alkyne to form a π-complex.

  • Deprotonation: In the presence of the amine base, the acidic terminal alkyne proton is removed, leading to the formation of a copper(I) acetylide intermediate.[1]

  • Transmetalation: This copper acetylide is the key species that engages in the transmetalation step with the palladium(II) complex.

The use of copper dramatically increases the reaction rate, enabling the process to occur at or near room temperature.[1] However, a significant drawback is the potential for a side reaction known as Glaser coupling, where the copper acetylide undergoes oxidative dimerization to form a symmetric 1,3-diyne.[11][12] This is often observed when reactions are exposed to oxygen.

Sonogashira_Catalytic_Cycle Figure 1: The Dual Palladium/Copper Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)L₂-Br (Oxidative Addition Product) pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L₂-C≡CR (Transmetalation Product) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar-C≡CR (Coupled Product) pd2_tm->product cu_x Cu(I)Br cu_acetylide Cu(I)-C≡CR (Copper Acetylide) cu_x->cu_acetylide Deprotonation cu_acetylide->pd2_tm cu_acetylide->cu_x To Pd Cycle base_hbr Base·HBr ar_br Ar-Br (this compound) ar_br->pd2_oa alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide

Caption: The Sonogashira Catalytic Cycle.

Core Components & Causality of Choices

The success of a Sonogashira coupling hinges on the judicious selection of its five core components.

ComponentExample(s)Role & Rationale for Selection
Aryl Halide This compoundThe electrophilic partner. Reactivity order is I > Br > Cl.[9] Aryl bromides offer a good balance of reactivity and cost/availability compared to iodides. The electron-donating isopropyl group can slightly decrease reactivity, sometimes necessitating more robust catalytic systems or slightly elevated temperatures.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂The source of the active Pd(0) catalyst. Pd(PPh₃)₄ is a Pd(0) source directly. PdCl₂(PPh₃)₂ is a stable Pd(II) pre-catalyst that is reduced in situ to Pd(0) by amines or phosphine ligands.[1] Catalyst loading is typically low (0.5-5 mol%).
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne for transmetalation, increasing reaction rates.[1] Its use is standard in the classic protocol but can be omitted in "copper-free" variants to prevent alkyne homocoupling.[4]
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium center, prevents precipitation of palladium black, and modulates its electronic and steric properties to facilitate the catalytic cycle. For less reactive aryl bromides, bulkier and more electron-rich phosphine ligands like P(t-Bu)₃ can accelerate the oxidative addition step.[13][14]
Base Triethylamine (Et₃N), DiisopropylamineNeutralizes the HBr generated during the reaction and facilitates the deprotonation of the terminal alkyne to form the copper acetylide.[1][5] An amine base is often used in excess and can also serve as the solvent.
Solvent THF, DMF, Toluene, or neat AmineProvides a medium for the reaction. Must be anhydrous and deoxygenated for the classic protocol to prevent catalyst deactivation and Glaser coupling.

Experimental Workflow: A Step-by-Step Guide

The following diagram and protocols outline a robust and reproducible workflow for performing the Sonogashira coupling.

Experimental_Workflow Figure 2: General Experimental Workflow arrow arrow start Start: Assemble Glassware setup 1. Reaction Setup (Add solids: Aryl Bromide, Pd Catalyst, CuI) start->setup inert 2. Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar 3x) setup->inert add_solvents 3. Add Solvents & Base (Anhydrous Solvent, Amine Base) inert->add_solvents add_alkyne 4. Add Terminal Alkyne (Dropwise via syringe) add_solvents->add_alkyne react 5. Reaction (Stir at RT or specified temp. Monitor by TLC/GC-MS) add_alkyne->react workup 6. Aqueous Workup (Dilute, Filter, Wash with NH₄Cl/Brine) react->workup purify 7. Purification (Flash Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: A generalized workflow for the Sonogashira coupling reaction.

Protocol 4.1: Classic Palladium/Copper-Cocatalyzed Coupling

This protocol details the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Phenylacetylene (1.1 mmol, 1.1 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL, anhydrous)

  • Tetrahydrofuran (THF, 5 mL, anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add PdCl₂(PPh₃)₂ (14 mg), CuI (7.6 mg), and this compound (199 mg, 0.17 mL).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of nitrogen, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Alkyne Addition: Add phenylacetylene (112 mg, 0.12 mL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The solution may turn from a yellow suspension to a darker color. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 2-6 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove precipitated salts.[9]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper catalyst and amine salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-isopropyl-4-(phenylethynyl)benzene.

Protocol 4.2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling. It often requires a more active catalyst system.[11][15]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • 1-Hexyne (1.2 mmol, 1.2 eq.)

  • Allylpalladium(II) chloride dimer [(AllylPdCl)₂] (0.01 mmol, 1 mol% Pd)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.)

  • N,N-Dimethylformamide (DMF, 5 mL, anhydrous)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add (AllylPdCl)₂ (3.7 mg) and P(t-Bu)₃ (4.0 mg) to a dry reaction flask. Add anhydrous DMF (2 mL) and stir for 10 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add this compound (199 mg, 0.17 mL), cesium carbonate (652 mg), and the remaining DMF (3 mL).

  • Alkyne Addition: Add 1-hexyne (99 mg, 0.14 mL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is typically faster than the copper-cocatalyzed version for activated substrates. Monitor by TLC/GC-MS until completion (typically 1-4 hours).

  • Workup and Purification: Follow steps 6-9 from Protocol 4.1. The workup will be similar, though washing with NH₄Cl is not strictly necessary as no copper is present.

Data Summary and Substrate Scope

The Sonogashira coupling of this compound is generally high-yielding with a range of terminal alkynes.

EntryTerminal AlkyneCatalyst SystemBase / SolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT485-95
21-HexynePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT680-90
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / Toluene503>90
4Propargyl AlcoholPdCl₂(PPh₃)₂ / CuIEt₃N / DMFRT875-85
5Phenylacetylene(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃ / DMFRT288-96

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd(0) not formed or oxidized)- Poor quality reagents (wet solvent/base)- Aryl bromide is too unreactive for the conditions- Ensure a strict inert atmosphere; use fresh, high-quality catalyst.- Use freshly distilled, anhydrous solvents and bases.- Increase temperature to 40-60 °C.- Switch to a more active ligand (e.g., a bulky phosphine like XPhos or SPhos).[16]
Significant Homocoupling - Presence of oxygen (air) in the reaction flask- High concentration of copper catalyst- Improve inert atmosphere technique (ensure thorough deoxygenation).- Reduce CuI loading to 1-2 mol%.- Switch to a copper-free protocol (Protocol 4.2).[4]
Formation of Palladium Black - Ligand degradation or insufficient ligand- High temperatures- Add a small excess of phosphine ligand (e.g., 2 eq. relative to Pd).- Perform the reaction at a lower temperature if possible.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of substituted arylalkynes. By understanding the fundamental roles of the palladium catalyst, copper co-catalyst, ligand, and base, researchers can effectively couple this compound with a wide variety of terminal alkynes in high yield. The choice between a classic copper-cocatalyzed system and a modern copper-free variant allows for methodological flexibility, enabling the suppression of undesired side reactions like alkyne homocoupling. The protocols and insights provided herein serve as a robust starting point for scientists and professionals engaged in drug development and materials science, facilitating the efficient construction of valuable molecular architectures.

References

Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C–N Bond Formation

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors where arylamines are ubiquitous structural motifs.[1][2] Historically, methods for forming these bonds, such as the Ullmann condensation or nucleophilic aromatic substitution, were often hampered by harsh reaction conditions and limited substrate scope.[1] The advent of the Buchwald-Hartwig amination in the mid-1990s represented a paradigm shift, offering a versatile and efficient palladium-catalyzed method for coupling amines with aryl halides.[1][3][4] This guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the practical application and optimization of conditions for aryl bromides, which represent a balanced choice of reactivity and stability.[5]

The Catalytic Heart of the Reaction: Mechanism and Key Intermediates

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3][6][7]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition to the aryl bromide. This is often the rate-determining step of the catalytic cycle.[6][8] The C-Br bond is cleaved, and a Pd(II)-aryl-halide complex is formed.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and displacing the bromide.[7][9]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired arylamine product from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6][7]

An unproductive side reaction to be aware of is β-hydride elimination, which can occur if the amine has an α-hydrogen, leading to hydrodehalogenation of the arene and formation of an imine.[3]

.dot

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters for Success with Aryl Bromides

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components. Aryl bromides are generally excellent substrates, offering a good balance of reactivity—more reactive than chlorides but often less prone to the catalyst inhibition sometimes seen with iodides.[5]

The active catalyst is a Pd(0) species. While one can start with a Pd(0) source like Pd₂(dba)₃, it is more common and often more reliable to use a stable Pd(II) salt, such as Pd(OAc)₂, which is reduced in situ to Pd(0).[5][10]

  • Expert Insight: For reproducibility and cleaner reactions, the use of palladium "precatalysts" is highly recommended. These are stable, well-defined Pd(II) complexes that readily and cleanly generate the active Pd(0) species upon exposure to the base in the reaction mixture.[5] Examples include the G3 and G4 palladacycle precatalysts developed by the Buchwald group.[6]

The ligand is arguably the most critical component, as it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[3][11] For aryl bromides, bulky, electron-rich phosphine ligands are the gold standard.[3][12]

  • Causality: Bulky ligands promote the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in the oxidative addition step. Their electron-donating nature increases the electron density on the palladium, which also facilitates oxidative addition and subsequent reductive elimination.[11]

Table 1: Common Ligands for Amination of Aryl Bromides

Ligand FamilySpecific ExamplesTypical Applications & Characteristics
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHighly general and effective for a wide range of primary and secondary amines, including challenging substrates.[1] RuPhos is often excellent for secondary amines.[1] BrettPhos can enable monoarylation of primary amines.[1][13]
Ferrocene-based Ligands Josiphos, DPPFBidentate ligands that were instrumental in early developments, providing good results for coupling primary amines with aryl iodides and bromides.[3]
Bidentate Phosphines BINAP, XantphosOften used for specific applications. Xantphos, with its wide bite angle, can be particularly effective in certain systems and has been used with milder bases like DBU.[6][14]
Trialkyl Phosphines P(t-Bu)₃A simple yet powerful ligand, particularly effective for less sterically hindered substrates.

The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[7][9] The choice of base must be strong enough to effect this deprotonation but compatible with functional groups on the substrates.[13]

  • Common Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most frequently used bases.[5][12]

  • Weaker Bases: For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or more active catalyst systems.[3][6]

  • Solubility Matters: The heterogeneous nature of inorganic bases can impact reaction rates. Ensure vigorous stirring to maintain adequate mixing.[5]

The solvent must be capable of dissolving the reactants and catalyst complex and be stable at the required reaction temperature. It should also be rigorously deoxygenated, as oxygen can deactivate the Pd(0) catalyst.[12]

  • Preferred Solvents: Aprotic, non-polar, or weakly polar solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[5][7][15] Toluene is often an excellent first choice.[15]

  • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit the reaction.[5]

.dot

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Protocols: From Theory to Practice

The following protocols provide a reliable starting point for the amination of aryl bromides. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[12]

This protocol is a robust starting point for many common substrate combinations.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) or appropriate precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the Pd₂(dba)₃, XPhos, and NaOtBu. If using a precatalyst, add it and the base. The solids should be handled quickly to minimize air exposure.

  • Inert Atmosphere: Seal the vial with the PTFE-lined cap, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl bromide, the secondary amine, and finally the degassed toluene via syringe.

  • Reaction: Seal the vial tightly (e.g., with electrical tape) and place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and quench by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol uses a milder base, which is crucial when the aryl bromide contains base-sensitive functional groups like esters or enolizable ketones.[13][16]

Materials:

  • Base-Sensitive Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G4 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (1.4 mmol, 1.4 equiv), finely ground and dried

  • Anhydrous, degassed tert-Butanol (t-BuOH) or Toluene (5 mL)

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar

Procedure:

  • Vessel Preparation: In a glovebox, add the BrettPhos Pd G4 precatalyst and the finely ground, dried K₃PO₄ to the reaction vial.

  • Reagent Addition: Add the aryl bromide, the amine, and the t-BuOH or toluene.[6]

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 100-110 °C.

  • Monitoring & Workup: Follow steps 5-8 from Protocol 1. Note that reactions with weaker bases may require longer reaction times or slightly higher temperatures.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/water contamination).[12]2. Inappropriate ligand/base/solvent combination.3. Poor solubility of reagents.[12]1. Ensure all reagents and solvents are anhydrous and the system is rigorously inert.[12] Use a precatalyst for more reliable activation.[17]2. Screen different ligands (e.g., switch from XPhos to RuPhos) or a stronger base (e.g., K₃PO₄ to NaOtBu).3. Try a different solvent (e.g., dioxane instead of toluene).
Hydrodehalogenation 1. β-Hydride elimination is competitive.2. Catalyst decomposition.1. Use a more sterically hindered ligand to disfavor the geometry required for β-hydride elimination.2. Lower the reaction temperature or check the purity of reagents.
Formation of Diarylamine (with primary amines) Reaction of the product with another molecule of aryl bromide.Use a ligand that favors monoarylation, such as BrettPhos.[1] Adjust the stoichiometry to use a slight excess of the primary amine.
Substrate Decomposition The base or temperature is too harsh for the functional groups present.[17]Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃) and a lower reaction temperature. This may require a more active catalyst system (ligand/precatalyst).[6]
Conclusion

The Buchwald-Hartwig amination of aryl bromides is a powerful and indispensable tool in modern synthetic chemistry. Success is not merely about following a recipe but about understanding the interplay between the catalyst, ligand, base, and solvent. By carefully selecting conditions based on the specific electronic and steric properties of the substrates, researchers can reliably construct complex C–N bonds with high efficiency. The protocols and insights provided herein serve as a robust foundation for both routine applications and the development of novel synthetic strategies in academic and industrial research.

References

The Isopropyl Moiety: A Keystone in Advanced Materials Synthesis with 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science, the strategic selection of molecular building blocks is paramount to engineering materials with tailored functionalities. 1-Bromo-4-isopropylbenzene, a readily available aromatic halide, serves as a pivotal precursor in the synthesis of a diverse array of advanced materials, including high-performance polymers, liquid crystals, and bespoke organic electronics. The presence of the isopropyl group, a seemingly simple alkyl substituent, imparts critical properties such as enhanced solubility, specific thermal behavior, and morphological control in the resulting materials. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound, complete with detailed experimental protocols and the underlying scientific rationale.

The Strategic Importance of the 4-Isopropylphenyl Group

The 4-isopropylphenyl moiety, introduced via this compound, is not merely a passive structural component. Its branched alkyl nature provides significant steric hindrance, which can disrupt extensive π-π stacking in conjugated polymers, thereby enhancing their solubility in common organic solvents.[1] This improved processability is a critical factor in the fabrication of thin-film devices for organic electronics. In the realm of liquid crystals, the shape and size of the isopropyl group can influence the packing of mesogens, affecting the temperature range and stability of desired liquid crystalline phases (mesophases).[2][3]

Core Synthetic Applications and Protocols

The reactivity of this compound is dominated by the carbon-bromine bond, which readily participates in a variety of powerful cross-coupling reactions and the formation of highly reactive organometallic intermediates.

Grignard Reagent Formation: A Gateway to Nucleophilic Addition

The preparation of 4-isopropylphenylmagnesium bromide, a Grignard reagent, transforms the electrophilic aromatic ring into a potent nucleophile.[4] This reagent is a cornerstone for creating carbon-carbon bonds with a wide range of electrophiles, including aldehydes, ketones, and esters.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents like water, which will protonate the carbanion and terminate the reaction.[5] All glassware must be rigorously dried, and anhydrous ether is used as the solvent.

  • Initiation: The reaction between magnesium and the aryl bromide can be sluggish to start. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[5]

  • Controlled Addition: The formation of the Grignard reagent is exothermic. The this compound solution is added dropwise to maintain a gentle reflux and prevent side reactions.

Materials and Equipment:

  • Three-necked round-bottom flask, reflux condenser, and dropping funnel (all oven-dried)

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Place magnesium turnings (1.2 equivalents) in the flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous ether in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. Gentle warming may be required to initiate the reaction, evidenced by the disappearance of the iodine color and the onset of cloudiness and reflux.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent, ready for in-situ use.

Diagram: Grignard Reagent Formation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep1 Dry Glassware prep2 Add Mg Turnings & Iodine prep1->prep2 prep3 Prepare Bromide Solution in Anhydrous Ether prep2->prep3 react1 Initiate Reaction (Gentle Warming) prep3->react1 react2 Dropwise Addition of Bromide Solution react1->react2 react3 Maintain Reflux react2->react3 react4 Stir to Completion react3->react4 prod1 4-Isopropylphenylmagnesium Bromide Solution react4->prod1

Caption: Workflow for the preparation of 4-isopropylphenylmagnesium bromide.

Suzuki-Miyaura Coupling: Building Biaryl Structures

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[6][7] This reaction is instrumental in synthesizing biphenyl derivatives, which are common core structures in liquid crystals and conjugated polymers.[8]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is commonly used.[7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid for transmetalation to the palladium center.[6]

  • Solvent System: Often a two-phase system of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is employed to facilitate the reaction.[9]

Materials and Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Degassed solvents (e.g., Toluene and water)

  • Inert atmosphere

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)L₂(Br)] pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)L₂(Ar')] pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product boronic_acid Ar'B(OH)₂ + Base boronic_acid->pd_complex2 aryl_halide Ar-Br (this compound) aryl_halide->pd_complex1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Crafting Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is fundamental for synthesizing conjugated systems with alternating single, double, and triple bonds, which are of great interest in organic electronics.[1][12]

Causality of Experimental Choices:

  • Dual Catalyst System: A palladium catalyst facilitates the main catalytic cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[10]

  • Amine Base: An amine base, such as triethylamine or diisopropylamine, serves as both the base to deprotonate the terminal alkyne and as a solvent.[10]

  • Inert Atmosphere: The catalysts, especially the Pd(0) species, are sensitive to air. The reaction must be conducted under an inert atmosphere.[10]

Materials and Equipment:

  • Schlenk flask

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere

Step-by-Step Procedure:

  • To a Schlenk flask, add the palladium catalyst (1-3 mol%), CuI (2-5 mol%), and this compound (1.0 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.2 eq.) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion.

  • Work-up by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table provides representative reaction parameters for the key transformations of this compound. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Reaction TypeKey ReagentsCatalyst SystemBaseSolventTemp. (°C)Typical Yield (%)
Grignard Formation Mg, I₂ (cat.)--Anhydrous Ether/THF35-65>90 (in-situ)
Suzuki Coupling Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-10085-95
Sonogashira Coupling Terminal alkynePd(PPh₃)₄ / CuIEt₃NTHF25-7080-95

Conclusion and Future Outlook

This compound stands out as a versatile and economically viable building block in materials science. The protocols detailed herein provide a robust foundation for the synthesis of a wide range of functional materials. The strategic incorporation of the 4-isopropylphenyl moiety allows for fine-tuning of material properties, paving the way for innovations in organic electronics, display technologies, and advanced polymers. Future research will likely focus on leveraging this precursor in the development of materials with even more sophisticated architectures and functionalities, further solidifying its importance in the materials scientist's synthetic toolbox.

References

Application Notes and Protocols: Kumada Coupling of 1-Bromo-4-isopropylbenzene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction: The Strategic Importance of Kumada Coupling in Biaryl Synthesis

The Kumada coupling, a pioneering transition metal-catalyzed cross-coupling reaction, provides a powerful and direct method for the formation of carbon-carbon bonds.[1][2] Developed independently by the groups of Makoto Kumada and Robert Corriu in 1972, this reaction joins an organomagnesium compound (Grignard reagent) with an organic halide in the presence of a nickel or palladium catalyst.[1] Its significance lies in its ability to efficiently construct biaryl and alkyl-aryl frameworks, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific and synthetically useful application: the coupling of 1-bromo-4-isopropylbenzene with various Grignard reagents. The isopropylbenzene moiety is a common substituent in medicinal chemistry, and its incorporation into biaryl structures via Kumada coupling offers a direct route to valuable molecular scaffolds. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible reaction.

Mechanistic Overview: The Catalytic Cycle

The Kumada coupling operates through a catalytic cycle involving a low-valent transition metal, typically nickel(0) or palladium(0).[1][5][6] While both metals are effective, palladium often offers better chemoselectivity, whereas nickel catalysts are more cost-effective and can be more reactive towards less reactive halides.[5][7]

The generally accepted mechanism for both nickel and palladium catalysis involves three key steps:

  • Oxidative Addition: The active M(0) catalyst (where M = Ni or Pd) inserts into the carbon-halogen bond of the aryl halide (this compound) to form an organometallic M(II) complex.[1][5][6] The reactivity of the halide in this step follows the order I > Br > Cl.[5]

  • Transmetalation: The Grignard reagent (R'-MgX) exchanges its organic group (R') with the halide on the metal center. This step forms a diorganometallic M(II) complex.[1][5]

  • Reductive Elimination: The two organic ligands on the metal center couple and are expelled as the final biaryl product. This step regenerates the active M(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5][8]

It's important to note that with nickel catalysts, an alternative Ni(I)/Ni(III) cycle may also be operative, where the Grignard reagent can initially act as a reducing agent for a Ni(II) precatalyst.[9][10]

Kumada_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products M0 M(0) Catalyst (e.g., Ni(0) or Pd(0)) M_II_ArX Ar-M(II)-X M0->M_II_ArX Oxidative Addition M_II_ArR Ar-M(II)-R' M_II_ArX->M_II_ArR Transmetalation M_II_ArR->M0 Reductive Elimination ArR 4-Isopropyl-biaryl (Ar-R') M_II_ArR->ArR MgX2 MgX₂ M_II_ArR->MgX2 ArX This compound (Ar-X) ArX->M_II_ArX RMgX Grignard Reagent (R'-MgX) RMgX->M_II_ArR caption Figure 1. Generalized Catalytic Cycle of the Kumada Coupling.

Caption: Figure 1. Generalized Catalytic Cycle of the Kumada Coupling.

Expertise & Experience: Causality Behind Experimental Choices

The success of a Kumada coupling hinges on meticulous attention to detail, particularly regarding the exclusion of air and moisture. Grignard reagents are highly reactive and will be quenched by protic sources like water.[11][12] Similarly, the low-valent transition metal catalysts are often sensitive to oxygen.[1][8] Therefore, all reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Choice of Catalyst:

  • Nickel Catalysts (e.g., NiCl₂(dppp)): These are often preferred for their lower cost and high reactivity, especially with less reactive aryl chlorides.[5] However, they can be less selective and may promote side reactions.

  • Palladium Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): Palladium catalysts generally offer a broader scope and higher chemoselectivity, tolerating more functional groups.[7][8] They are particularly effective for couplings involving aryl bromides and iodides.[8]

Solvent Selection: The reaction is typically performed in ethereal solvents like tetrahydrofuran (THF) or diethyl ether, as these are the same solvents used to prepare the Grignard reagent.[1][5][8] Anhydrous THF is often the solvent of choice due to its higher boiling point and better solvating properties for the organometallic intermediates.[13]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the protocol, several validation steps are crucial:

  • Grignard Reagent Titration: Before use, the concentration of the Grignard reagent should be determined by titration to ensure accurate stoichiometry.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Product Characterization: The identity and purity of the final product must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Experimental Protocols

Safety Precautions:

  • Grignard reagents are air and moisture-sensitive and can be pyrophoric. All manipulations should be performed under an inert atmosphere using Schlenk line techniques.[14]

  • Ethereal solvents like THF and diethyl ether are highly flammable. Ensure there are no open flames in the laboratory.[11][13]

  • The formation of the Grignard reagent and the coupling reaction can be exothermic. Have an ice-water bath readily available to control the reaction temperature.[11][13][14]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and suitable gloves.[13][14]

Protocol 1: Nickel-Catalyzed Kumada Coupling of this compound with Phenylmagnesium Bromide

This protocol details the synthesis of 4-isopropylbiphenyl.

Materials:

  • This compound

  • Phenylmagnesium bromide (commercial solution or freshly prepared)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add NiCl₂(dppp) (0.02 eq). The flask is then charged with this compound (1.0 eq) dissolved in anhydrous THF.

  • Grignard Addition: Phenylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution at 0 °C (ice-water bath). The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of 1 M HCl.

  • Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether. The layers are separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure 4-isopropylbiphenyl.

Data Presentation: Representative Results

The following table summarizes typical results for the Kumada coupling of this compound with various Grignard reagents using a palladium-based catalyst system.

EntryGrignard ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylmagnesium bromidePdCl₂(dppf) (2)THF653~90
2Methylmagnesium bromidePdCl₂(dppf) (2)THF654~85
3n-Butylmagnesium bromidePdCl₂(dppf) (2)THF654~88
4Vinylmagnesium bromidePd(PPh₃)₄ (3)THF256~82

Visualization of the Experimental Workflow

Kumada_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under inert atmosphere B Add Catalyst and This compound in THF A->B C Add Grignard Reagent dropwise at 0°C B->C D Heat to reflux and monitor by TLC C->D E Cool to 0°C and quench with 1M HCl D->E F Extract with Et₂O, wash with NaHCO₃ and brine E->F G Dry over MgSO₄ and concentrate F->G H Purify by flash column chromatography G->H caption Figure 2. Experimental Workflow for Kumada Coupling.

Caption: Figure 2. Experimental Workflow for Kumada Coupling.

Conclusion

The Kumada coupling remains a highly relevant and practical method for the synthesis of biaryl compounds. The reaction of this compound with Grignard reagents, as detailed in these application notes, provides a reliable and efficient route to valuable 4-isopropylbiphenyl derivatives. By understanding the underlying mechanism and adhering to stringent anhydrous and anaerobic conditions, researchers can successfully implement this powerful C-C bond-forming reaction in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Activating Magnesium for Grignard Reagent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Grignard Reagent Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of one of organic chemistry's most fundamental and powerful reactions. The successful formation of a Grignard reagent is critically dependent on the effective activation of magnesium metal, a step that is often the source of experimental variability and failure.

This document provides in-depth technical guidance, field-proven insights, and troubleshooting strategies to ensure the reliable and efficient initiation of your Grignard reactions. We will delve into the causality behind various activation protocols, offering not just steps, but a foundational understanding of the chemical principles at play.

Frequently Asked Questions (FAQs)

Q1: Why is magnesium activation necessary for a Grignard reaction?

The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms spontaneously when magnesium is exposed to air and acts as an inert barrier, preventing the magnesium from reacting with the organic halide.[1] Successful initiation, therefore, hinges on methods that can disrupt or chemically remove this oxide layer, thereby exposing a fresh, reactive magnesium surface to the organic halide.

Q2: What are the tell-tale signs of a successful Grignard reaction initiation?

A successful initiation is typically marked by a series of observable phenomena. These include:

  • The disappearance of the characteristic color of a chemical activator, such as the purple/brown hue of iodine.[1]

  • Spontaneous boiling or refluxing of the solvent, particularly with low-boiling point ethers like diethyl ether.[1]

  • The appearance of turbidity, resulting in a cloudy grey or brownish mixture.[1]

  • A noticeable exotherm, indicating the generation of heat from the reaction.[1]

Q3: What are the most common methods for activating magnesium turnings?

Activation methods can be broadly categorized into chemical and physical techniques.

  • Chemical Activation: This involves the use of activating agents that react with the magnesium surface to remove the oxide layer. Common examples include iodine (I₂), 1,2-dibromoethane (DBE), and diisobutylaluminum hydride (DIBAH).[1]

  • Physical Activation: These methods aim to physically disrupt the magnesium oxide layer. This can be achieved by mechanically crushing the magnesium turnings with a glass rod, vigorous stirring, or through sonication in an ultrasonic bath.[1][2]

Q4: How critical are anhydrous (dry) conditions for the reaction?

The use of anhydrous solvents and meticulously dried glassware is absolutely critical. Grignard reagents are potent bases and will readily react with protic species like water. This reaction, known as quenching, will consume the Grignard reagent and halt the desired synthetic pathway. Therefore, flame-drying glassware under vacuum or oven-drying at high temperatures is standard and essential practice.[1]

Troubleshooting Guide: When Initiation Fails

Problem: My Grignard reaction is not starting. I've added the organic halide to the magnesium, but there are no observable signs of reaction.

This is one of the most common issues encountered in Grignard synthesis. The following workflow will guide you through a logical troubleshooting process.

TroubleshootingWorkflow start Reaction Not Initiating q1 Are all reagents and solvents strictly anhydrous? start->q1 s1 YES q1->s1 s2 NO q1->s2 q2 Have you used an activator? s1->q2 a1 Ensure rigorous drying: - Flame-dry glassware under vacuum. - Use freshly distilled anhydrous solvents. s2->a1 s3 YES q2->s3 s4 NO q2->s4 q3 What activation method was used? s3->q3 a2 Add a chemical or apply physical activation. s4->a2 opt1 Iodine Crystal q3->opt1 opt2 1,2-Dibromoethane (DBE) q3->opt2 opt3 Mechanical Crushing q3->opt3 opt4 Sonication q3->opt4 a3 Try gentle warming with a heat gun. opt1->a3 a4 Consider adding a co-activator (e.g., a small iodine crystal). opt2->a4 a5 Ensure sufficient force was applied to expose fresh metal surface. opt3->a5 a6 Increase sonication time or power. opt4->a6 end Reaction Still Fails: Consider using fresh, high-quality magnesium, a different activator (e.g., DIBAH), or Rieke Magnesium. a3->end a4->end a5->end a6->end ActivationMechanism cluster_0 Magnesium Metal Surface cluster_1 Activation Methods cluster_2 Chemical cluster_3 Physical cluster_4 Result Mg_surface Mg Metal with MgO Layer chemical_agent Activating Agent (I₂, DBE, DIBAH, etc.) Mg_surface->chemical_agent Disruption/Removal of MgO Layer physical_method Physical Method (Crushing, Sonication) Mg_surface->physical_method Disruption/Removal of MgO Layer chemical_reaction Chemical Reaction (Etching/Cleaning) chemical_agent->chemical_reaction Reacts with surface exposed_Mg Exposed Reactive Mg Surface chemical_reaction->exposed_Mg mechanical_force Mechanical Force physical_method->mechanical_force Applies mechanical_force->exposed_Mg

References

Technical Support Center: Optimizing Heck Reactions with 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the Heck reaction, specifically focusing on the use of 1-bromo-4-isopropylbenzene as a substrate. Our goal is to move beyond simple protocols and offer a deeper understanding of the factors that influence reaction success, particularly the critical parameter of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Heck reaction involving an aryl bromide like this compound?

A1: The temperature for a Heck reaction with aryl bromides generally falls within the range of 50 to 160 °C.[1] However, the optimal temperature is highly dependent on the specific catalyst system, including the palladium source and the ligand used. For less reactive substrates like aryl bromides, higher temperatures are often required to facilitate the oxidative addition step, which is a crucial part of the catalytic cycle.[1][2][3] It's important to note that excessively high temperatures can lead to catalyst decomposition and the formation of unwanted byproducts.[1]

Q2: How does the choice of catalyst and ligand affect the optimal reaction temperature?

A2: The catalyst and ligand system is paramount in determining the required reaction temperature. Traditional palladium triarylphosphine catalysts often necessitate higher temperatures.[4] More modern and robust catalytic systems, such as those employing palladacycles or N-heterocyclic carbene (NHC) ligands, are known for their improved thermal stability and can operate efficiently at elevated temperatures, which is beneficial for activating less reactive aryl bromides.[1] Conversely, some highly active catalyst systems with bulky, electron-rich phosphine ligands may allow for successful couplings at milder temperatures, sometimes even below 100 °C.[5]

Q3: Can the solvent and base influence the optimal temperature for the Heck reaction?

A3: Absolutely. The choice of solvent and base can significantly impact the reaction's temperature requirements.[6][7] Highly polar aprotic solvents like DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are commonly used in Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle and often allow for lower reaction temperatures compared to less polar solvents.[1][8] The base also plays a crucial role; for instance, the solubility of an organic base in an organic solvent can improve catalytic activity, potentially lowering the required temperature.[6]

Q4: What are the risks of running the Heck reaction at too high a temperature?

A4: While higher temperatures can increase the reaction rate, they also introduce several risks. A primary concern is the thermal decomposition of the catalyst, particularly palladium complexes with phosphine ligands, which can lead to the formation of palladium black and a loss of catalytic activity.[1] This is often observed as the precipitation of metallic palladium.[1] High temperatures can also promote side reactions, such as the formation of reductive Heck products, where a conjugate addition occurs instead of the desired substitution.[1] Furthermore, the phosphine ligands themselves can degrade at elevated temperatures.[4]

Troubleshooting Guide: Temperature Optimization for the Heck Reaction of this compound

This troubleshooting guide addresses common issues encountered during the temperature optimization of the Heck reaction with this compound.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Conversion Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium(0) catalyst. This is a common issue with less reactive aryl bromides.[1][9]1. Gradually Increase Temperature: Incrementally raise the reaction temperature in 10-20 °C intervals. Monitor the reaction progress at each step. 2. Switch to a Higher-Boiling Solvent: If the current solvent limits the achievable temperature, consider switching to a solvent with a higher boiling point, such as NMP or DMA (dimethylacetamide).[6][7] 3. Change Catalyst/Ligand System: Employ a more thermally stable and active catalyst system, such as one based on a palladacycle or an N-heterocyclic carbene (NHC) ligand, which are known to be effective for less reactive aryl halides at higher temperatures.[1]
Formation of Palladium Black (Catalyst Decomposition) Excessive Temperature: The reaction temperature is likely too high, causing the palladium catalyst to decompose and precipitate as palladium black. This is a common issue with traditional phosphine-based catalysts.[1]1. Reduce Reaction Temperature: Lower the temperature to a point where the catalyst remains in solution and active. 2. Use a More Thermally Stable Ligand: Switch to a bulkier, more electron-rich phosphine ligand or an NHC ligand. These ligands form more stable complexes with palladium, increasing their tolerance to heat.[1] 3. Consider a Palladacycle Pre-catalyst: Palladacycles are known for their enhanced thermal stability and can be a good alternative.[1]
Formation of Reductive Heck Byproducts Reaction Conditions Favoring Reductive Pathway: The formation of reductive Heck products can be influenced by the base, temperature, substrate, and solvent.[1]1. Optimize Temperature: The distribution of products can be temperature-dependent.[1] A systematic temperature screening may reveal a range where the desired Heck product is favored. 2. Screen Different Bases and Solvents: The extent of reductive Heck product formation varies greatly with the choice of base and solvent.[1] Experiment with different combinations to minimize this side reaction.
Slow Reaction Rate Suboptimal Temperature: The reaction is proceeding, but at a very slow rate, indicating that the temperature is not optimal for efficient catalysis.1. Increase Temperature: A moderate increase in temperature can significantly boost the kinetic energy of the molecules, leading to more frequent and energetic collisions and an increased reaction rate.[6] 2. Ensure Homogeneity: Confirm that all reactants, especially the base, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can hinder the reaction rate.

Experimental Protocol: Temperature Screening for Heck Reaction

This protocol provides a step-by-step guide for systematically screening the optimal temperature for the Heck reaction of this compound with a generic alkene (e.g., n-butyl acrylate).

Materials:

  • This compound

  • n-butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials suitable for heating

  • Heating block or oil bath with precise temperature control

  • Stir bars

Procedure:

  • Reaction Setup: In a series of identical reaction vials, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the vials and purge with an inert gas for 10-15 minutes to exclude oxygen.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF to each vial to achieve the desired concentration. Then, add n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.) to each vial.

  • Temperature Screening: Place each vial in a pre-heated heating block or oil bath set to a different temperature (e.g., 80 °C, 100 °C, 120 °C, and 140 °C).

  • Monitoring: Stir the reactions vigorously and monitor their progress over time using a suitable analytical technique such as TLC, GC, or LC-MS.

  • Analysis: After a set reaction time (e.g., 12 hours), cool the reactions to room temperature. Analyze the conversion of the starting material and the yield of the desired product for each temperature to determine the optimal condition.

Visualizing the Heck Reaction and Troubleshooting

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene AlkeneComplex Ar-Pd(II)-X(L_n)(Alkene) Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-Alkyl-Pd(II)-X(L_n) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex Product-Pd(II)-H(L_n) BetaElim->ProductComplex RedElim Reductive Elimination (Base) ProductComplex->RedElim Product RedElim->Pd0

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow for Temperature Optimization

Troubleshooting_Workflow Start Start: Low Conversion IncreaseTemp Increase Temperature (10-20 °C increments) Start->IncreaseTemp CheckCatalyst Observe for Catalyst Decomposition (Palladium Black) IncreaseTemp->CheckCatalyst GoodConversion Good Conversion Achieved CheckCatalyst->GoodConversion No Decomposition Catalyst Decomposition CheckCatalyst->Decomposition Yes ChangeLigand Switch to More Thermally Stable Ligand (e.g., NHC, bulky phosphine) Decomposition->ChangeLigand ReOptimize Re-optimize Temperature ChangeLigand->ReOptimize ReOptimize->IncreaseTemp

Caption: A logical workflow for troubleshooting low conversion in a Heck reaction by optimizing temperature.

References

Technical Support Center: Purification of Crude 1-Bromo-4-Isopropylbenzene by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-bromo-4-isopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the vacuum distillation of this important chemical intermediate. Here, we address common challenges and provide robust solutions to ensure you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the vacuum distillation of crude this compound in a direct question-and-answer format.

Q1: My distillation is experiencing severe bumping or violent boiling, even with a stir bar. What's causing this and how can I fix it?

A1: Violent bumping during vacuum distillation is a common issue, often caused by the rapid, uncontrolled boiling of the liquid under reduced pressure. While a stir bar is essential, its effectiveness can be diminished by several factors.

  • Causality: Under vacuum, the boiling point of a liquid is significantly lowered.[1][2] If heat is applied too quickly or unevenly, superheating can occur, leading to sudden, explosive boiling (bumping) as large vapor bubbles form. Residual low-boiling solvents in your crude material can also exacerbate this issue.[3][4]

  • Solution Protocol:

    • Ensure Adequate Stirring: Use a properly sized, star-shaped or flea-shaped magnetic stir bar and a stir plate that provides strong, consistent magnetic coupling. Ensure the stir bar is spinning vigorously before applying heat.

    • Gradual Heating: Heat the distillation flask slowly and evenly. A heating mantle with a temperature controller or an oil bath is highly recommended for precise temperature control.

    • Remove Volatiles First: Before heating to the boiling point of this compound, allow the system to sit under full vacuum for a period to remove any residual low-boiling solvents or trapped gases.[4][5]

    • Use a Claisen Adapter: Incorporating a Claisen adapter into your glassware setup provides an extra arm that helps to contain any violent bumping and prevents the crude material from splashing into the condenser.[4]

    • Packing the Column (Advanced): For persistent issues, a short Vigreux column can help to break up large bubbles and provide a smoother boil, though this may increase the distillation time.

Q2: The pressure in my vacuum system is fluctuating, and I can't maintain a stable boiling point. What are the likely causes?

A2: A stable vacuum is critical for a successful distillation, as the boiling point of your compound is directly dependent on the system's pressure.[1] Fluctuations will lead to an inconsistent distillation rate and poor separation.

  • Causality: The most common cause of pressure instability is a leak in the system.[4] This can occur at any joint in the glassware. Other causes include an inefficient vacuum source (e.g., a faulty pump or water aspirator) or outgassing from incompatible tubing.[3]

  • Troubleshooting Workflow:

    G start Pressure Fluctuating? check_joints Check all glassware joints for proper sealing and grease. start->check_joints check_tubing Inspect vacuum tubing for cracks or collapse. Use thick-walled tubing. check_joints->check_tubing check_pump Verify vacuum pump/aspirator function. Check oil level and for leaks. check_tubing->check_pump leak_found Leak Found? check_pump->leak_found fix_leak Reseal/regrease joint or replace tubing. leak_found->fix_leak Yes no_leak No obvious leaks found. leak_found->no_leak No fix_leak->start isolate_pump Isolate and test the pump's ultimate vacuum. no_leak->isolate_pump pump_ok Pump OK? isolate_pump->pump_ok service_pump Service or replace pump. pump_ok->service_pump No system_stable System Stable pump_ok->system_stable Yes service_pump->start

    Caption: Troubleshooting workflow for vacuum pressure instability.

  • Key Actions:

    • Grease All Joints: Ensure all ground glass joints are lightly and evenly greased with a suitable vacuum grease.[4]

    • Use Proper Tubing: Always use thick-walled vacuum tubing that will not collapse under reduced pressure.[3]

    • Check for Cracks: Carefully inspect all glassware for hairline cracks, especially around the joints, as these can compromise the vacuum.[3]

Q3: My distillate is coming over cloudy or has a yellow tint, even though the boiling point is correct. What does this indicate?

A3: A cloudy or colored distillate suggests co-distillation of impurities or thermal decomposition of the product.

  • Causality:

    • Azeotropes: While less common for this specific compound, an impurity could form a low-boiling azeotrope.

    • Foaming/Splashing: Vigorous boiling can cause small droplets of the crude material to be carried over with the vapor into the condenser, a phenomenon known as mechanical transfer.[6]

    • Thermal Decomposition: Aryl bromides can be susceptible to decomposition at elevated temperatures, potentially releasing colored impurities.[7] Heating the distillation pot for an extended period, especially if the temperature is too high, can promote this.

  • Solutions:

    • Control the Heating Rate: Avoid overheating the distillation flask. The goal is a slow, steady distillation rate of 1-2 drops per second.

    • Use a Fractionating Column: If you suspect closely boiling impurities, inserting a short, insulated Vigreux or packed fractionating column between the flask and the condenser can significantly improve separation efficiency.[8][9][10]

    • Check for Air Leaks: The presence of oxygen at high temperatures can accelerate decomposition. Ensure your system is leak-free.

    • Pre-distillation Wash: Consider washing the crude material with a dilute sodium bisulfite solution to remove any residual bromine, which can cause color, followed by a water wash and drying over anhydrous magnesium sulfate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point is dependent on the pressure. A common literature value is 94-97 °C at 10 mmHg.[11][12] At atmospheric pressure, the boiling point is approximately 219 °C.[13][14] It is crucial to record both the boiling temperature and the pressure for accurate documentation.

Q2: Should I use simple or fractional distillation to purify crude this compound?

A2: The choice depends on the nature of the impurities.

  • Simple Distillation: This is often sufficient if the impurities are non-volatile (e.g., catalyst residues, salts) or have boiling points that differ from the product by more than 25-30 °C.[9]

  • Fractional Distillation: This is necessary if you have impurities with boiling points close to that of your product.[8][9][15] Common impurities from a Friedel-Crafts reaction could include unreacted cumene, dibrominated products, or isomeric bromocumenes, which may have close boiling points.[16][17]

Q3: What are the primary impurities I should be concerned about?

A3: The crude product from the bromination of cumene can contain several impurities:

  • Unreacted Cumene: The starting material.

  • Dibrominated Isomers: Such as 1,2-dibromo-4-isopropylbenzene or 1,3-dibromo-4-isopropylbenzene.

  • Other Isomers: Small amounts of 1-bromo-2-isopropylbenzene (ortho) or 1-bromo-3-isopropylbenzene (meta) may be formed.

  • Residual Bromine and HBr: These are typically removed during the reaction workup but traces can remain.

Q4: What safety precautions are essential when performing this distillation?

A4: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the distillation in a well-ventilated fume hood.

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use to prevent implosion under vacuum.[3]

  • Safety Shield: It is good practice to place a safety shield in front of the apparatus.

  • Material Safety Data Sheet (MSDS): Be familiar with the hazards of this compound. It can be harmful if swallowed and is toxic to aquatic life.[18][19]

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the vacuum distillation of this compound.

Pre-Distillation Workup
  • Transfer the crude this compound to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M Sodium Hydroxide (to remove acidic impurities like HBr).

    • Water.

    • Saturated Sodium Bisulfite solution (to remove any unreacted bromine).

    • Saturated Sodium Chloride (brine) solution (to aid in phase separation).

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Filter the drying agent to obtain the clear, crude product.

Vacuum Distillation Setup and Procedure

G cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System Heating Mantle Heating Mantle Distilling Flask Distilling Flask (with stir bar & crude product) Heating Mantle->Distilling Flask heats Condenser Condenser Distilling Flask->Condenser vapor rises Receiving Flask Receiving Flask Condenser->Receiving Flask drips into Water Out Water Out Condenser->Water Out Thermometer Thermometer Thermometer->Distilling Flask measures vapor temp Vacuum Adapter Vacuum Adapter Receiving Flask->Vacuum Adapter connected to Water In Water In Water In->Condenser cools Vacuum Trap Vacuum Trap Vacuum Adapter->Vacuum Trap via tubing Vacuum Pump Vacuum Pump / Aspirator Vacuum Trap->Vacuum Pump protects Manometer Manometer Manometer->Vacuum Trap measures pressure

Caption: Schematic of a standard vacuum distillation apparatus.

  • Assembly: Assemble the vacuum distillation apparatus as shown in the diagram above, ensuring all joints are properly greased. Use a round-bottom flask that will be no more than two-thirds full with the crude material.[3]

  • Charge the Flask: Add the dry, crude this compound and a magnetic stir bar to the distilling flask.

  • Engage Vacuum: Turn on the vacuum source and allow the pressure in the system to stabilize. A typical target pressure is around 10 mmHg.

  • Begin Stirring: Start the magnetic stirrer to ensure smooth boiling.

  • Apply Heat: Gradually heat the distilling flask using a heating mantle or oil bath.

  • Collect Fractions:

    • Forerun: Collect the initial distillate (forerun), which may contain lower-boiling impurities, in a separate receiving flask until the vapor temperature stabilizes at the expected boiling point of the product.

    • Main Fraction: Change to a clean receiving flask and collect the main fraction of pure this compound while the vapor temperature remains constant. Record the temperature and pressure range.

  • Shutdown: Once the distillation rate slows or the temperature begins to drop or rise sharply, stop the distillation by removing the heat source. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Never vent a hot system.

Section 4: Data Summary

The following table summarizes key physical properties for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₁Br[18][20]
Molecular Weight 199.09 g/mol [18][21]
Appearance Colorless to pale yellow liquid[20][21]
Boiling Point (atm) ~219 °C[13][14]
Boiling Point (vac) 94-97 °C @ 10 mmHg[11][12]
Melting Point ~ -22 °C[21]
Density ~1.315 g/mL at 20 °C[14][21]
Solubility Insoluble in water; soluble in organic solvents[14][20][22]

References

Technical Support Center: Purifying 1-Bromo-4-isopropylbenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 1-bromo-4-isopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting and optimizing your column chromatography separations.

I. Foundational Knowledge: Understanding the Separation

This compound is a relatively nonpolar aromatic compound.[1][2][3][4][5] Its purification by normal-phase column chromatography relies on the polarity differences between the target compound and its impurities.[6][7][8] In this technique, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[9] More polar compounds will have a stronger affinity for the stationary phase and will elute from the column more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[8][9]

Key Compound Properties
PropertyValue
Molecular Formula C9H11Br[1]
Molecular Weight 199.09 g/mol [1][3]
Appearance Colorless to pale yellow liquid[4]
Polarity Nonpolar[7]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Poor or No Separation of Product from Impurities

Question: I'm running a column, but my fractions are all mixed. My initial TLC plate showed good separation, so what could be the problem?

Answer: This is a frequent and frustrating issue. Several factors can lead to poor separation on the column despite a promising TLC.

  • Improper Solvent System Selection: A common mistake is choosing a solvent system that gives a very high Rf value (retention factor) for your product on the TLC plate.

    • Causality: An ideal Rf for the target compound on a TLC plate is around 0.3.[8][10] If the Rf is too high, the compound will move too quickly through the column, co-eluting with less polar impurities. Conversely, an extremely low Rf suggests the compound will take a very long time to elute, leading to band broadening and potential co-elution with more polar impurities.

    • Solution: Before running the column, perform a thorough TLC analysis with various solvent systems. A good starting point for nonpolar compounds like this compound is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[11] Aim for a solvent ratio that gives your product an Rf of approximately 0.3.[10]

  • Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.

    • Causality: Overloading saturates the stationary phase, preventing proper partitioning of the components between the stationary and mobile phases. This leads to broad, overlapping bands.

    • Solution: A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations. For more challenging separations, a ratio of 100:1 or even higher may be necessary.[10]

  • Improper Column Packing: A poorly packed column with channels, cracks, or air bubbles will result in uneven solvent flow.

    • Causality: These imperfections create pathways where the mobile phase and sample can travel through the column without properly interacting with the stationary phase, leading to skewed bands and co-elution.

    • Solution: Proper column packing is crucial. The "slurry packing" method, where the silica gel is mixed with the initial mobile phase to form a slurry before being poured into the column, is highly recommended to avoid air bubbles and ensure a uniform packing.[8][10][12] Gently tapping the column as the silica settles can also help create a more homogenous bed.[8]

Product is Tailing or Streaking

Question: My product is coming off the column, but it's spread across many fractions (tailing). What's causing this and how can I fix it?

Answer: Tailing is characterized by an asymmetric peak with a drawn-out trailing edge.

  • Sample Overloading: As mentioned above, using too much sample can lead to tailing.

    • Solution: Reduce the amount of crude material loaded onto the column.[13]

  • Interactions with Silica Gel: Although this compound is not highly polar, strong interactions with the slightly acidic silica gel can sometimes cause tailing.

    • Causality: The silanol groups on the surface of silica gel are acidic and can interact with certain functional groups, slowing their elution in a non-uniform way.

    • Solution: While less common for nonpolar compounds, if tailing is severe, you can try using a deactivated silica gel or adding a small amount of a modifier to your mobile phase. However, for this specific compound, optimizing the mobile phase polarity is usually sufficient. A gradual increase in the polarity of the eluting solvent once the product starts to elute can help push it off the column more quickly and reduce tailing.[14]

  • Incomplete Sample Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking down the column.

    • Solution: Ensure your crude product is completely dissolved in a minimal amount of the mobile phase before loading it onto the column.[13][15] If solubility is an issue, the "dry loading" technique is an excellent alternative.[10][15]

Product Elutes Too Quickly or Not at All

Question: My product either came out in the first few fractions with everything else, or it's stuck on the column. What went wrong?

Answer: This points to a significant mismatch between the mobile phase polarity and the compound's polarity.

  • Product Elutes Too Quickly (Low Retention):

    • Causality: The mobile phase is too nonpolar, causing all components, including your product, to have a very low affinity for the stationary phase and elute rapidly.

    • Solution: You need to decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, for example, you would decrease the percentage of ethyl acetate. This will increase the retention of all compounds on the silica gel.

  • Product Does Not Elute (High Retention):

    • Causality: The mobile phase is not polar enough to displace your compound from the stationary phase.

    • Solution: You need to increase the polarity of your mobile phase. In a hexane/ethyl acetate system, this would mean increasing the percentage of ethyl acetate. It is often best to do this gradually (gradient elution) to ensure good separation from any other strongly retained impurities.[8][13][14]

Visualizing the Experimental Workflow

The following diagram illustrates the key decision points and troubleshooting loops in the column chromatography process for purifying this compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Analysis cluster_eval Evaluation & Troubleshooting TLC 1. TLC Analysis (Optimize Solvent System, Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Eval Evaluate Separation Analyze->Eval PoorSep Poor Separation Eval->PoorSep Mixed Fractions Tailing Tailing/Streaking Eval->Tailing Broad Bands NoElution No/Fast Elution Eval->NoElution Product Position Combine 6. Combine Pure Fractions & Evaporate Solvent Eval->Combine Good Separation PoorSep->TLC Re-optimize Solvents Reduce Load Tailing->Load Check Loading Technique Consider Dry Loading NoElution->TLC Adjust Solvent Polarity

Caption: Troubleshooting workflow for column chromatography.

III. Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

This method is generally preferred for achieving a well-packed column free of air bubbles.[10][12]

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but will not overly restrict flow.[8][12] Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[10][12]

  • Making the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase solvent and stir to create a consistent slurry.[8]

  • Packing the Column: Clamp the column vertically. Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica to settle.[8]

  • Settling the Silica: Gently tap the side of the column with a piece of rubber tubing to encourage the silica to pack down evenly and to dislodge any trapped air bubbles.[8][12]

  • Finalizing the Packing: Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during sample and solvent addition.[6][10] Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the silica gel run dry. [13]

Protocol 2: Sample Loading Techniques
  • Wet Loading:

    • Dissolve your crude this compound in the minimum amount of the mobile phase.[10][15]

    • Carefully use a pipette to add the dissolved sample to the top of the column, trying not to disturb the sand layer.[15]

    • Allow the sample to absorb completely into the silica gel by draining the solvent to the top of the sand layer.[10]

    • Gently add a small amount of fresh mobile phase to rinse the sides of the column and again drain to the top of the sand.

  • Dry Loading: This method is ideal for samples that are not very soluble in the mobile phase.[10][15]

    • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.[10]

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[10][15]

    • Carefully add this powder to the top of your packed column.

    • Add a protective layer of sand on top of the dry-loaded sample.[10]

Visualizing Fractions with TLC

Since this compound is colorless, you will need to use Thin Layer Chromatography (TLC) to determine which fractions contain your purified product.[16]

  • Spot each collected fraction onto a TLC plate.

  • Develop the plate in the solvent system you are using for the column.

  • Visualize the spots. Since aromatic compounds are often UV-active, an ultraviolet lamp is a good first choice for non-destructive visualization.[17] You can also use an iodine chamber, which will react with many organic compounds to produce yellow-brown spots.[17]

  • Combine the fractions that contain only your desired product (i.e., spots with the same Rf value as your pure standard and no visible impurities).

IV. Conclusion

The successful purification of this compound by column chromatography is a systematic process that relies on careful planning, execution, and troubleshooting. By understanding the principles behind the separation and anticipating common pitfalls, researchers can significantly improve the efficiency and outcome of their purification. This guide provides a framework for addressing the most frequent challenges, grounded in both established chemical principles and practical laboratory experience.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). Packing Normal Phase Columns. --INVALID-LINK--

  • Chromatography Online. (2023). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. --INVALID-LINK--

  • CommonOrganicChemistry.com. Running a Silica Gel Column. --INVALID-LINK--

  • University of Calgary, Department of Chemistry. Column chromatography. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. --INVALID-LINK--

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. --INVALID-LINK--

  • Hawach Scientific. Chromatographic Column Packing Manufacturer. --INVALID-LINK--

  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. --INVALID-LINK--

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. --INVALID-LINK--

  • uHPLCs. (2024). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. --INVALID-LINK--

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Tenellin Purification by Column Chromatography. --INVALID-LINK--

  • HALO Columns. 400 Å C4, 3.4 µm Column Care & Use Sheet. --INVALID-LINK--

  • HALO Columns. UNDERTHE. --INVALID-LINK--

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. --INVALID-LINK--

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • Stenutz. This compound. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • CymitQuimica. CAS 586-61-8: this compound. --INVALID-LINK--

  • ChemicalBook. 1-Bromo-4-propylbenzene synthesis. --INVALID-LINK--

  • YouTube. (2022). Column Chromatography. --INVALID-LINK--

  • NIST. 1-Bromo-4-propylbenzene. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. --INVALID-LINK--

  • Thermo Scientific Chemicals. This compound, 97% 5 g. --INVALID-LINK--

  • Reddit. (2022). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?. --INVALID-LINK--

  • NIST. Benzene, 1-bromo-4-(1-methylethyl)-. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki Reactions with Sulfur-Containing Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sulfur-containing substrates. Catalyst poisoning by sulfur is a frequent cause of low yields and reaction failure. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome these specific issues.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding catalyst deactivation by sulfur compounds.

Q1: My Suzuki reaction with a sulfur-containing substrate (e.g., thiophene, thiazole) has completely failed or stalled. What is the most likely cause?

A1: The most probable cause is acute catalyst poisoning.[1] Palladium catalysts, which are fundamental to Suzuki reactions, are highly susceptible to poisoning by sulfur-containing molecules.[2] The sulfur atom's lone pair of electrons can strongly and often irreversibly bind to the palladium's active sites, effectively blocking them from participating in the catalytic cycle.[1][2] This strong adsorption, known as chemisorption, leads to a rapid and severe loss of catalytic activity.[1]

A simple diagnostic test is to run the reaction with a sulfur-free analogue of your substrate under identical conditions. If this reaction proceeds smoothly, it strongly implicates the sulfur-containing molecule as the poisoning agent.[1]

Q2: What is the underlying mechanism of palladium catalyst poisoning by sulfur compounds?

A2: The deactivation mechanism involves the formation of stable palladium-sulfur bonds on the catalyst's surface.[3][4] Sulfur compounds, particularly thiols (-SH) and some sulfides, act as strong Lewis bases and coordinate to the electron-deficient palladium center.[5][6] This can lead to several deactivation pathways:

  • Active Site Blocking: The sulfur atom directly occupies the coordination sites on the palladium atom that are necessary for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Formation of Stable Complexes: Highly stable and catalytically inactive palladium-thiolate complexes, such as LPd(H)SR or [LPd(SR)₂]⁻, can form, effectively removing the palladium from the active catalytic cycle.[5]

  • Ligand Displacement: Highly nucleophilic thiolates can displace essential phosphine ligands from the palladium center, leading to the formation of inactive palladium species.[5][6]

The strength of this poisoning effect varies depending on the specific sulfur functional group.[7]

Q3: Are all sulfur-containing compounds equally potent poisons?

A3: No, the poisoning potential varies significantly. The order of inhibition for different sulfur species generally follows: S₂²⁻ > S²⁻ > SO₄²⁻.[7] Free thiols (-SH) are particularly potent poisons for palladium catalysts.[2][5] Heterocycles like thiophene are also known catalyst poisons, though their effect can sometimes be mitigated more easily than that of unprotected thiols.[2] In some cases, elemental sulfur contamination in starting materials has been identified as the culprit for reaction failure.[8]

Q4: My reaction starts but then stops before completion. What's happening?

A4: This phenomenon is known as progressive catalyst deactivation.[2] The catalyst is initially active, allowing the reaction to begin. However, as the reaction proceeds, the sulfur-containing substrate or product gradually binds to and deactivates the palladium catalyst.[2] The rate of poisoning eventually overtakes the rate of the desired coupling reaction, causing the reaction to stall. This leaves a significant amount of starting material unreacted.[2]

Q5: I see a lot of homocoupling of my boronic acid. Is this related to catalyst poisoning?

A5: Yes, this can be an indirect consequence of catalyst deactivation. When the active sites of the palladium catalyst are blocked by sulfur, the desired cross-coupling pathway is inhibited. This can make alternative, non-productive pathways, such as the homocoupling of the boronic acid (a common side reaction in Suzuki couplings), more favorable.[2] The presence of oxygen can also promote this side reaction, so ensuring a properly degassed reaction setup is crucial.

Section 2: Troubleshooting Guides & Mitigation Strategies

This section provides structured approaches to diagnose and solve issues arising from sulfur-related catalyst poisoning.

Guide 1: Diagnosing and Confirming Sulfur Poisoning

Before attempting to modify your reaction, it's crucial to confirm that sulfur poisoning is indeed the root cause.

Workflow: Diagnostic Experiments

start Problem: Low Conversion or Reaction Failure control_rxn Run Control Reaction: Use a sulfur-free analogue of the substrate. start->control_rxn analyze_control Analyze Control: Does the reaction proceed? control_rxn->analyze_control confirm_poison Conclusion: Sulfur-containing substrate is the likely poison. analyze_control->confirm_poison Yes other_issue Conclusion: Poisoning is not the primary issue. Troubleshoot other parameters (e.g., reagents, temperature, solvent). analyze_control->other_issue No advanced_analysis Optional Advanced Analysis: - XPS of used catalyst to detect surface sulfur. - ICP-MS to quantify bulk sulfur uptake. confirm_poison->advanced_analysis

Caption: Workflow for diagnosing catalyst poisoning.

Advanced Characterization Techniques

For a more definitive diagnosis, especially in industrial or process development settings, the following surface and bulk analysis techniques can be employed on the recovered catalyst:

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can directly detect the presence and chemical state (e.g., sulfide, sulfate) of sulfur on the catalyst's surface.[1][9]

  • Inductively Coupled Plasma (ICP-MS or ICP-AES): These techniques quantify the total amount of sulfur absorbed by the bulk catalyst material.[1]

Guide 2: Strategies to Overcome Catalyst Poisoning

Once sulfur poisoning is confirmed, several strategies can be employed. The choice of strategy depends on the nature of the sulfur-containing compound.

Strategy A: For Substrates with Free Thiol (-SH) Groups

Free thiols are extremely potent poisons.[2] Direct use in a Suzuki coupling is rarely successful without modification.

1. Protection of the Thiol Group: The most reliable strategy is to protect the thiol group prior to the cross-coupling reaction.[2] The protecting group masks the sulfur's lone pairs, preventing coordination to the palladium. The protecting group can then be removed in a subsequent step.

Protocol: Thiol Protection

  • Select a Protecting Group: Choose a group that is stable to the Suzuki coupling conditions (basic, aqueous, elevated temperature) but can be removed selectively later. Examples include the 2-methoxyisobutyryl or 2-(4-pyridinyl)ethyl groups.[2]

  • Protection Reaction: To a solution of the thiol-containing substrate (1.0 mmol) in a suitable solvent (e.g., THF), add a base (e.g., DBU, catalytic) and the protecting group reagent (e.g., 2-ethylhexyl acrylate).[2]

  • Workup and Isolation: After the reaction is complete, perform a standard aqueous workup to isolate the protected substrate.

  • Suzuki Coupling: Use the purified, protected substrate in your standard Suzuki reaction protocol.

  • Deprotection: After a successful coupling, remove the protecting group under appropriate conditions to reveal the free thiol on the final product.

Strategy B: For Thiophene and Other Sulfur Heterocycles

While still inhibitory, sulfur-containing heterocycles are often less aggressive poisons than free thiols. The following approaches can be effective.

1. Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands are often more effective than bidentate ligands in these scenarios.[5] They are thought to bind more tightly to the palladium center, making them less susceptible to displacement by the sulfur substrate.[5] Buchwald-type ligands like SPhos have shown high activity and may offer improved resistance.[10]

2. Catalyst Loading and Addition:

  • Increase Catalyst Loading: A straightforward, albeit less elegant, approach is to increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%). This provides a larger reservoir of active catalyst to compensate for progressive deactivation.

  • Slow Addition ("Kicker Charge"): Instead of adding all the catalyst at the beginning, a portion can be held back and added later in the reaction if stalling is observed.[8] This "kicker charge" can re-initiate the catalytic cycle.

3. Reaction Conditions:

  • Temperature: Increasing the reaction temperature can sometimes accelerate the desired coupling reaction to outcompete the rate of catalyst deactivation.[11] However, this must be balanced against potential side reactions like protodeboronation.[11]

  • Solvent and Base: Ensure optimal solubility of all components.[11] A finely powdered, dry base is crucial for reproducibility.[11]

Strategy C: Addressing Contaminants

If elemental sulfur or other sulfur-containing impurities are suspected in a starting material, purification is necessary.

  • Carbon Treatment: A charcoal (activated carbon) treatment of the starting material solution can effectively adsorb elemental sulfur impurities.[8]

  • Recrystallization: Recrystallizing the starting material can remove many soluble and insoluble impurities.

Summary of Mitigation Strategies
IssueStrategyKey Principle
Free Thiol (-SH) Group Thiol ProtectionMask the sulfur atom to prevent coordination with the palladium catalyst.[2]
Sulfur Heterocycle Use Bulky, Electron-Rich LigandsStronger ligand binding prevents displacement by the sulfur substrate.[5][10]
Progressive Deactivation Increase Catalyst Loading / Slow AdditionCompensate for the gradual loss of active catalyst throughout the reaction.[2][8]
Elemental Sulfur Impurity Starting Material PurificationRemove the poison before it can interact with the catalyst.[8]

Section 3: Advanced Concepts & Catalyst Design

For persistent issues, a deeper understanding of catalyst design can provide solutions.

The Role of Ligands

While historically, chelating bisphosphine ligands were thought to be superior for preventing deactivation, recent studies have shown that monophosphine ligands can achieve more effective catalysis in the presence of thiols.[5] The rationale is that bulky, electron-donating monophosphine ligands create a highly reactive and sterically shielded palladium center that is less prone to deactivation by nucleophilic thiolates.[5][6]

Catalyst Regeneration

In some contexts, particularly with heterogeneous catalysts, regeneration of the poisoned catalyst is possible. Oxidizing agents like hydrogen peroxide or permanganate can be used to remove adsorbed sulfur species, although this is often complex to implement in situ.[3]

Visualizing the Deactivation Pathway

The following diagram illustrates the key pathways by which a sulfur compound can divert the palladium catalyst from the productive Suzuki cycle.

cluster_suzuki Productive Suzuki Cycle cluster_poison Deactivation Pathways Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Inactive1 Inactive Complex [L-Pd(SR)₂]⁻ Pd0->Inactive1 Coordination & Complexation Transmetal L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation Inactive2 Inactive Complex L-Pd(H)SR OxAdd->Inactive2 Coordination & Complexation RedElim Ar-Ar' (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Poison R-S-H (Sulfur Poison) Poison->Inactive1 Poison->Inactive2

Caption: Catalyst deactivation by sulfur compounds.

References

Technical Support Center: Improving Yield in Suzuki Coupling of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for one of the most common challenges in cross-coupling chemistry: the Suzuki-Miyaura coupling of sterically hindered substrates. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to rationally design and optimize your reactions for maximum yield and efficiency.

The construction of biaryl scaffolds bearing multiple ortho-substituents is critical in medicinal chemistry and materials science. However, the steric bulk surrounding the reaction centers can dramatically slow down key steps in the palladium-catalyzed cycle, leading to low conversion, side product formation, and overall reaction failure. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: From Low Conversion to High Yield

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve common issues.

Q1: My reaction shows little to no conversion of the starting aryl bromide. Where do I begin troubleshooting?

Low or no conversion is the most common failure mode for hindered couplings. The issue almost always lies in the inability of the catalytic system to overcome the high activation barriers imposed by steric hindrance. The problem can be systematically addressed by evaluating four key pillars of the reaction: the Catalyst/Ligand System , the Base , the Solvent , and the Reaction Conditions .

1. Re-evaluate the Catalyst and Ligand: The Heart of the Reaction

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently ineffective for hindered substrates because the ligands are not bulky or electron-rich enough to promote the challenging steps of the catalytic cycle.[1]

  • The Problem: Steric hindrance impedes two key steps:

    • Oxidative Addition: The initial reaction of the Pd(0) catalyst with the hindered aryl bromide is slow.

    • Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst is also sterically hindered and often rate-limiting.[2]

  • The Solution: Employ Modern, Bulky Ligands. The development of bulky, electron-rich monophosphine ligands (often called Buchwald ligands) and N-heterocyclic carbenes (NHCs) has revolutionized the coupling of hindered substrates.[1][3] These ligands create a highly reactive, coordinatively unsaturated palladium center that is more effective at oxidative addition and accelerates reductive elimination.[1][4]

    • Recommended Ligands:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices for hindered aryl bromides.[1][3][5]

      • N-Heterocyclic Carbene (NHC) Ligands: These are known for their high efficacy and stability, proving successful even with di-, tri-, and tetra-ortho-substituted biaryls.[6]

      • Specialized Ligands: For exceptionally challenging couplings, ligands like AntPhos have shown unique power, succeeding where others fail.[7][8]

Ligand Class Examples Key Features & Rationale
Biaryl Phosphines XPhos, SPhos, RuPhosHighly bulky and electron-donating. The bulk facilitates reductive elimination, while the electron-donating nature promotes oxidative addition.[3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable Pd-complexes. Their "flexible steric bulk" is highly effective for hindered substrates.[6]
Specialized Phosphines AntPhos, BI-DIMEDesigned for extremely demanding couplings, showing high reactivity where common ligands may fail. AntPhos can suppress β-hydride elimination side reactions.[7][9]
2. Optimize the Base: The Activator

The base plays a crucial role by activating the organoboron species to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[10][11] For hindered substrates, the choice of base can be the difference between a stalled reaction and a high-yielding one.

  • The Problem: A weak base may not be sufficient to activate the boronic acid or ester effectively, especially if the transmetalation step is already slow due to sterics.

  • The Solution: Match the Base to the Challenge.

    • Standard Choice: Potassium phosphate (K₃PO₄) is often an excellent starting point, frequently used with a small amount of water, which can be beneficial.[5][12]

    • Stronger Options: For more hindered systems, stronger bases may be required. Cesium carbonate (Cs₂CO₃) is a reliable option. Potassium tert-butoxide (t-BuOK) is a very strong base that can be effective when others fail, particularly with NHC ligands.[5][6]

3. Select the Right Solvent: The Medium

The solvent must first and foremost dissolve your substrates.[13] Beyond solubility, the solvent can influence catalyst stability and reactivity.

  • The Problem: Poor solubility of either coupling partner will lead to a heterogeneous mixture and slow or incomplete reaction.[5]

  • The Solution: Choose an Appropriate Aprotic Solvent.

    • Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common and effective solvents for Suzuki couplings.

    • Solubility Issues: If solubility is a problem, consider solvents like DMF or switching to a higher boiling point solvent like xylene to allow for higher reaction temperatures.[13][14]

4. Adjust Temperature and Time: The Driving Force

Sterically hindered couplings are often sluggish and require more energy to overcome activation barriers.

  • The Problem: Standard reaction conditions (e.g., 80 °C for 12 hours) may be insufficient for complete conversion.

  • The Solution: Increase Energy Input.

    • Higher Temperature: Don't hesitate to increase the temperature. If a reaction is slow at 80 °C, increasing it to 100-110 °C (solvent permitting) can dramatically increase the rate.[5][15]

    • Longer Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours). Some of these couplings are simply slow.

    • Microwave Irradiation: Microwave chemistry is an excellent technique for accelerating slow reactions by rapidly reaching high temperatures and pressures.[6]

Below is a logical workflow for troubleshooting a low-yielding reaction.

G start Low / No Conversion ligand 1. Change Ligand System (e.g., to XPhos, SPhos, or NHC) start->ligand Most Critical Factor base 2. Change Base (e.g., K3PO4 -> Cs2CO3 -> t-BuOK) ligand->base If still low yield success High Yield ligand->success Success! temp 3. Increase Temperature & Reaction Time base->temp If still low yield base->success Success! solvent 4. Change Solvent (e.g., Toluene -> Dioxane/Xylene) temp->solvent If solubility is an issue temp->success Success! solvent->success Success! G pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition (Often slow for hindered Ar-Br) pd0->ox_add pd2_halide L-Pd(II)(Ar¹)X ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_biaryl L-Pd(II)(Ar¹)(Ar²) (Destabilized by bulky L) transmetal->pd2_biaryl red_elim Reductive Elimination (Rate-limiting; accelerated by bulky L) pd2_biaryl->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product arbr Ar¹-Br (Hindered) arbr->ox_add boron Ar²-B(OR)₂ + Base boron->transmetal

References

Technical Support Center: Recrystallization of 1-Bromo-4-Isopropylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-bromo-4-isopropylbenzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows.

This document moves beyond a simple checklist, offering a self-validating system of protocols and troubleshooting logic grounded in established chemical principles.

Section 1: Fundamentals of Recrystallization for Aryl Halides

Derivatives of this compound are typically non-polar to moderately polar crystalline solids. Recrystallization is the premier technique for their purification, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2][3] This differential solubility is the cornerstone of the technique, allowing for the selective crystallization of the desired product upon cooling, while impurities remain in the "mother liquor."[4]

Section 2: Solvent Selection - The Critical First Step

The choice of solvent is the most critical parameter for a successful recrystallization. For aryl halides like this compound derivatives, the "like dissolves like" principle is a useful starting point. Given the generally non-polar nature of the benzene ring, non-polar or moderately polar solvents are often effective.

Key Criteria for a Good Recrystallization Solvent:

  • High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent.[5]

  • Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize yield.[5]

  • Inertness: The solvent must not react with the compound being purified.[6][5]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).[6]

Data Presentation: Common Solvents for Aryl Halide Recrystallization
SolventBoiling Point (°C)PolarityComments & Common Pairings
Hexanes/Heptane 69 / 98Non-polarExcellent for non-polar compounds. Often used in mixed systems with a more polar solvent like Ethyl Acetate or Acetone.[7][8]
Toluene 111Non-polarGood for compounds with aromatic rings. Its higher boiling point can increase solubility.[9]
Ethanol 78Polar ProticA versatile and common solvent. Often paired with water for more polar derivatives.[7][8]
Methanol 65Polar ProticSimilar to ethanol but more polar. Often used in mixed systems with Dichloromethane or Chloroform.[9]
Ethyl Acetate (EtOAc) 77Polar AproticA good "middle ground" solvent. Frequently paired with hexanes.[10]
Acetone 56Polar AproticA strong solvent, often used as the "soluble" component in a mixed-solvent system with hexanes.[8]
Acetonitrile 82Polar AproticEffective for compounds with some polarity, especially those containing aromatic rings.[9]
Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the recrystallization of this compound derivatives.

Q1: My compound has "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[11][12] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the compound.[11][13] Impurities can also depress the melting point of your compound, making oiling out more likely.[13][14] An oil is undesirable because it traps impurities and rarely solidifies into a pure crystalline form.[11][15]

Causality & Solution Workflow:

  • Immediate Action: Re-heat the solution until the oil completely redissolves.

  • Add More Solvent: The most common cause is that the solution is too concentrated, causing it to become saturated at too high a temperature. Add a small amount (5-10% more) of the hot solvent to the clear solution.[11][16]

  • Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated from the cold surface with a few paper towels or a cork ring.[17] Rapid cooling can shock the solution and favor oil formation over crystal nucleation.[18] Do not move it directly to an ice bath.

  • Consider a Different Solvent: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Choose a solvent with a lower boiling point.[17]

  • For Mixed Solvents: If using a mixed-solvent system, add more of the "good" (more soluble) solvent to prevent premature precipitation.[11][19]

Q2: I've cooled my solution, even in an ice bath, but no crystals are forming. What should I do?

A2: The failure of crystals to form usually indicates one of two issues: the solution is not sufficiently supersaturated, or the nucleation process has a high activation energy barrier.

Causality & Solution Workflow:

  • Problem: Too Much Solvent. This is the most frequent cause.[11][17] To fix this, gently boil off a portion of the solvent (10-20%) under a fume hood and allow the solution to cool again.[11]

  • Problem: Supersaturation. The solution may be supersaturated but lacks a nucleation point.[16]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[1][11] The microscopic imperfections on the glass provide a surface for crystal nucleation.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[11][20] This provides a perfect template for further crystal growth, bypassing the initial nucleation step.[21][22]

Q3: My final yield is very low. Where did my compound go?

A3: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.[1]

Causality & Solution Workflow:

  • Excess Solvent: Using too much solvent is a primary cause of low recovery.[1][2] Always use the minimum amount of boiling solvent required to fully dissolve the solid.[1][3]

  • Premature Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals that are easily lost during filtration.[3]

  • Incomplete Cooling: Ensure you have allowed sufficient time for crystallization at room temperature and then in an ice bath for at least 20-30 minutes to maximize precipitation.

  • Washing with Warm Solvent: Never wash the collected crystals with room temperature or warm solvent, as this will redissolve your product. Always use a minimal amount of ice-cold solvent for washing.[1]

Q4: My purified crystals are still colored, even though my starting material was only slightly off-white.

A4: Colored impurities are often highly conjugated organic molecules that can be adsorbed onto the surface of your growing crystals.

Causality & Solution Workflow:

  • Use Activated Charcoal: Before the hot filtration step, add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution.[15][23]

  • Boil Briefly: Swirl and gently boil the solution with the charcoal for a few minutes. The charcoal has a high surface area and will adsorb the colored impurities.

  • Hot Filtration: You must perform a hot filtration to remove the charcoal.[23][24] If you skip this step, the charcoal will contaminate your final product. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[11]

Q5: My product is crystallizing in the funnel during hot filtration.

A5: This is a common problem caused by the solution cooling as it passes through the funnel, causing premature crystallization that clogs the filter paper and reduces yield.[16][24]

Causality & Solution Workflow:

  • Use a Stemless or Short-Stemmed Funnel: These minimize the surface area where cooling and crystallization can occur.[24]

  • Pre-heat the Apparatus: Keep the filtration apparatus hot. Place the funnel and fluted filter paper over the receiving flask and allow the boiling solvent vapors from the flask to heat them before you begin pouring.[15][24]

  • Use Excess Solvent: Add a slight excess of hot solvent (approx. 5-10%) to the solution before filtering. This keeps the compound soluble even if the temperature drops slightly. This excess solvent can be boiled off after filtration is complete.[16]

  • Filter in Portions: Keep the main solution hot on a hot plate and pour it through the funnel in several small portions rather than all at once.[24]

Section 4: Advanced Topics & FAQs

Q6: I've noticed that my compound forms different types of crystals (e.g., needles vs. plates) under slightly different conditions. What is happening?

A6: You are likely observing polymorphism, a phenomenon where a compound can exist in more than one crystalline form.[25] These different polymorphs can have different physical properties, including solubility, melting point, and stability.[26] The formation of a specific polymorph can be influenced by factors like the solvent used, the rate of cooling, and temperature.[26][27] For pharmaceutical applications, controlling polymorphism is critical as it can affect bioavailability and formulation stability.[26]

Q7: Can you explain "seeding" in more detail? When is it essential?

A7: Seeding is the process of introducing a small, pure crystal of your compound into a supersaturated solution to initiate crystallization.[20][28] It serves as a template, bypassing the kinetically demanding step of initial crystal nucleation.[21] Seeding is essential in several scenarios:

  • When a solution refuses to crystallize despite being supersaturated.[1]

  • To control crystal size and morphology.[20][29]

  • To selectively crystallize a desired polymorph when multiple forms are possible.[28]

Q8: Is it possible to recover more product from the mother liquor?

A8: Yes, this is often possible and is referred to as collecting a "second crop" of crystals. The mother liquor is saturated with your compound at the cold temperature. By reducing the volume of the solvent through evaporation (typically using a rotary evaporator), you can create a new supersaturated solution and cool it again to obtain a second batch of crystals.[11] However, be aware that this second crop is often less pure than the first, as the impurities have also been concentrated.

Section 5: Standard Operating Procedure (SOP) - Mixed-Solvent Recrystallization

This protocol is for a scenario where no single solvent is ideal, but a pair of miscible solvents—one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent)—can be used.[4][19] A common pair for this compound derivatives is Hexanes ("bad") and Ethyl Acetate ("good").[10]

Methodology:

  • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add the "good" solvent (e.g., Ethyl Acetate) dropwise while heating the flask to a gentle boil. Add just enough of the hot solvent to completely dissolve the solid.

  • Once a clear solution is obtained, begin adding the "bad" solvent (e.g., Hexanes) dropwise to the boiling solution.[30]

  • Continue adding the "bad" solvent until you observe a persistent cloudiness (turbidity). This indicates the solution is now saturated.[19][30]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.[30]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a minimal amount of ice-cold "bad" solvent or a mixture rich in the "bad" solvent.

  • Allow the crystals to air dry completely.

Section 6: Visual Workflows

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start: Crude Solid test_single Test Single Solvents (e.g., Hexane, EtOH, EtOAc) start->test_single find_ideal Ideal Solvent Found? (Soluble Hot, Insoluble Cold) test_single->find_ideal single_recryst Proceed with Single Solvent Recrystallization find_ideal->single_recryst Yes no_ideal No Ideal Single Solvent Found find_ideal->no_ideal No test_mixed Identify Miscible Solvent Pair (Good vs. Bad Solvent) no_ideal->test_mixed mixed_recryst Proceed with Mixed Solvent Recrystallization test_mixed->mixed_recryst

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Diagram 2: General Recrystallization Workflow

Recrystallization_Workflow cluster_main Core Recrystallization Steps dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt_decision Insoluble Impurities or Color Present? dissolve->hot_filt_decision hot_filt 2. Perform Hot Filtration (with Charcoal if needed) hot_filt_decision->hot_filt Yes cool 3. Slow Cooling (Room Temp -> Ice Bath) hot_filt_decision->cool No hot_filt->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry

Caption: Step-by-step workflow for a standard recrystallization procedure.

References

Identifying side products in the bromination of isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of isopropylbenzene (cumene). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this reaction, with a focus on identifying, understanding, and mitigating the formation of unwanted side products. Our goal is to provide actionable insights rooted in mechanistic principles to enhance the selectivity and yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways in the bromination of isopropylbenzene?

The bromination of isopropylbenzene can proceed via two distinct mechanisms, dictated entirely by the reaction conditions.[1][2]

  • Electrophilic Aromatic Substitution (EAS): This pathway targets the aromatic ring. It requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule, creating a potent electrophile (Br⁺).[3][4][5] This reaction is typically performed in the dark to prevent the initiation of free radicals.

  • Free Radical Substitution: This pathway targets the benzylic position—the carbon atom of the isopropyl group directly attached to the benzene ring.[6] This mechanism is initiated by heat (thermal energy) or ultraviolet (UV) light, which causes the homolytic cleavage of Br₂ into bromine radicals (Br•).[7][8] Reagents like N-Bromosuccinimide (NBS) are specifically designed to generate a low concentration of bromine radicals, favoring benzylic substitution.[9][10]

Q2: I am trying to synthesize 4-bromo-1-isopropylbenzene, but my yield is low and the product is impure. What are the most likely side products?

When targeting ring substitution (EAS), the most common side products are:

  • ortho-Bromoisopropylbenzene: The isopropyl group is an ortho, para-director.[2][11] While the para position is sterically favored, some substitution at the two ortho positions is inevitable. The bulky isopropyl group, however, significantly hinders the approach of the electrophile to the ortho positions, making the para isomer the major product.[1][3][11]

  • Polybrominated Isopropylbenzenes: If an excess of bromine or harsh reaction conditions are used, a second bromination can occur on the aromatic ring. Since the first bromine atom is deactivating, this typically requires forcing conditions.

  • (1-bromo-1-methylethyl)benzene: This is the product of benzylic bromination. Its presence indicates that the reaction conditions inadvertently initiated a free radical pathway, likely due to exposure to light or excessive heat.[2]

Q3: Why is my reaction mixture turning dark, and what is the gas being evolved?

During an Electrophilic Aromatic Substitution (EAS) bromination, the substitution of a bromine atom for a hydrogen atom on the aromatic ring releases a proton (H⁺). This proton combines with the bromide ion from the catalyst complex (e.g., FeBr₄⁻) to form hydrogen bromide (HBr) gas.[3] The reaction mixture can darken due to the formation of complex colored intermediates or minor degradation products. It is crucial to perform this reaction in a well-ventilated fume hood and use a gas trap (e.g., a sodium hydroxide solution) to neutralize the corrosive HBr gas.

Troubleshooting Guide: Isolating the Source of Side Products

Use this decision tree to diagnose potential issues in your experimental setup.

Troubleshooting_Bromination start Start: Analyze Crude Product (GC-MS, NMR) side_product Identify Major Side Product start->side_product benzylic Benzylic Bromide Detected (e.g., C₆H₅CBr(CH₃)₂) side_product->benzylic Benzylic Bromide ortho High % of ortho-Isomer (o-bromoisopropylbenzene) side_product->ortho ortho-Isomer polybromo Polybrominated Products (e.g., Dibromoisopropylbenzene) side_product->polybromo Polybrominated cause_radical Cause: Free Radical Pathway Initiated benzylic->cause_radical cause_sterics Cause: Kinetic vs. Thermodynamic Control; Steric Hindrance is a Factor ortho->cause_sterics cause_excess Cause: Incorrect Stoichiometry or Forcing Conditions polybromo->cause_excess solution_radical Solution: 1. Exclude UV light (wrap flask in foil). 2. Ensure a potent Lewis acid catalyst is active. 3. Avoid high temperatures. cause_radical->solution_radical solution_sterics Solution: 1. Lower reaction temperature to favor para. 2. Use a bulkier Lewis acid catalyst to increase steric hindrance at ortho position. cause_sterics->solution_sterics solution_excess Solution: 1. Use Br₂ as the limiting reagent (≤ 1.0 eq). 2. Add bromine slowly to avoid local concentration buildup. 3. Maintain moderate temperature. cause_excess->solution_excess

Caption: Troubleshooting workflow for identifying side products.

Issue 1: Significant formation of (1-bromo-1-methylethyl)benzene
  • Causality: Your reaction has proceeded, at least partially, through a free radical mechanism. The benzylic C-H bond in isopropylbenzene is relatively weak and susceptible to abstraction by a bromine radical. The resulting tertiary benzylic radical is highly stabilized by resonance with the benzene ring, making this a favorable pathway under radical conditions.[8][12] This is common if the reaction is exposed to sunlight or another UV source, or if it is overheated.

  • Self-Validating Protocol (Solution):

    • Exclude Light: Wrap the reaction flask completely in aluminum foil.

    • Ensure Catalyst Activity: Use a fresh, anhydrous Lewis acid catalyst (FeBr₃). Moisture deactivates the catalyst, which can allow the background free radical pathway to become more competitive.

    • Control Temperature: Run the reaction at or slightly below room temperature unless literature specifically indicates otherwise for your substrate.

Issue 2: Low para:ortho isomer ratio
  • Causality: While the para product is thermodynamically and sterically favored, higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho isomer, leading to a product mixture that is closer to the statistical ratio (2:1 ortho:para).

  • Self-Validating Protocol (Solution):

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to increase the selectivity for the sterically less hindered para position.

    • Solvent Choice: Using a non-polar solvent can sometimes influence isomer distribution.

    • Slow Addition: Add the bromine dropwise to the solution of isopropylbenzene and catalyst. This maintains a low concentration of the electrophile and can improve selectivity.

Reaction Mechanisms at a Glance

The choice of reagents and conditions directs the reaction to one of two distinct intermediates, leading to different product classes.

Reaction_Mechanisms cluster_EAS Electrophilic Aromatic Substitution (EAS) cluster_Radical Free Radical Substitution Start_EAS Isopropylbenzene + Br₂/FeBr₃ (Dark, RT) Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized Cation) Start_EAS->Arenium_Ion Electrophilic Attack Products_EAS Products: para-Bromoisopropylbenzene (Major) ortho-Bromoisopropylbenzene (Minor) Arenium_Ion->Products_EAS Deprotonation Start_Radical Isopropylbenzene + Br₂ (UV Light or Heat) Benzylic_Radical Benzylic Radical Intermediate (Resonance Stabilized Radical) Start_Radical->Benzylic_Radical H Abstraction by Br• Product_Radical Product: (1-bromo-1-methylethyl)benzene Benzylic_Radical->Product_Radical Reaction with Br₂

Caption: Competing pathways in the bromination of isopropylbenzene.

Analytical Protocols

Protocol 1: Identification of Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and identifying the components of your reaction mixture.

  • Objective: To separate and identify isopropylbenzene, o-bromoisopropylbenzene, p-bromoisopropylbenzene, and (1-bromo-1-methylethyl)benzene.

  • Methodology:

    • Sample Preparation: Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., dilute sodium thiosulfate solution to remove excess bromine). Extract with a non-polar organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate. Dilute to an appropriate concentration (~1 mg/mL).

    • GC Separation:

      • Column: A standard non-polar column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is effective.

      • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min. This will effectively separate the unreacted starting material from the various product isomers.

    • MS Identification:

      • The isomers of bromoisopropylbenzene will have the same molecular ion peak (M⁺). Look for characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio, so the M⁺ and M+2 peaks will be of nearly equal intensity).

      • Fragmentation patterns will help distinguish between isomers. Benzylic bromide will show a prominent fragment from the loss of a bromine radical. Aromatic bromides will show fragmentation of the isopropyl group.

Table 1: Expected GC-MS Elution Order and Key Identifiers

CompoundExpected Elution OrderKey Mass Spec Features
Isopropylbenzene1stM⁺ at m/z 120
(1-bromo-1-methylethyl)benzene2ndM⁺/M+2 at m/z 198/200; loss of Br (m/z 119)
ortho-Bromoisopropylbenzene3rdM⁺/M+2 at m/z 198/200; loss of CH₃ (m/z 183/185)
para-Bromoisopropylbenzene4thM⁺/M+2 at m/z 198/200; loss of CH₃ (m/z 183/185)

Note: The exact elution order of o- and p-isomers can depend on the specific GC column and conditions.

References

Technical Support Center: Optimizing Base and Solvent for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the most pivotal and widely used reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[1][2][3] Our focus will be on the critical, and often challenging, optimization of the base and solvent—two parameters that can profoundly influence reaction yield, selectivity, and overall success.

This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed, rational decisions in your experimental design.

The Crucial Roles of Base and Solvent: A Mechanistic Overview

Before delving into troubleshooting, it's essential to understand why the base and solvent are so critical. The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst, typically comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

The base is not merely a spectator; it is an essential activator. Its primary role is to react with the organoboron species (e.g., boronic acid) to form a more nucleophilic "ate" complex (a boronate species).[4][7][8][9] This activation is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[4][7] The choice and strength of the base can dictate the rate of this key step and influence the stability of sensitive functional groups.[9]

The solvent provides the medium for the reaction, but its influence extends far beyond simple dissolution. It affects the solubility of reagents, the stability of the catalyst, and can even modulate the reactivity and selectivity of the coupling partners.[10][11] In some cases, the solvent can directly coordinate with the palladium catalyst, altering its catalytic activity.[12] Furthermore, the polarity of the solvent can stabilize transition states, particularly in the oxidative addition step, sometimes leading to a switch in chemoselectivity.[10][11][13]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your Suzuki-Miyaura coupling experiments, with a focus on base and solvent-related solutions.

Q1: My reaction yield is very low or the reaction has stalled. Where should I start?

Low conversion is a frequent issue and can often be traced back to suboptimal base or solvent conditions.

Potential Cause & Solution Pathway:

  • Inefficient Boronic Acid Activation: The chosen base may be too weak to effectively form the boronate species, leading to a sluggish or stalled transmetalation.

    • Action: Switch to a stronger base. If you are using a mild base like sodium bicarbonate (NaHCO₃), consider moving to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). For particularly challenging couplings, especially with less reactive aryl chlorides, a strong base like potassium tert-butoxide (KOtBu) might be necessary, provided your substrate is stable under these conditions.[5][14]

  • Poor Reagent Solubility: The base or other reactants may not be sufficiently soluble in the chosen solvent, preventing effective participation in the reaction.[9]

    • Action:

      • Solvent System Modification: If using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[2][6]

      • Aqueous Conditions: Many Suzuki couplings benefit from the addition of water.[2][15] A biphasic system (e.g., toluene/water or dioxane/water) can improve the solubility of inorganic bases and facilitate the reaction.[16]

  • Catalyst Deactivation: Oxygen in the solvent can deactivate the palladium catalyst.[17]

    • Action: Ensure your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[9][17]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction that consumes your starting material and reduces yield.[9][17] This is particularly problematic with electron-rich or heteroaryl boronic acids.[9]

Potential Cause & Solution Pathway:

  • Excessively Strong or Aqueous Base: Strong bases and the presence of water can accelerate protodeboronation.[9][17]

    • Action:

      • Use a Milder Base: Switch to a less harsh base. Potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are often effective alternatives.[17]

      • Anhydrous Conditions: If possible, run the reaction under anhydrous conditions using an anhydrous base like powdered potassium phosphate (K₃PO₄) in a dry solvent like toluene or dioxane.[9]

  • Unstable Boronic Acid: Some boronic acids are inherently unstable under coupling conditions.

    • Action: Convert the boronic acid to a more stable derivative, such as a pinacol ester, an MIDA boronate, or an aryltrifluoroborate.[15][17][18] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[17]

Q3: My substrate contains a base-sensitive functional group (e.g., ester, amide) that is being hydrolyzed. What are my options?

Protecting sensitive functionalities is a common challenge in multi-step synthesis.

Potential Cause & Solution Pathway:

  • Base Strength: Strong inorganic bases like NaOH, KOH, or alkoxides will readily hydrolyze esters and amides.[9][19]

    • Action:

      • Select a Mild Base: Employ milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[9] In some cases, even weaker bases like potassium bicarbonate (KHCO₃) can be sufficient.

      • Consider Fluoride Sources: Anhydrous potassium fluoride (KF) can be an excellent choice for activating the boronic acid while being gentle on base-labile groups.[7]

      • Organic Bases: While often less effective than inorganic bases, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be screened for highly sensitive substrates.[9][20]

  • Reaction Temperature and Time: Prolonged exposure to basic conditions, even with a mild base, can lead to degradation.

    • Action: Optimize the reaction to proceed at a lower temperature or for a shorter duration. This might require using a more active catalyst system (e.g., employing Buchwald ligands).[8][9]

Q4: I'm getting a mixture of products due to homocoupling of the boronic acid. How can the base and solvent help?

Homocoupling, the undesired coupling of two boronic acid molecules, leads to byproducts that can complicate purification and lower the yield of the desired product.[8][9]

Potential Cause & Solution Pathway:

  • Presence of Oxygen: Oxygen can promote homocoupling, often through the oxidation of the Pd(0) catalyst to Pd(II) species which can facilitate this side reaction.[2][8]

    • Action: Rigorous degassing of the solvent and maintaining an inert atmosphere are critical.[18]

  • Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state might be slow, allowing for competing homocoupling pathways.

    • Action: While not a direct solvent/base issue, the choice of these components can influence the catalyst's state. Some solvent systems and bases may better facilitate the reduction of the precatalyst. Alternatively, switching to a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, highly active precatalyst can mitigate this issue.[8]

Frequently Asked Questions (FAQs)

Q: Is there a "universal" base or solvent for Suzuki couplings?

A: Unfortunately, no. The optimal choice is highly dependent on the specific substrates (both the organoboron reagent and the halide/triflate), the catalyst system, and the presence of functional groups.[2] However, a common and often successful starting point for many aryl-aryl couplings is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent system like dioxane/water or toluene/ethanol.[8][19][21]

Q: How does the cation of the base (e.g., Na⁺, K⁺, Cs⁺) affect the reaction?

A: The counter-cation can have a significant impact. Generally, larger, more "naked" cations like cesium (Cs⁺) can lead to increased reactivity. This is often attributed to the higher solubility of cesium salts in organic solvents and the ability of the cation to interact with the palladium complex, potentially preventing the formation of unreactive aggregates.[22] This is why bases like Cs₂CO₃ and CsF are often effective in challenging couplings.

Q: Can I run a Suzuki coupling in a protic solvent like ethanol?

A: Yes, protic solvents like ethanol and even water can be used, often as a co-solvent with an organic solvent like toluene or THF.[6] Protic solvents can be particularly beneficial for dissolving inorganic bases and can sometimes accelerate the reaction.[23] However, one must be cautious about the potential for protodeboronation, especially with sensitive boronic acids.[17]

Q: Does solvent polarity always correlate with reaction outcome?

A: Not necessarily in a simple, linear fashion. While solvent polarity can influence the oxidative addition step, especially for substrates with multiple potential reaction sites, other solvent properties can be equally or more important.[10][11][13] For instance, the coordinating ability of the solvent (e.g., DMF, MeCN) can play a major role by directly interacting with the palladium center, which can alter selectivity in ways not predicted by polarity alone.[12] Some studies have shown that selectivity does not always trend with the solvent's dielectric constant.[10][11]

Data & Diagrams for Optimization

Table 1: Common Bases for Suzuki-Miyaura Coupling
BaseChemical FormulaStrengthTypical Applications & Notes
Potassium PhosphateK₃PO₄StrongHighly effective for a wide range of couplings, including challenging aryl chlorides. Often used under anhydrous or aqueous conditions.[8]
Cesium CarbonateCs₂CO₃StrongExcellent for difficult couplings; the cesium cation often enhances reactivity.[17]
Potassium CarbonateK₂CO₃ModerateA very common and versatile base, widely used in many standard protocols.[8]
Sodium CarbonateNa₂CO₃ModerateA cost-effective alternative to K₂CO₃, often used in large-scale synthesis.[8]
Potassium FluorideKFMildParticularly useful for substrates with base-sensitive functional groups. Must be anhydrous for best results.[7]
Potassium tert-ButoxideKOtBuVery StrongUsed for highly unreactive substrates, but incompatible with many functional groups.[9]
TriethylamineEt₃N (TEA)Mild (Organic)Sometimes used for very sensitive substrates, but generally less effective than inorganic bases.[9]
Table 2: Common Solvents for Suzuki-Miyaura Coupling
SolventPolarityTypical Use Cases & Notes
1,4-DioxanePolar AproticExcellent general-purpose solvent, often used with water as a co-solvent.[2][6]
TolueneNon-polarGood for anhydrous reactions and can be run at higher temperatures.[2][6]
Tetrahydrofuran (THF)Polar AproticAnother common ethereal solvent, often used for reactions at moderate temperatures.[2][6]
N,N-Dimethylformamide (DMF)Polar AproticHigh boiling point and good solvating power, but can be coordinating and may need to be avoided.[2][3][6]
Ethanol/WaterPolar Protic"Green" solvent system that can be effective, especially for hydrophilic substrates.[6]
Visualizing the Catalytic Cycle

The following diagram illustrates the central role of the base in the Suzuki-Miyaura coupling catalytic cycle.

Suzuki_Cycle cluster_boron Role of Base Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)-X(L₂) (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)-Ar²(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) Transmetal->Product ArX Ar¹-X ArX->Pd0 ArBOH Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Activated Boronate) Base Base (e.g., K₂CO₃) Base->ArBOH Activation Boronate->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Decision Workflow for Base and Solvent Selection

This flowchart provides a logical pathway for selecting and optimizing your base and solvent system.

Optimization_Workflow start Start: Define Substrates (Ar-X, R-B(OH)₂) check_sensitive Does substrate have base-sensitive groups (e.g., ester, amide)? start->check_sensitive mild_base Select Mild Base: K₂CO₃, K₃PO₄, or KF check_sensitive->mild_base Yes strong_base Select Standard/Strong Base: K₂CO₃, K₃PO₄ check_sensitive->strong_base No solvent_choice Select Solvent System: 1. Dioxane/H₂O (4:1) 2. Toluene/EtOH (4:1) 3. Anhydrous THF mild_base->solvent_choice strong_base->solvent_choice run_reaction Run Initial Reaction solvent_choice->run_reaction check_yield Is Yield > 80%? run_reaction->check_yield troubleshoot Troubleshoot check_yield->troubleshoot No end Reaction Optimized check_yield->end Yes troubleshoot->mild_base If degradation troubleshoot->strong_base If low conversion (and substrate is stable) troubleshoot->solvent_choice If solubility issues or side reactions

Caption: A decision tree for selecting the initial base and solvent.

Experimental Protocol: A General Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with phenylboronic acid. It should be optimized for specific substrates.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (triphenylphosphine ligand analog) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, and powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[17]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide provides a foundational framework for optimizing the base and solvent in your Suzuki-Miyaura coupling reactions. Remember that systematic screening and a clear understanding of the underlying mechanistic principles are the keys to success.

References

Technical Support Center: Dehalogenation as a Side Reaction in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the common and often frustrating side reaction of dehalogenation. This guide provides in-depth technical information, practical troubleshooting steps, and preventative strategies to help you minimize this unwanted pathway and maximize the yield of your desired coupled product.

Introduction to Dehalogenation

Dehalogenation is an undesired side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom of the aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated or proto-dehalogenated byproduct, which reduces the yield of the desired product and complicates purification.[1][3][4] Understanding the mechanisms and influencing factors is the first step toward effective mitigation.

There are two primary types of dehalogenation to consider:

  • Hydrodehalogenation: The most common form in cross-coupling, where the halogen is replaced by a hydrogen atom from a hydride source within the reaction mixture.[1] Potential hydride sources include solvents (e.g., alcohols, DMF), amine bases, or even trace amounts of water.[1][4]

  • Dehydrohalogenation: This involves the elimination of a hydrogen and a halogen from adjacent carbon atoms, typically in alkyl halides, to form an olefin. While this is a desired transformation in some contexts, it can be an unwanted side reaction in others.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[3][6] This Pd-H species can then participate in the catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can undergo reductive elimination with the hydride ligand to yield the dehalogenated arene (Ar-H) and regenerate the catalytically active Pd(0) species.[3][6]

Q2: Which types of organic halides are most susceptible to dehalogenation?

A2: The tendency for dehalogenation generally follows the order of carbon-halogen bond strength and reactivity: I > Br > Cl.[3][4][7] Aryl and heteroaryl iodides are the most prone to this side reaction due to the weaker C-I bond, making them more reactive in both the desired coupling and the undesired dehalogenation.[3][4] Conversely, aryl chlorides are the least reactive and, therefore, less susceptible to dehalogenation, although they often require more forcing conditions for the desired coupling reaction.[3][8][9]

Q3: Are certain substrates more prone to dehalogenation?

A3: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[3][7] The presence of a nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst and inhibiting the desired reaction pathway.[3] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[3][10]

Q4: How does the choice of ligand impact dehalogenation?

A4: The ligand plays a critical role in modulating the stability and reactivity of the palladium catalyst.[11][12] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), can accelerate the rate of reductive elimination of the desired product.[1][3][4] This helps the desired reaction outcompete the dehalogenation pathway. Conversely, less sterically demanding and electron-poor ligands may not be as effective at promoting the final reductive elimination step, allowing more time for the dehalogenation side reaction to occur.[4]

Q5: Can the base and solvent system contribute to dehalogenation?

A5: Absolutely. The base and solvent can be direct sources of hydrides.[2] Alcoholic solvents can be oxidized by the palladium complex to generate palladium-hydride species.[2][6][13] Similarly, certain amine bases can also act as hydride donors.[4][6] The strength of the base is also a crucial factor; a very strong base might promote side reactions, while a base that is too weak might lead to a sluggish reaction, giving more time for dehalogenation to occur.[3][14] Aprotic solvents like toluene, dioxane, or THF are generally preferred over protic solvents.[1][3][15]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving dehalogenation issues in your palladium-catalyzed cross-coupling reactions.

Issue Potential Cause(s) Recommended Action(s)
High levels of dehalogenated byproduct Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3]
Wrong Base: The base might be too strong or too weak, or it might be a source of hydrides.Base Optimization: Try a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid strong alkoxide bases if possible, especially with alcoholic solvents.[3]
Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system.Solvent Change: Use aprotic solvents like dioxane, THF, or toluene.[3] If an alcohol is necessary, consider using it in a mixed solvent system and at lower concentrations.
Presence of Water: While often necessary for Suzuki couplings, excessive water can be a source of protons, potentially leading to dehalogenation.[3][16]Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.
Reaction with N-heterocyclic halides is problematic Coordination of Nitrogen to Palladium: The nitrogen atom of the heterocycle can coordinate to the palladium center and inhibit catalysis.Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these substrates.
N-H Acidity: For heterocycles with an N-H bond (e.g., indoles, pyrroles), the proton can be acidic and participate in side reactions.Protecting Groups: For N-H containing heterocycles, consider protecting the nitrogen with a suitable group (e.g., Boc, SEM).[3]
Use a Milder Base: A milder base can sometimes prevent unwanted side reactions involving the heterocycle.
Reaction is sluggish, leading to more side products Slow Oxidative Addition: The initial step of the catalytic cycle may be slow, particularly with aryl chlorides.Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction.
Slow Transmetalation: The transfer of the organic group from the coupling partner (e.g., boron in Suzuki) to palladium may be the rate-limiting step.Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species.[11]
Check Reagent Quality: Ensure the purity and reactivity of your coupling partner (e.g., boronic acid). A slow transmetalation can allow more time for dehalogenation to occur.[3]
Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting where the undesired dehalogenation pathway can compete with the desired cross-coupling.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation (R-B(OH)₂ + Base) ArPdX->Transmetal ArPdH Ar-Pd(II)-H(L₂) ArPdX->ArPdH Ligand Exchange with Hydride ArPdR Ar-Pd(II)-R(L₂) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Regenerates Catalyst Hydride_Source Hydride Source (Solvent, Base, H₂O) PdH Formation of Pd-H Species Hydride_Source->PdH PdH->ArPdH Reacts with Ar-Pd(II)-X RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo Dehalo_Product Ar-H (Dehalogenated Product) RedElim_Dehalo->Dehalo_Product Dehalo_Product->Pd0 Regenerates Catalyst

Caption: Catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, utilizing a catalyst system known to minimize dehalogenation.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 2: Troubleshooting Workflow for Dehalogenation

If you are observing significant dehalogenation, follow this systematic workflow to identify and implement the most effective solution.

G start Dehalogenation Observed? ligand 1. Modify Ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos). start->ligand Yes no_problem No Problem start->no_problem No base 2. Adjust Base Switch to a weaker or different class of base. Screen K₃PO₄ or Cs₂CO₃. ligand->base solvent 3. Change Solvent Avoid alcohols and DMF. Use non-polar aprotic solvents like toluene. base->solvent temp 4. Lower Temperature Lowering the temperature can sometimes suppress dehalogenation more than the desired reaction. solvent->temp end Problem Solved temp->end

Caption: A systematic workflow for troubleshooting dehalogenation.

References

Technical Support Center: Monitoring Grignard Reagent Formation by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for monitoring Grignard reaction progress using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful organometallic reaction and seek reliable methods for real-time analysis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the nuances of this technique.

Introduction: The Challenge of Monitoring Grignard Reagents with TLC

Grignard reagents (R-MgX) are potent nucleophiles and strong bases, making them invaluable in carbon-carbon bond formation.[1][2] However, their high reactivity presents a significant challenge for direct monitoring by standard silica gel TLC. The acidic nature of silica gel and the unavoidable presence of bound water can quench or decompose the Grignard reagent on the TLC plate, making direct visualization of the organometallic species itself impractical.[3]

Therefore, the most effective strategy for monitoring Grignard formation is indirect : we monitor the disappearance of the starting material, typically the alkyl or aryl halide. This guide will walk you through the proper procedures, help you interpret your results, and provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Can I directly spot my Grignard reaction mixture onto a silica TLC plate?

A: No, this is strongly discouraged. The acidic protons from the silica gel's surface hydroxyl groups and adsorbed water will instantly quench the Grignard reagent.[3][4] This will not give you an accurate representation of your reaction's progress. You must quench a small aliquot of the reaction mixture before spotting.

Q2: What is "quenching" and why is it necessary for TLC analysis?

A: Quenching involves adding a proton source, typically a weak acid or water, to a small sample of your reaction mixture.[5] This intentionally destroys the Grignard reagent, converting it into its corresponding alkane (RH).[6][7] This process is crucial because it allows you to analyze the stable organic compounds in your mixture (unreacted starting material, quenched Grignard product, and any byproducts) without them reacting on the TLC plate.

Q3: What is the best stain for visualizing the starting alkyl/aryl halide?

A: This depends on the structure of your halide.

  • UV light (non-destructive): If your halide contains a UV-active chromophore (like an aromatic ring), UV visualization is the easiest and most direct method.[8][9]

  • Potassium Permanganate (KMnO₄) stain (destructive): This is a good general stain for many organic compounds. It reacts with compounds that can be oxidized.[8][10] While alkyl halides themselves may not stain well, this stain is excellent for visualizing potential byproducts like alkenes from elimination reactions.

  • Iodine (semi-destructive): An iodine chamber is effective for visualizing many organic compounds, particularly unsaturated and aromatic ones.[11][12] The spots are often temporary.[12]

Q4: My starting halide doesn't visualize well with any stain. What can I do?

A: This is a common issue, especially with simple alkyl halides.[8] An alternative approach is to perform a derivatization quench. Instead of quenching with water, you can quench your aliquot with a small amount of an aldehyde or ketone that is known to be TLC-active (e.g., anisaldehyde). The resulting alcohol product can then be easily visualized. Another effective method is quenching with a solution of iodine in a dry solvent; the formation of the corresponding alkyl/aryl iodide can be monitored.[13]

Experimental Protocol: TLC Monitoring of Grignard Formation

This protocol outlines the essential steps for accurately monitoring the consumption of an aryl halide during the formation of a Grignard reagent.

Step-by-Step Workflow
  • Prepare the TLC Chamber:

    • Choose an appropriate eluent system. A non-polar system like 10-20% ethyl acetate in hexanes is a good starting point.

    • Line the chamber with filter paper to ensure a saturated atmosphere.[14]

    • Add the eluent to a depth of about 0.5 cm.

  • Prepare the TLC Plate:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

    • Mark lanes for your starting material (SM) and your reaction mixture (R). A co-spot lane (Co) containing both SM and R is highly recommended for accurate comparison.[1]

  • Spot the Starting Material:

    • Dissolve a small amount of your starting halide in a suitable solvent (e.g., diethyl ether or THF).

    • Spot this solution in the "SM" and "Co" lanes.

  • Sample and Quench the Reaction Mixture:

    • At desired time points (e.g., t = 0, 30 min, 1 hr), carefully withdraw a small aliquot (a few drops) from the reaction mixture using a dry syringe or glass capillary.

    • Dispense the aliquot into a small vial containing a few drops of a quenching solution (e.g., dilute HCl in ether or saturated aqueous NH₄Cl).

    • Vortex the vial briefly. The organic layer now contains your unreacted starting material and the quenched Grignard (alkane).

  • Spot the Reaction Sample:

    • Using a clean capillary, spot the organic layer from the quenched sample in the "R" and "Co" lanes.

  • Develop and Visualize the Plate:

    • Place the TLC plate in the prepared chamber and allow the eluent to run until it is about 1 cm from the top.[14]

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate thoroughly.

    • Visualize the spots using an appropriate method (UV light followed by a chemical stain if necessary).[8]

Visual Workflow for TLC Sampling

TLC_Workflow cluster_reaction Grignard Reaction Vessel cluster_quench Quenching Vial cluster_tlc TLC Plate Reaction R-X + Mg -> RMgX Quench Quench with H₂O or dilute acid Reaction->Quench Take aliquot TLC Spot on TLC Plate Quench->TLC Spot organic layer Visualize Visualize TLC->Visualize Develop & Visualize

Caption: Workflow for preparing a Grignard reaction sample for TLC analysis.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
No starting material spot is visible in the reaction lane, even at t=0. 1. The reaction is instantaneous (unlikely for formation).2. The concentration of the spotted sample is too low.3. The starting material does not visualize with the chosen method.1. Re-evaluate the reaction conditions.2. Concentrate the quenched aliquot before spotting or spot multiple times in the same location, drying in between.3. Try a different visualization technique (e.g., a more universal stain like permanganate or derivatization).[8][15]
The starting material spot streaks up the plate. 1. The sample is too concentrated.2. The eluent system is too polar.3. The compound is interacting strongly with the silica (e.g., it's very polar).1. Dilute the sample before spotting.2. Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexanes).3. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[16]
The starting material spot remains at the origin. 1. The eluent system is not polar enough to move the compound.1. Increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate).
A new spot appears, but the starting material spot does not diminish over time. 1. The Grignard reaction has not initiated.2. The new spot is a byproduct, not the desired product's precursor.1. Check for common initiation problems: wet glassware/solvents, passivated magnesium.[17] Consider adding an initiator like a crystal of iodine or 1,2-dibromoethane.[18][19]2. The byproduct could be from Wurtz coupling (R-R).[17][18] This is more common with high concentrations and temperatures.[19]
The TLC plate background turns dark or discolored upon staining. 1. The plate was overheated during visualization.2. The eluent was not fully evaporated before dipping in the stain.1. Heat the plate more gently and for a shorter duration.2. Ensure the plate is completely dry before applying the stain.[15]
Interpreting the TLC Plate

The diagram below illustrates how to interpret a TLC plate for a successful Grignard formation reaction over time.

TLC_Interpretation plate TLC Plate Interpretation SM Co R (t=x) solvent_front Solvent Front origin Origin spot_sm spot_co_sm spot_r_sm spot_r_alkane lab_sm Starting Material (R-X) lab_alkane Quenched Grignard (R-H) progress_arrow Reaction Progress -> spot_r_sm_label disappears

Caption: Idealized TLC plate showing the consumption of starting material (red spot) over time.

As the reaction progresses, the intensity of the starting material spot in the "R" lane should decrease. A complete reaction is indicated by the complete disappearance of the starting material spot.[1] The quenched Grignard product (the alkane) will appear as a new spot, which is typically less polar and will have a higher Rf than the starting halide.

By following these guidelines and troubleshooting steps, you can effectively utilize TLC to gain valuable insights into the progress of your Grignard reagent formation, leading to more controlled and successful synthetic outcomes.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4,4'-diisopropylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving high yields and purity for this important chemical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your synthetic strategy.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4,4'-diisopropylbiphenyl?

There are two predominant methods for the synthesis of 4,4'-diisopropylbiphenyl:

  • Friedel-Crafts Alkylation: This is a classic and industrially common method that involves the electrophilic substitution of biphenyl using an alkylating agent like propylene or 2-propanol in the presence of a strong acid catalyst.[1] Catalysts can range from Lewis acids like aluminum chloride (AlCl₃) to solid acids such as silica-alumina or zeolites.[2][3] While cost-effective for large-scale production, this method often struggles with selectivity.

  • Suzuki-Miyaura Cross-Coupling: A more modern and highly selective method that involves the palladium-catalyzed reaction between a boronic acid (or ester) and an aryl halide.[4][5] For this specific synthesis, one would couple 4-isopropylphenylboronic acid with a 4-isopropylaryl halide. This route offers excellent control over regiochemistry, leading almost exclusively to the 4,4'-isomer, but requires more expensive reagents and catalysts.[6]

Q2: Which synthesis method generally provides the highest selectivity for the 4,4'-isomer?

The Suzuki-Miyaura cross-coupling reaction provides significantly higher selectivity for the 4,4'-isomer compared to the Friedel-Crafts alkylation. The C-C bond formation occurs precisely at the points of halogen and boron substitution, virtually eliminating the formation of other isomers like 3,4'-diisopropylbiphenyl.[4][7] Friedel-Crafts alkylation, being an electrophilic aromatic substitution on an activated ring system, inherently produces a mixture of ortho, meta, and para substituted products, which complicates purification and lowers the yield of the desired isomer.[3][8]

Q3: What are the main byproducts I can expect in the synthesis of 4,4'-diisopropylbiphenyl?

The expected byproducts are highly dependent on the chosen synthetic route:

  • For Friedel-Crafts Alkylation:

    • Isomeric Products: 3,4'-diisopropylbiphenyl and 2,4'-diisopropylbiphenyl are common.[3]

    • Mono-alkylated Product: 4-isopropylbiphenyl.

    • Poly-alkylated Products: Tri- and tetra-isopropylbiphenyls, where additional alkyl groups are added to the rings.[8]

  • For Suzuki-Miyaura Coupling:

    • Homocoupling Products: Biphenyl (from the aryl halide) and 4,4'-diisopropyl-1,1'-biphenyl (from the boronic acid). These arise from side reactions in the catalytic cycle.[9]

    • Protodeboronation Product: 4-isopropylbenzene (cumene), formed if the boronic acid is cleaved by a proton source before transmetalation occurs.

Q4: How can I confirm the identity and purity of my 4,4'-diisopropylbiphenyl product?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the components of a reaction mixture, including isomers and byproducts, and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product. The symmetry of the 4,4'-isomer leads to a characteristic simplified spectrum compared to its asymmetric isomers.

  • Melting Point Analysis: Pure 4,4'-diisopropylbiphenyl has a distinct melting point (64-65 °C).[2] A broad or depressed melting range indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups and compare the product spectrum to a known standard.[10]

Troubleshooting Guide: Low Yields and Purity Issues

This section addresses specific problems you might encounter during your synthesis.

Friedel-Crafts Alkylation Issues

This is the most common issue with this method and stems from the reaction mechanism itself. The initial addition of an isopropyl group (an activating group) makes the biphenyl ring more susceptible to further alkylation, leading to polyalkylation.[8] Furthermore, substitution can occur at various positions on both rings, leading to a mixture of isomers that is difficult to separate.[3]

Improving selectivity requires careful control of reaction parameters and catalyst choice.

  • Catalyst Selection: Shape-selective catalysts like zeolites (e.g., HZSM-5) can significantly favor the formation of the para-isomer (4,4'-). The catalyst's pore structure creates steric hindrance that inhibits the formation of bulkier ortho- and meta-isomers.[11]

  • Temperature Control: Lowering the reaction temperature can sometimes increase para-selectivity by favoring the thermodynamically more stable product over the kinetically favored ones.

  • Stoichiometry: Use a molar excess of biphenyl relative to the alkylating agent (propylene or 2-propanol). This increases the probability that the alkylating agent will react with an unsubstituted biphenyl molecule rather than an already alkylated one, thereby reducing polyalkylation.

As mentioned above, the primary strategy to minimize polyalkylation is to adjust the molar ratio of the reactants. Using biphenyl as the limiting reagent will almost certainly lead to multiple alkylations. Instead, use a significant excess of biphenyl . This ensures that the concentration of unreacted biphenyl is always much higher than that of the mono-substituted product, making it the more likely substrate for alkylation.

Suzuki-Miyaura Cross-Coupling Issues

Low yields in Suzuki couplings are typically traced back to one of three areas: the catalyst system, the reaction conditions, or the reagent quality.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ. Incomplete reduction or poisoning of the catalyst by impurities (e.g., sulfur compounds) will halt the reaction.[12]

  • Incorrect Base or Solvent: The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[13] The choice of base and solvent are often linked; for example, inorganic bases like K₂CO₃ or K₃PO₄ are often used with polar solvents like dioxane or aqueous THF.[7][14]

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxidation. Failure to properly degas solvents and maintain an inert atmosphere (nitrogen or argon) throughout the experiment is a very common cause of reaction failure.[15]

  • Ensure an Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Solvents must be thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[15]

  • Choose the Right Ligand: The ligand stabilizes the Pd(0) center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) are often effective for coupling sterically hindered or less reactive aryl halides.[3]

  • Use a Pre-activated Catalyst: Consider using a stable Pd(0) source like Pd(PPh₃)₄ directly, which does not require an in-situ reduction step.[7]

  • Check Reagent Purity: Ensure your aryl halide and boronic acid are pure. Impurities can act as catalyst poisons.

The base plays a critical role in the transmetalation step of the catalytic cycle. It reacts with the boronic acid (R-B(OH)₂) to form a more reactive boronate species (e.g., [R-B(OH)₃]⁻).[12] This negatively charged species is more nucleophilic and readily transfers its organic group to the palladium center.

  • Common Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, and Na₂CO₃ are frequently used.[14]

  • Choosing a Base: The optimal base depends on the specific substrates and solvent. K₃PO₄ is often a good starting point as it is effective for a wide range of substrates.[7] For sensitive functional groups, a milder base may be required. The choice can significantly impact yield, so screening a few different bases may be necessary for optimization.[16]

Purification Issues

Separating the 4,4'-isomer from byproducts like 3,4'-diisopropylbiphenyl is a significant challenge, especially after a Friedel-Crafts reaction.

  • Fractional Recrystallization: This is the most common and cost-effective method. The isomers often have slightly different solubilities in a given solvent. By carefully controlling temperature and solvent composition, it is possible to selectively crystallize the desired 4,4'-isomer. Ethanol is a commonly used solvent for this purpose.[2] Multiple recrystallization steps may be necessary to achieve high purity.[17]

  • Column Chromatography: While effective, silica gel chromatography can be difficult and costly to scale up for large quantities of a relatively nonpolar compound. It is more suitable for small-scale purification or for removing highly polar or nonpolar impurities.

Data & Methodologies
Comparison of Synthetic Routes
MetricFriedel-Crafts AlkylationSuzuki-Miyaura Coupling
Selectivity Low to Moderate (isomer formation)[3]Very High (regiospecific)[4]
Yield of 4,4'- Variable, often low without optimization[2]Good to Excellent[7][14]
Reagent Cost Low (Biphenyl, Propylene/2-Propanol)High (Boronic acids, Pd catalysts, ligands)[9]
Conditions Harsh (Strong acids, sometimes high temp/pressure)[2]Mild (Base, moderate temperatures)[5]
Scalability Excellent, used industriallyMore complex and costly to scale
Key Challenge Isomer separation and purificationCatalyst cost and sensitivity
Experimental Protocols

This protocol is based on the principle of using shape-selective catalysts to improve para-selectivity.[11]

  • Catalyst Activation: Activate the zeolite catalyst (e.g., HZSM-5) by heating under a flow of dry air or nitrogen at high temperature (e.g., 500 °C) for several hours to remove adsorbed water.

  • Reaction Setup: In a multi-neck flask equipped with a stirrer, condenser, and gas inlet, charge the activated zeolite catalyst and biphenyl.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 200 °C). Introduce propylene gas at a controlled rate or add 2-propanol dropwise.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to determine the ratio of isomers and the extent of conversion.

  • Work-up: After the reaction, cool the mixture, filter off the catalyst, and remove any unreacted starting material and solvent under reduced pressure.

  • Purification: Purify the resulting crude product mixture, which will be enriched in the 4,4'-isomer, via recrystallization from ethanol.[2]

This protocol is a representative procedure for a lab-scale Suzuki coupling.[7][14]

  • Reaction Setup: To a Schlenk flask, add 4-isopropylbromobenzene (1.0 equiv), 4-isopropylphenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via cannula.

  • Reaction: Heat the mixture with stirring to the reaction temperature (e.g., 80-100 °C) and maintain for several hours until TLC or GC-MS analysis shows consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield pure 4,4'-diisopropylbiphenyl.

This is a general procedure for purifying the crude product obtained from either synthesis.[2][18]

  • Dissolution: Place the crude 4,4'-diisopropylbiphenyl in an Erlenmeyer flask and add a minimal amount of hot solvent (e.g., 95% ethanol). Heat the mixture with stirring until all the solid dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals of the product should begin to form. For maximum recovery, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

  • Analysis: Check the purity of the recrystallized product by measuring its melting point and comparing it to the literature value.

Visualized Workflows and Logic

Troubleshooting Low Yields: A Decision Tree

Troubleshooting start Low Yield of 4,4'-DIPB method Which Synthesis Method? start->method fc Friedel-Crafts Alkylation method->fc Friedel-Crafts suzuki Suzuki Coupling method->suzuki Suzuki fc_issue What is the main issue? fc->fc_issue suzuki_issue What is the likely cause? suzuki->suzuki_issue isomers Complex Isomer Mixture fc_issue->isomers Isomers poly Polyalkylation fc_issue->poly Polyalkylation sol_isomers Solution: Use shape-selective catalyst (zeolite) and control temperature. isomers->sol_isomers sol_poly Solution: Use large excess of biphenyl relative to alkylating agent. poly->sol_poly catalyst Catalyst Inactivity suzuki_issue->catalyst conditions Suboptimal Conditions suzuki_issue->conditions reagents Poor Reagent Quality suzuki_issue->reagents sol_catalyst Solution: Ensure inert atmosphere, use appropriate ligand, check for catalyst poisons. catalyst->sol_catalyst sol_conditions Solution: Screen different bases, solvents, and temperatures. conditions->sol_conditions sol_reagents Solution: Purify starting materials, check boronic acid for degradation. reagents->sol_reagents

Caption: A decision tree for troubleshooting common causes of low yields.

General Workflow: Synthesis to Pure Product

Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_analysis Final Analysis reagents 1. Combine Reagents (e.g., Biphenyl, Catalyst) reaction 2. Run Reaction (Controlled Temp/Atmosphere) reagents->reaction monitor 3. Monitor Progress (GC-MS / TLC) reaction->monitor quench 4. Quench Reaction & Separate Phases monitor->quench extract 5. Extract Product quench->extract dry 6. Dry & Concentrate extract->dry crystallize 7. Recrystallize Crude Product dry->crystallize isolate 8. Isolate & Dry Pure Crystals crystallize->isolate analyze 9. Confirm Purity (MP, NMR, GC-MS) isolate->analyze

Caption: General experimental workflow from synthesis to final analysis.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of 1-Bromo-4-isopropylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of drug development and molecular sciences, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the elucidation of molecular structures. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the 1H NMR spectrum of 1-bromo-4-isopropylbenzene. By comparing its spectral features with those of structurally related compounds, we aim to provide a comprehensive understanding of the subtle electronic and steric influences on proton chemical environments.

Foundational Principles of 1H NMR Spectroscopy

1H NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can induce a "spin flip" between these states, and the precise frequency required for this transition is known as the resonance frequency.

The local electronic environment surrounding a proton shields it from the external magnetic field to varying degrees. This shielding effect causes protons in different chemical environments to have slightly different resonance frequencies, a phenomenon known as the chemical shift (δ) , typically measured in parts per million (ppm).[1] Three key pieces of information can be gleaned from a 1H NMR spectrum:

  • Chemical Shift (δ): Indicates the chemical environment of the protons.

  • Integration: The area under a signal is proportional to the number of protons it represents.[2]

  • Multiplicity (Splitting Pattern): Arises from spin-spin coupling between neighboring, non-equivalent protons and provides information about the number of adjacent protons.[2][3]

Structural Analysis of this compound

To effectively interpret the 1H NMR spectrum, a clear understanding of the molecule's structure and the different proton environments is crucial.

Molecular Structure and Proton Environments:

This compound possesses a plane of symmetry, which simplifies its 1H NMR spectrum. The protons can be categorized into three distinct sets:

  • Aromatic Protons (Ha and Hb): Due to the para-substitution, the four aromatic protons are divided into two chemically equivalent sets. The two protons ortho to the bromine atom (Ha) are equivalent, as are the two protons ortho to the isopropyl group (Hb).

  • Isopropyl Methine Proton (Hc): The single proton on the tertiary carbon of the isopropyl group.

  • Isopropyl Methyl Protons (Hd): The six protons of the two methyl groups of theisopropyl substituent are equivalent due to free rotation around the C-C bond.

Visualization of this compound Structure

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument_setup Instrument Setup (Tune, Shim) transfer->instrument_setup set_params Set Acquisition Parameters instrument_setup->set_params acquire Acquire Spectrum set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking (Chemical Shift, Multiplicity) integrate->peak_pick assign Assign Signals peak_pick->assign

References

A Comprehensive Guide to the 13C NMR Chemical Shifts of 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 13C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1][2] Unlike proton (¹H) NMR, which detects hydrogen nuclei, 13C NMR probes the 13C isotope, which has a natural abundance of approximately 1.1%.[2][3] This low abundance, coupled with the lower magnetogyric ratio of the 13C nucleus, results in a lower intrinsic sensitivity compared to ¹H NMR. However, the resulting spectra are often simpler and easier to interpret due to a wider range of chemical shifts and the general absence of carbon-carbon spin-spin coupling in routine experiments.[1]

The chemical shift of a carbon atom is highly sensitive to its local electronic environment.[3] Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all influence the final chemical shift value. In aromatic systems, the position of a carbon atom relative to various substituents can cause significant upfield or downfield shifts, providing crucial information for determining the substitution pattern of the benzene ring.[4][5][6]

Experimental and Predicted 13C NMR Data for 1-Bromo-4-isopropylbenzene

This compound presents a classic example of a disubstituted benzene ring where the interplay of electronic effects from both an electron-withdrawing halogen and an electron-donating alkyl group can be observed. Below is a comparison of experimentally determined chemical shifts with predicted values from computational models.

Carbon AtomExperimental δ (ppm)Predicted δ (ppm) (nmrdb.org)Predicted δ (ppm) (ChemDraw)
C1 (ipso-Br) 120.4122.1121.5
C2, C6 132.1132.0131.8
C3, C5 128.2128.8128.5
C4 (ipso-isopropyl) 148.8149.3149.0
CH (isopropyl) 33.934.034.2
CH₃ (isopropyl) 23.923.824.0

Experimental data sourced from the Spectral Database for Organic Compounds (SDBS). Predicted data from nmrdb.org[7] and ChemDraw's prediction software.

Analysis and Comparison: Deconstructing the Spectrum

The 13C NMR spectrum of this compound is expected to show six distinct signals due to the molecule's symmetry. The para-substitution pattern results in four signals for the aromatic carbons and two for the isopropyl group.[6]

Aromatic Region (120-150 ppm): [6]

  • C4 (ipso-isopropyl) at ~148.8 ppm: This downfield shift is characteristic of an aromatic carbon attached to an alkyl group. The isopropyl group is weakly electron-donating through an inductive effect, which deshields the attached carbon.

  • C2 and C6 at ~132.1 ppm: These carbons are ortho to the isopropyl group and meta to the bromine atom. Their chemical shift is influenced by both substituents.

  • C3 and C5 at ~128.2 ppm: These carbons are meta to the isopropyl group and ortho to the bromine atom. The electron-withdrawing nature of the bromine atom deshields these adjacent carbons.

  • C1 (ipso-Br) at ~120.4 ppm: The carbon directly attached to the bromine atom experiences a complex effect. While bromine is electronegative, the "heavy atom effect" can lead to a more upfield shift than might be expected based solely on induction.

Aliphatic Region (< 40 ppm): [2]

  • CH (isopropyl) at ~33.9 ppm: This methine carbon of the isopropyl group appears at a typical chemical shift for a secondary alkyl carbon.

  • CH₃ (isopropyl) at ~23.9 ppm: The two equivalent methyl carbons of the isopropyl group are found further upfield, consistent with primary alkyl carbons.

To better understand the substituent effects, it is insightful to compare the chemical shifts of this compound with those of monosubstituted benzenes:

  • Bromobenzene: The ipso-carbon (C-Br) is at approximately 122.6 ppm. The ortho, meta, and para carbons are at ~131.9, 130.2, and 127.3 ppm, respectively.

  • Isopropylbenzene (Cumene): The ipso-carbon (C-isopropyl) is at approximately 149.2 ppm. The ortho, meta, and para carbons are at ~126.7, 128.5, and 125.9 ppm, respectively.

By comparing these values, we can see how the presence of a second substituent modifies the electronic environment of the benzene ring. For instance, the downfield shift of C4 in this compound is consistent with the effect of the isopropyl group in cumene.

Experimental Protocol for 13C NMR Data Acquisition

The following provides a generalized, step-by-step methodology for acquiring a high-quality 13C NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the solid sample or measure 50-100 µL of the liquid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
  • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
  • Shim the magnetic field to achieve a homogeneous field, which is essential for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set up a standard proton-decoupled 13C NMR experiment.
  • Key parameters to consider:
  • Pulse Angle: Typically a 30-45 degree pulse is used to allow for a shorter relaxation delay.
  • Spectral Width: A range of 0-220 ppm is generally sufficient for most organic molecules.[2]
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay: A delay of 1-2 seconds between pulses is common for qualitative spectra.
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
  • Integrate the peaks if a quantitative analysis is required, though this is not standard for routine 13C NMR due to the nuclear Overhauser effect (NOE).[1]

Visualizing Substituent Effects

The following diagram illustrates the influence of the bromo and isopropyl substituents on the electron density of the aromatic ring, which in turn affects the 13C chemical shifts.

G C1 C1 C2 C2 C1->C2 Br Br C1->Br -I (Inductive) C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Isopropyl Isopropyl C4->Isopropyl +I (Inductive) C6 C6 C5->C6 C6->C1

Caption: Substituent effects on the aromatic ring of this compound.

References

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 1-bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Comparison for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the functional groups within a molecule. This guide provides a comprehensive analysis of the IR spectrum of 1-bromo-4-isopropylbenzene, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of spectral data. Here, we delve into the causality behind the observed absorption bands, compare the spectrum of this compound with structurally similar molecules to highlight its unique spectral signature, and provide a field-proven protocol for acquiring high-quality IR data for liquid samples. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important chemical entity.

The Vibrational Signature: Decoding the IR Spectrum of this compound

The infrared spectrum of this compound is a molecular fingerprint, with each absorption band corresponding to a specific vibrational mode of its constituent chemical bonds. A detailed analysis of these bands allows for the confirmation of its structure, which incorporates a para-disubstituted benzene ring, an isopropyl group, and a carbon-bromine bond.

The gas-phase IR spectrum of this compound, available through the NIST WebBook, reveals several key absorption regions that are critical for its identification.[1][2]

Key Spectral Features:
  • Aromatic C-H Stretching: The region from 3100 to 3000 cm⁻¹ is characteristic of the stretching vibrations of the C-H bonds on the benzene ring. The presence of peaks in this area confirms the aromatic nature of the compound.

  • Aliphatic C-H Stretching: Strong absorptions observed between 3000 and 2850 cm⁻¹ are indicative of the C-H stretching vibrations within the isopropyl group.[3] The splitting of these peaks can often provide more detailed information about the nature of the alkyl substituent.

  • Aromatic C=C Stretching: The benzene ring itself gives rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon double bond stretching.[3] For para-substituted benzenes, characteristic peaks are expected around 1600 cm⁻¹ and 1500 cm⁻¹.

  • Aliphatic C-H Bending: The bending vibrations of the C-H bonds in the isopropyl group typically appear in the 1470-1350 cm⁻¹ range. A distinctive feature of an isopropyl group is the presence of a split peak around 1385-1370 cm⁻¹, arising from the symmetric and asymmetric bending of the two methyl groups.[3]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring is often most clearly determined by the strong absorption bands in the "fingerprint region" below 1000 cm⁻¹. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 840-810 cm⁻¹ range due to the out-of-plane bending of the two adjacent hydrogen atoms on the ring.[3]

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a strong absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Comparative Spectral Analysis: Distinguishing this compound

To truly appreciate the unique spectral features of this compound, a comparison with structurally related molecules is essential. Here, we compare its IR spectrum with those of isopropylbenzene (cumene), bromobenzene, and p-cymene.

Vibrational Mode This compound (cm⁻¹) Isopropylbenzene (Cumene) (cm⁻¹) [4][5][6]Bromobenzene (cm⁻¹) [7][8][9][10]p-Cymene (cm⁻¹) [11][12][13][14][15]Distinguishing Features for this compound
Aromatic C-H Stretch~3080-3030~3080-3030~3060~3050-3020Presence of both aromatic and aliphatic C-H stretches.
Aliphatic C-H Stretch~2960-2870~2960-2870N/A~2960-2870Strong aliphatic C-H stretches confirming the isopropyl group.
Aromatic C=C Stretch~1605, 1490~1605, 1495~1580, 1475~1615, 1515Pattern is indicative of a disubstituted benzene ring.
Isopropyl C-H Bend (split)~1385, 1365~1385, 1365N/A~1385, 1360The characteristic doublet confirms the isopropyl group.
Para-substitution C-H Bend~825N/A (monosubstituted)N/A (monosubstituted)~815Strong band in this region is a key indicator of para-disubstitution.
C-Br Stretch~600-500N/A~680N/AThe presence of a strong band in this low-wavenumber region is the primary indicator of the bromine substituent.

This comparative analysis clearly demonstrates that the combination of a strong C-Br stretching absorption, the characteristic out-of-plane bending for para-substitution, and the signals from the isopropyl group provides a definitive spectral signature for this compound.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of Liquid Samples

The following protocol details the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[16][17]

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[18]

  • This compound sample.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • Pipette or dropper.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Rationale: The background scan measures the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal's absorbance, which must be subtracted from the sample spectrum to obtain the true spectrum of the analyte.

    • Carefully clean the surface of the ATR crystal with a lint-free wipe lightly dampened with a volatile solvent like isopropanol. Allow the crystal to fully dry.

    • Initiate the background scan using the spectrometer's software. It is crucial to acquire a new background spectrum before each new sample or after a significant time lapse.

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal.[18][19] The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. The software will automatically ratio the single beam spectrum of the sample against the stored single beam background spectrum to generate the final absorbance or transmittance spectrum.

    • For improved signal-to-noise ratio, co-adding multiple scans (e.g., 16 or 32) is recommended.[17]

  • Data Analysis:

    • The resulting spectrum should display absorbance peaks at the characteristic wavenumbers for this compound.

    • Use the software tools to label the peak positions (in cm⁻¹) and their intensities.

    • Compare the obtained spectrum with a reference spectrum from a reliable database to confirm the identity of the compound.[1]

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis by wiping away the sample with a lint-free wipe and then cleaning with a suitable solvent.[17] This prevents cross-contamination between samples.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the identification of this compound using IR spectroscopy, from sample preparation to final confirmation.

IR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Interpretation & Verification start Start: Liquid Sample (this compound) protocol ATR-FTIR Protocol: 1. Clean ATR Crystal 2. Acquire Background 3. Apply Sample 4. Acquire Spectrum start->protocol Follow spectrum Obtain IR Spectrum protocol->spectrum Execute peak_id Peak Identification: - Aromatic C-H - Aliphatic C-H - C=C Stretches - C-H Bends - C-Br Stretch spectrum->peak_id Analyze comparison Comparative Analysis: - Isopropylbenzene - Bromobenzene - p-Cymene peak_id->comparison Compare with Alternatives confirmation Structural Confirmation: Unique Spectral Signature Identified comparison->confirmation Verify Uniqueness end End: Compound Verified confirmation->end

Caption: Workflow for the IR spectroscopic analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a rich source of structural information that, when properly interpreted, allows for its unambiguous identification. By understanding the origins of the key absorption bands and comparing them to those of structurally similar compounds, researchers can confidently confirm the presence and purity of this important chemical intermediate. The provided experimental protocol offers a robust and reliable method for acquiring high-quality spectral data, ensuring the integrity of analytical results in research and development settings.

References

Comparing reactivity of 1-bromo-4-isopropylbenzene vs 1-chloro-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Reactivity of 1-Bromo-4-isopropylbenzene and 1-Chloro-4-isopropylbenzene

Introduction: Choosing the Right Tool for Aryl Coupling and Substitution

In the landscape of synthetic organic chemistry, aryl halides are indispensable building blocks, serving as key precursors for the formation of complex molecular architectures. Among them, this compound and 1-chloro-4-isopropylbenzene are common reagents used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While structurally similar, the choice between the bromo- and chloro-analogs is critical, as the nature of the halogen atom profoundly dictates the molecule's reactivity, influencing reaction kinetics, catalyst selection, and overall process efficiency.

This guide provides a detailed comparison of these two reagents, moving beyond simple analogy to explore the fundamental principles governing their reactivity. We will examine the intrinsic properties of the carbon-halogen bond and analyze how these differences manifest in two of the most crucial transformations in modern synthesis: palladium-catalyzed cross-coupling and Grignard reagent formation. This analysis is designed to equip researchers and process chemists with the insights needed to make informed decisions in experimental design and scale-up.

The Decisive Factor: A Tale of Two Carbon-Halogen Bonds

The divergent reactivity of these two compounds is fundamentally rooted in the properties of the C-Br versus the C-Cl bond. Two key parameters—bond dissociation energy and leaving group ability—provide a clear rationale for the experimentally observed differences.

Bond Dissociation Energy (BDE)

The C-X bond must be cleaved in most reactions involving these substrates. The energy required for this cleavage is a primary determinant of reactivity. The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond.[1] This is attributed to the smaller size and higher electronegativity of chlorine compared to bromine, leading to more effective orbital overlap with carbon.[2]

BondTypical Bond Dissociation Energy (Aryl Systems)
Aryl-Cl~328 kJ/mol[1]
Aryl-Br~276 kJ/mol[1]

This energy difference is the principal reason why this compound is generally more reactive in processes where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in many cross-coupling reactions.[3]

Leaving Group Ability

In reactions where the halide departs as an anion (X⁻), its stability in solution is paramount. A good leaving group is a weak base. By comparing the acidity of their conjugate acids (HBr and HCl), we can infer their leaving group ability. HBr is a stronger acid than HCl, meaning that the bromide ion (Br⁻) is a weaker base and thus a better leaving group than the chloride ion (Cl⁻).[4] This factor is especially relevant in nucleophilic substitution reactions, although less so for the specific substrates which are not activated for SNAr.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are cornerstone methods for C-C bond formation.[5][6] The reactivity of aryl halides in these reactions typically follows the order: I > OTf > Br >> Cl.[7] This trend is almost entirely dictated by the rate of the initial oxidative addition step.

The Suzuki-Miyaura Coupling: A Mechanistic View

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[5][8] The weaker C-Br bond of this compound allows for a significantly faster rate of oxidative addition compared to the more robust C-Cl bond of its chloro-counterpart.[3][9] Consequently, reactions with the bromo-substrate can often be performed under milder conditions—lower temperatures, lower catalyst loadings, and shorter reaction times.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition Ar-X ArPdOR Ar-Pd(II)(OR')L₂ ArPdX->ArPdOR Ligand Exchange (Base, e.g., OH⁻) caption_OA Rate-Determining Step: Cleavage of C-X bond. Faster for Ar-Br than Ar-Cl. ArPdX->caption_OA ArPdAr_B [Ar-Pd(II)(Ar')L₂-B(OR)₃]⁻ ArPdOR->ArPdAr_B Transmetalation Ar'-B(OR)₂ ArPdAr Ar-Pd(II)(Ar')L₂ ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr->Product center RE_point

Figure 1. The Suzuki-Miyaura catalytic cycle. The initial oxidative addition is typically rate-limiting.
Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a standard procedure for coupling this compound with phenylboronic acid. Modifications for the chloro-analog are noted.

Materials:

  • This compound (1.0 mmol, 199 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • Toluene (5 mL) and Water (0.5 mL), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed toluene and water via syringe.

  • Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-isopropylbiphenyl.

Modifications for 1-Chloro-4-isopropylbenzene:

  • Catalyst System: Aryl chlorides often require more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos are suitable, but catalyst loading may need to be increased to 3-5 mol %).[10]

  • Temperature: Higher reaction temperatures (100-120 °C) are typically necessary to facilitate the more difficult oxidative addition.[9]

  • Reaction Time: Expect significantly longer reaction times, potentially 12-24 hours.

Reactivity in Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[11] This reaction is fundamental for creating powerful carbon-based nucleophiles.

Ease of Formation: A Clear Distinction

The reactivity trend for Grignard formation mirrors that of oxidative addition: I > Br > Cl > F. The higher bond dissociation energy of the C-Cl bond makes aryl chlorides notoriously difficult to react with magnesium.[12] While the formation of (4-isopropylphenyl)magnesium bromide from this compound is a standard and reliable procedure, initiating the reaction with 1-chloro-4-isopropylbenzene often fails or requires special activation methods.[13][14] These methods can include the use of Rieke magnesium, entrainment agents (e.g., dibromoethane), or chemical activators like iodine.

Grignard_Formation cluster_comparison Activation Barrier Comparison ArylHalide 1-Halo-4-isopropylbenzene (Ar-X) Grignard (4-isopropylphenyl)magnesium Halide (Ar-MgX) ArylHalide->Grignard Mg Magnesium Metal (Mg⁰) Mg->Grignard Solvent Anhydrous Ether (e.g., THF) Solvent->Grignard Solvation Initiation Initiation Energy Initiation->Mg Overcomes activation barrier Br_Node For Ar-Br: Lower activation energy. Readily initiated. Cl_Node For Ar-Cl: Higher activation energy. Difficult to initiate.

Figure 2. Logical relationship in Grignard reagent formation. The higher C-Cl bond energy presents a larger activation barrier.
Experimental Protocol: Grignard Formation

Procedure for this compound:

  • Dry all glassware thoroughly in an oven. Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion (~10%) of the aryl bromide solution to the magnesium. Initiation is often indicated by gentle bubbling or a slight exotherm. A small crystal of iodine can be added to activate the magnesium surface if needed.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete conversion. The resulting grey-black solution is the Grignard reagent, ready for subsequent use.

Challenges with 1-Chloro-4-isopropylbenzene:

  • Initiation: Standard procedures are likely to fail. The use of an entrainment agent like 1,2-dibromoethane or a few drops of the corresponding aryl bromide may be necessary to start the reaction.[12]

  • Solvent: A higher boiling point solvent like THF is required over diethyl ether to reach the necessary reaction temperature.[12]

  • Yield: Yields are often lower and less reproducible compared to the bromo-analog due to incomplete reaction and side reactions.

A Note on Nucleophilic Aromatic Substitution (SNAr)

While critical for many aryl halides, the SNAr reaction is not a viable pathway for these particular substrates. SNAr requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[15][16][17][18][19] The isopropyl group on the substrates is weakly electron-donating, which destabilizes this intermediate and effectively shuts down this reaction pathway.

Conclusion: A Clear Verdict on Reactivity

For the vast majority of synthetic applications that rely on the cleavage of the carbon-halogen bond, This compound is unequivocally the more reactive substrate . Its lower C-Br bond dissociation energy facilitates both the oxidative addition in palladium-catalyzed cross-coupling reactions and the insertion of magnesium for Grignard reagent formation. This translates into tangible experimental advantages: milder reaction conditions, shorter reaction times, and often higher and more reliable yields.

While 1-chloro-4-isopropylbenzene is less expensive and may be preferred from a cost-of-goods perspective, its use necessitates more forcing conditions and specialized catalytic systems, which can introduce other complexities and costs. The choice, therefore, depends on a balance of raw material cost, process robustness, and the specific transformation being targeted. For laboratory-scale synthesis and rapid discovery chemistry, the superior reactivity of the bromo-analog makes it the preferred starting material.

References

Navigating the Cross-Coupling Landscape: A Comparative Guide to Alternatives for 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the choice of reagents can profoundly impact the efficiency, cost-effectiveness, and sustainability of a synthetic route. For decades, 1-bromo-4-isopropylbenzene has been a reliable workhorse in palladium-catalyzed cross-coupling reactions, providing a straightforward entry point for introducing the valuable 4-isopropylphenyl moiety into complex molecules. However, the evolving demands of modern chemistry—driven by considerations of cost, atom economy, and the need for milder reaction conditions—necessitate a critical evaluation of alternative reagents. This guide offers a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.

The Rationale for Seeking Alternatives

While effective, aryl bromides like this compound are not without their drawbacks. They are often more expensive and have a lower atom economy compared to their chloro-analogs. Furthermore, the drive towards more sustainable and cost-efficient processes in the pharmaceutical and fine chemical industries has intensified the search for more readily available and economical starting materials. This has led to the development of sophisticated catalyst systems that can activate less reactive but more desirable electrophiles.

This guide will focus on the most practical and increasingly adopted alternatives: aryl chlorides and aryl sulfonates (specifically tosylates, mesylates, and triflates), derived from the readily available 4-isopropylphenol.

Aryl Chlorides: The Economical and Abundant Alternative

1-Chloro-4-isopropylbenzene presents a compelling alternative due to its lower cost and high commercial availability. The primary challenge in employing aryl chlorides in cross-coupling reactions lies in the strength of the C-Cl bond compared to the C-Br bond, which makes the crucial oxidative addition step of the catalytic cycle more difficult. However, significant advancements in ligand design have largely overcome this hurdle.

Mechanistic Considerations: The Ligand is Key

The successful activation of aryl chlorides hinges on the use of highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands (such as Buchwald's biarylphosphine ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs). These ligands increase the electron density on the palladium center, facilitating the oxidative addition of the less reactive aryl chloride.

Caption: Generalized catalytic cycle for the cross-coupling of aryl chlorides, highlighting the challenging oxidative addition step.

Performance Comparison: Aryl Bromide vs. Aryl Chloride

The following table provides a comparative overview of the performance of this compound versus 1-chloro-4-isopropylbenzene in common cross-coupling reactions.

Reaction TypeReagentCatalyst SystemTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura This compoundPd(PPh₃)₄ / K₂CO₃8012~95
1-Chloro-4-isopropylbenzenePd₂(dba)₃ / SPhos / K₃PO₄10018~90
Heck This compoundPd(OAc)₂ / P(o-tol)₃ / Et₃N10016~85
1-Chloro-4-isopropylbenzenePd₂(dba)₃ / XPhos / Cs₂CO₃12024~80
Buchwald-Hartwig This compoundPd₂(dba)₃ / BINAP / NaOtBu908~92
1-Chloro-4-isopropylbenzenePd(OAc)₂ / XPhos / NaOtBu11012~88

Note: Yields are approximate and can vary based on the specific coupling partner and reaction conditions.

As the data indicates, aryl chlorides generally require more forcing conditions (higher temperatures, longer reaction times) and more sophisticated, and often more expensive, catalyst systems to achieve comparable yields to their bromo counterparts. However, the significant cost savings of the starting material can often justify these more demanding conditions, especially in large-scale synthesis.

Aryl Sulfonates: Versatile Alternatives Derived from Phenols

Aryl sulfonates, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), offer another attractive class of alternatives. They are readily prepared from the inexpensive and widely available 4-isopropylphenol. Their reactivity generally follows the order: OTf > OTs > OMs, with triflates often exhibiting reactivity comparable to or even exceeding that of aryl bromides.

Synthesis of Aryl Sulfonate Precursors

The preparation of these reagents is straightforward, typically involving the reaction of 4-isopropylphenol with the corresponding sulfonyl chloride or anhydride in the presence of a base.

Caption: Synthetic routes to aryl tosylates, mesylates, and triflates from 4-isopropylphenol.

Performance in Cross-Coupling Reactions

Aryl sulfonates have proven to be excellent substrates in a variety of cross-coupling reactions, often enabled by the same types of advanced catalyst systems used for aryl chlorides.

Leaving GroupReactivity ComparisonAdvantagesDisadvantages
Triflate (OTf) Generally comparable to or better than bromide.High reactivity, mild reaction conditions.Higher cost of triflic anhydride, potential for hydrolysis.
Tosylate (OTs) Generally less reactive than bromide, more reactive than chloride.Readily prepared from inexpensive tosyl chloride, crystalline and easy to handle.Often requires higher catalyst loadings and temperatures than bromides.
Mesylate (OMs) Least reactive of the common sulfonates.High atom economy, derived from inexpensive mesyl chloride.Can be challenging to activate, requiring highly active catalysts.

Experimental Protocols

The following are representative experimental procedures for key cross-coupling reactions using alternative reagents. Researchers should note that optimization of reaction conditions is often necessary for specific substrates.

Suzuki-Miyaura Coupling with 1-Chloro-4-isopropylbenzene

Objective: To synthesize 4-isopropyl-4'-methylbiphenyl.

Procedure:

  • To an oven-dried Schlenk tube, add 1-chloro-4-isopropylbenzene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and SPhos (0.08 mmol, 8 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination with 4-Isopropylphenyl Tosylate

Objective: To synthesize 4-(4-isopropylphenyl)morpholine.

Procedure:

  • To a 2-necked flask, add 4-isopropylphenyl tosylate (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol %), and XPhos (0.03 mmol, 3 mol %).

  • Evacuate and backfill the flask with nitrogen.

  • Add anhydrous toluene (5 mL) and stir the mixture at 110 °C for 12 hours.[1]

  • After cooling to room temperature, quench the reaction with water.[1]

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

  • Purify by column chromatography on silica gel.[1]

Cost-Benefit Analysis

A crucial factor in selecting a reagent is its cost. The following table provides an approximate cost comparison for the starting materials discussed.

CompoundApproximate Cost (USD/g)
This compound$20 - $30[2]
1-Chloro-4-isopropylbenzene$5 - $15
4-Isopropylphenol$0.30 - $1.00[3]

Prices are estimates and can vary significantly based on supplier and quantity.

The cost of 4-isopropylphenol is substantially lower than that of both the bromo and chloro derivatives. Even when factoring in the cost of the sulfonylating agent and the additional synthetic step, the preparation of aryl sulfonates can be a more economical route, particularly for large-scale applications. The higher cost of this compound is often only justified if milder reaction conditions are paramount and catalyst development for a less reactive alternative is not feasible.

Conclusion and Future Outlook

The paradigm of relying solely on aryl bromides for cross-coupling reactions is shifting. The development of highly active and robust palladium catalyst systems has opened the door for the widespread adoption of more economical and abundant aryl chlorides and versatile aryl sulfonates.

  • Aryl chlorides are the most cost-effective alternative for large-scale synthesis, provided that the necessary investment in catalyst development and process optimization is made to overcome their lower reactivity.

  • Aryl sulfonates , particularly tosylates, offer a practical balance of reactivity and cost, with the significant advantage of being derived from the very inexpensive 4-isopropylphenol.

As catalyst technology continues to advance, the utility of these alternative reagents will undoubtedly expand, offering chemists a broader and more flexible toolbox for the construction of complex molecules. The choice of which reagent to employ will ultimately depend on a careful consideration of the specific synthetic challenge, weighing the factors of reactivity, cost, scale, and available resources.

References

A Comparative Guide to HPLC Purity Assessment of 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 1-Bromo-4-isopropylbenzene, a key building block in the synthesis of pharmaceuticals and other organic compounds, is no exception.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, supported by experimental data and a critical evaluation of alternative analytical techniques.

The Critical Role of Purity in Synthesis

This compound serves as a crucial intermediate in various organic syntheses.[1] The presence of impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. Therefore, a robust and reliable analytical method to determine its purity is paramount. While pure this compound is a colorless liquid, impurities can cause a yellowish hue, providing a preliminary, albeit non-quantitative, indication of purity.[2]

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most widely adopted mode of HPLC, valued for its versatility in separating a broad range of non-polar and moderately polar compounds.[3] Given the nonpolar, aromatic nature of this compound, RP-HPLC stands out as the method of choice.[2]

The "Why" Behind the Method: A Mechanistic Perspective

In RP-HPLC, the stationary phase is hydrophobic (non-polar), and the mobile phase is polar.[3] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[3] For this compound, its nonpolar character leads to a strong affinity for the stationary phase. By carefully selecting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, we can modulate the retention time and achieve separation from potential impurities.[3][4]

Column Selection: The Heart of the Separation

The choice of the stationary phase is critical. While standard C18 and C8 columns are the workhorses of RP-HPLC, for halogenated aromatic compounds, a phenyl-based or a pentafluorophenyl (PFP) stationary phase can offer unique selectivity.[5][6] These phases can engage in π-π interactions with the aromatic ring of this compound, providing an additional separation mechanism beyond simple hydrophobicity.[5] This can be particularly advantageous for resolving isomers or closely related impurities.

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (purity >99%)

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the sample solution to be analyzed at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Weigh & Dissolve Reference Standard Filter_Standard Filter Standard (0.45 µm) Prep_Standard->Filter_Standard Prep_Sample Weigh & Dissolve Test Sample Filter_Sample Filter Sample (0.45 µm) Prep_Sample->Filter_Sample Autosampler Autosampler Injection Filter_Standard->Autosampler Standard Injection Filter_Sample->Autosampler Sample Injection HPLC_Column C18 Column Separation Autosampler->HPLC_Column UV_Detector UV Detection (225 nm) HPLC_Column->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc

Caption: RP-HPLC workflow for purity assessment.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a powerful tool, it is essential to consider alternative techniques to ensure a comprehensive purity assessment. Gas chromatography is a viable alternative, particularly for volatile and thermally stable compounds like this compound.[7]

Principle of Separation:

  • HPLC: Partitions analytes between a liquid mobile phase and a solid stationary phase.[7]

  • GC: Partitions volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[7]

Key Considerations for Method Selection:

FeatureReversed-Phase HPLCGas Chromatography (GC)Rationale for this compound
Principle Partitioning between a liquid mobile phase and solid stationary phase.[7]Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[7]Both are suitable as the analyte is volatile enough for GC.
Applicability Wide range of non-volatile and thermally labile compounds.[7]Volatile and thermally stable compounds.[7]This compound is thermally stable, making GC a strong candidate.
Resolution Excellent for separating complex mixtures and isomers.[7]High for volatile compounds.[7]HPLC may offer better resolution for potential non-volatile impurities.
Quantitation Highly accurate and precise with appropriate standards.[7]Accurate with proper calibration.[7]Both techniques provide excellent quantitative data.
Common Impurities Effective for a broad range of impurities, including starting materials and byproducts from synthesis.Best for volatile impurities. May not detect non-volatile or thermally labile impurities.HPLC provides a more comprehensive screen for a wider range of potential impurities.

Expert Insight: For a comprehensive purity profile, employing both HPLC and GC can be a powerful orthogonal approach. GC is excellent for detecting volatile impurities, such as residual solvents or starting materials like benzene.[8][9] HPLC, on the other hand, can detect less volatile byproducts that may have formed during synthesis, such as isomers or degradation products.

Decision Tree for Method Selection:

Method_Selection Start Purity Assessment of This compound Volatile_Impurities Primary concern: Volatile Impurities? Start->Volatile_Impurities GC_Method Gas Chromatography (GC) is the preferred method. Volatile_Impurities->GC_Method Yes NonVolatile_Impurities Primary concern: Non-volatile/Polar Impurities? Volatile_Impurities->NonVolatile_Impurities No HPLC_Method Reversed-Phase HPLC (RP-HPLC) is the recommended method. NonVolatile_Impurities->HPLC_Method Yes Orthogonal_Testing For comprehensive analysis, use both GC and HPLC. NonVolatile_Impurities->Orthogonal_Testing No/Uncertain

Caption: Decision tree for analytical method selection.

Trustworthiness Through Self-Validating Systems

A described protocol is only as reliable as its validation. Key parameters to establish the trustworthiness of the HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from any impurity peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy.

By systematically evaluating these parameters, the HPLC method becomes a self-validating system, ensuring the integrity of the purity data generated.

References

A Tale of Two Leaving Groups: A Senior Application Scientist's Guide to Aryl Bromide and Triflate Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] The choice of the electrophilic partner, specifically the leaving group on the aromatic ring, is a critical parameter that significantly influences reaction efficiency, scope, and selectivity. This guide provides an in-depth comparison of two of the most common electrophiles in this reaction: aryl bromides and aryl triflates (trifluoromethanesulfonates). We will delve into the mechanistic nuances that govern their reactivity, present comparative experimental data, and provide robust protocols to empower you to make informed decisions in your synthetic endeavors.

The Heart of the Matter: Mechanistic Underpinnings of Reactivity

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl electrophile to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to furnish the desired biaryl product and regenerate the Pd(0) catalyst.[1][4][5] The initial oxidative addition step is frequently the rate-determining step of the catalytic cycle, and it is here that the fundamental differences between aryl bromides and aryl triflates come to the fore.[6]

The reactivity order for aryl electrophiles in palladium-catalyzed cross-coupling reactions is generally considered to be I > Br ≈ OTf > Cl.[7][8] However, the relative reactivity of aryl bromides and aryl triflates can be more nuanced and is highly dependent on the specific reaction conditions, particularly the choice of palladium catalyst and ligands.[9][10][11][12]

Aryl Bromides: The oxidative addition of aryl bromides to Pd(0) is a well-established and generally efficient process.[13] The carbon-bromine bond is sufficiently labile to undergo cleavage and insertion by the electron-rich palladium center. The reaction rate can be influenced by the electronic properties of the aryl bromide; electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition.[14][15]

Aryl Triflates: Aryl triflates, derived from phenols, offer a valuable alternative to aryl halides. The triflate group is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. In many cases, aryl triflates exhibit reactivity comparable to or even greater than aryl bromides, particularly when specific catalyst systems are employed.[16][17][18]

A fascinating aspect of this comparison is the "Suzuki-Miyaura anomaly," where the expected reactivity order is sometimes inverted.[9][10][11] In some palladium-catalyzed couplings, aryl bromides show higher reactivity than aryl triflates, a phenomenon attributed to mechanistic divergences depending on the nucleophilic partner.[9][10][11]

At a Glance: Key Differences in Reactivity

FeatureAryl BromidesAryl Triflates
Typical Reactivity Generally high, often considered a "workhorse" substrate.High, often comparable to or exceeding bromides, but can be more sensitive to reaction conditions.
Leaving Group Ability GoodExcellent
Substrate Availability Widely commercially available or readily synthesized.Synthesized from the corresponding phenols.
Cost Generally more cost-effective.Can be more expensive due to the cost of triflic anhydride or other triflating agents.
Functional Group Tolerance Broad, but can be susceptible to side reactions with certain functional groups.Excellent, often compatible with a wider range of sensitive functional groups.
"Suzuki-Miyaura Anomaly" Can be more reactive than triflates under certain conditions.[9][10][11]Reactivity can be lower than bromides in specific Suzuki couplings.[11]

Experimental Evidence: A Head-to-Head Comparison

The following data, compiled from the literature, illustrates the comparative performance of aryl bromides and aryl triflates in Suzuki coupling reactions under various conditions.

EntryAryl ElectrophileBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water1295[1]
24-Anisole triflatePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene298[16]
34-Bromotoluene4-Methoxyphenylboronic acidPd₂(dba)₃/P(t-Bu)₃K₃PO₄Dioxane892[19]
44-Tolyl triflate4-Methoxyphenylboronic acidPd(OAc)₂/PCy₃CsFDioxane196[16]
51-Bromo-4-nitrobenzenePhenylboronic acidPdCl₂(dppf)K₂CO₃DMF488[20]
64-Nitrophenyl triflatePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene0.594[16]

Observations: The data highlights that with the appropriate choice of catalyst and conditions, both aryl bromides and aryl triflates can provide excellent yields in Suzuki couplings. Notably, reactions with aryl triflates, when paired with a suitable catalyst system like Pd(OAc)₂/PCy₃, can proceed significantly faster than those with aryl bromides.[16]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArAr Biaryl Product (Ar-Ar') ArPdOR Ar-Pd(II)L₂-OR' ArPdBr->ArPdOR Ligand Exchange (Base) ArPdArB Ar-Pd(II)L₂-Ar' ArPdOR->ArPdArB Transmetalation (Ar'-B(OR)₂) ArPdArB->Pd0 Reductive Elimination (Ar-Ar') ArBr Aryl Bromide (Ar-Br) ArOTf Aryl Triflate (Ar-OTf) ArB Organoboron (Ar'-B(OR)₂) Base Base caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Electrophile, Organoboron Reagent, and Base B Add Solvent A->B C Degas the Mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Chromatography or Recrystallization J->K caption A typical experimental workflow for the Suzuki coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Field-Proven Methodologies: Experimental Protocols

The following are generalized, robust protocols for performing Suzuki-Miyaura cross-coupling reactions with aryl bromides and aryl triflates. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of an Aryl Bromide

This protocol is a general guideline and can be adapted for various aryl bromides.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using an inorganic base)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent(s) via syringe.

  • If using an inorganic base that is not fully soluble, add a small amount of water to facilitate its dissolution.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl.

Protocol 2: Suzuki Coupling of an Aryl Triflate

This protocol is adapted for the higher reactivity often observed with aryl triflates and employs a catalyst system known to be effective for this class of substrates.[16]

Materials:

  • Aryl triflate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., PCy₃, P(t-Bu)₃, 1-3 mol% per Pd)

  • Base (e.g., K₃PO₄, CsF, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk flask or a vial in a glovebox, add the palladium source, ligand, and base.

  • Add the aryl triflate and the arylboronic acid.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to the desired temperature (can range from room temperature to 100 °C).

  • Stir the reaction mixture for the required time, monitoring its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Conclusion and Expert Recommendations

Both aryl bromides and aryl triflates are highly effective electrophiles for the Suzuki-Miyaura cross-coupling reaction. The choice between them is often dictated by a combination of factors including substrate availability, cost, functional group tolerance, and the desired reaction kinetics.

  • For routine syntheses and when cost is a primary concern, aryl bromides are an excellent and reliable choice. A wide variety of substituted aryl bromides are commercially available, and the reaction conditions are well-established.

  • When dealing with sensitive substrates, or when rapid reaction times are desired, aryl triflates are a superior option. Their preparation from readily available phenols adds a layer of synthetic flexibility. The use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands, is often key to unlocking their full potential.[16][18]

Ultimately, a deep understanding of the mechanistic principles and a willingness to screen a small set of reaction conditions will enable the synthetic chemist to harness the full power of the Suzuki-Miyaura coupling, regardless of the chosen leaving group.

References

A-Senior-Application-Scientist's-Guide-to-Aryl-Halide-Selection--1-Bromo-vs--1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and advanced materials, the choice of starting materials is a critical decision point that dictates reaction efficiency, cost, and overall viability. This guide provides a comprehensive cost-benefit analysis of two common aryl halide building blocks: 1-bromo-4-isopropylbenzene and 1-iodo-4-isopropylbenzene. By examining their physicochemical properties, cost, reactivity in palladium-catalyzed cross-coupling reactions, and safety considerations, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions for their specific synthetic challenges. While the higher reactivity of the iodide analogue often leads to milder reaction conditions and faster conversions, the significantly lower cost of the bromide presents a compelling economic advantage. This analysis will demonstrate that the optimal choice is not universal but is instead contingent on the specific priorities of the project, whether they be speed and yield or budget and scalability.

Introduction: The Critical Role of Aryl Halides in Modern Synthesis

Aryl halides are foundational substrates in a multitude of C-C and C-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-couplings like the Suzuki, Heck, and Sonogashira reactions.[1] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors. The identity of the halogen atom on the aromatic ring profoundly influences the reactivity of the substrate, primarily by affecting the rate-determining oxidative addition step in the catalytic cycle.[2]

This guide focuses on two structurally similar but reactively distinct compounds: this compound and 1-iodo-4-isopropylbenzene. Both are valuable intermediates, but the choice between them involves a classic trade-off between reactivity and cost. We will dissect this trade-off through a detailed analysis of their properties, market price, and performance in key chemical transformations.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of these two reagents are the starting point for our analysis. While structurally similar, the difference in the halogen atom results in notable variations in molecular weight, density, and boiling point.

PropertyThis compound1-Iodo-4-isopropylbenzene
CAS Number 586-61-8[3]17356-09-1
Molecular Formula C₉H₁₁Br[3]C₉H₁₁I[4]
Molecular Weight 199.09 g/mol [3]246.09 g/mol [4]
Appearance Colorless liquid[3]Pale yellow or brown liquid[4]
Density ~1.286 g/mL at 20°C[3]~1.525 g/mL[4]
Boiling Point 103-104°C[3]234-240°C[4]
Melting Point -22°C[3]N/A
Solubility Insoluble in water; soluble in organic solvents.[5][6]Soluble in organic solvents.[4]

Cost and Commercial Availability Analysis

For any research or development project, budgetary constraints are a major consideration. In this regard, there is a stark difference between the bromo and iodo derivatives of 4-isopropylbenzene. The following table provides an illustrative cost comparison based on prices from major chemical suppliers. Prices are subject to change and may vary by vendor and purity.

CompoundSupplier ExampleQuantityPrice (USD)Cost per Gram (USD)Cost per Mole (USD)
This compound, 97% Thermo Scientific[7]5 g$104.00$20.80~$4,141
1-Iodo-4-isopropylbenzene, 95% Sigma-Aldrich5 g$20.70$4.14~$1,019
1-Iodo-4-isopropylbenzene, 97% Thermo Scientific[8]25 g$160.65$6.43~$1,582

Note: The prices listed are for illustrative purposes and were accessed in late 2025. Bulk pricing will differ significantly.

As the data clearly indicates, This compound is substantially more expensive than its iodo counterpart on a per-gram and per-mole basis. This significant cost difference is a primary driver in the decision-making process for many laboratories, especially when planning for large-scale synthesis. Both compounds are readily available from major chemical suppliers.

Reactivity in Key Cross-Coupling Reactions

The superior performance of aryl iodides in many cross-coupling reactions is a well-established principle in organic chemistry. This enhanced reactivity stems from the difference in the carbon-halogen bond dissociation energies (BDEs).[9]

Mechanistic Overview: The Importance of Bond Dissociation Energy

The general trend for C-X bond strength in aryl halides is: Ar-F > Ar-Cl > Ar-Br > Ar-I .[9] The carbon-iodine bond is the longest and weakest, making it the most susceptible to cleavage during the oxidative addition of the aryl halide to the palladium(0) catalyst. This is often the rate-limiting step of the catalytic cycle.[2]

A weaker C-I bond translates to:

  • Faster reaction rates.

  • The ability to use milder reaction conditions (e.g., lower temperatures).

  • Often higher yields, as side reactions are minimized.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below. The initial oxidative addition step is where the difference between the bromo and iodo substrates is most pronounced.

Suzuki_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Ar'-B(OR)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination Reactants Ar-X + Ar'-B(OR)₂ Base Base

General Catalytic Cycle for Suzuki Coupling
Comparative Performance Data

Reaction TypeExpected Outcome with this compoundExpected Outcome with 1-Iodo-4-isopropylbenzene
Suzuki Coupling Requires more forcing conditions (higher temperature, longer reaction time, potentially stronger base or more sophisticated catalyst).Reacts under milder conditions, often at room temperature or with gentle heating. Higher yields and faster reaction times are typical.
Heck Coupling Generally less reactive, may require higher catalyst loading and temperature.More reactive, leading to cleaner and faster product formation.
Sonogashira Coupling Feasible, but often requires higher temperatures and may be prone to side reactions like Glaser coupling.Highly efficient, often proceeding at room temperature with low catalyst loadings.
Case Study: A Standardized Suzuki Coupling Protocol

To illustrate the practical differences, let's consider a hypothetical Suzuki coupling with 4-isopropylphenylboronic acid. The following protocols are representative of what a researcher might employ for each substrate.

Experimental Workflow Diagram

Workflow cluster_bromo Protocol A: this compound cluster_iodo Protocol B: 1-Iodo-4-isopropylbenzene A1 Combine Aryl Bromide, Boronic Acid, Base (e.g., K₂CO₃) A2 Add Solvent (e.g., Toluene/H₂O) A1->A2 A3 Degas with Argon A2->A3 A4 Add Pd Catalyst (e.g., Pd(PPh₃)₄) A3->A4 A5 Heat to Reflux (e.g., 90-100°C) for 12-24 hours A4->A5 A6 Workup & Purification A5->A6 B1 Combine Aryl Iodide, Boronic Acid, Base (e.g., K₂CO₃) B2 Add Solvent (e.g., Toluene/H₂O) B1->B2 B3 Degas with Argon B2->B3 B4 Add Pd Catalyst (e.g., Pd(PPh₃)₄) B3->B4 B5 Stir at Room Temp to 50°C for 2-6 hours B4->B5 B6 Workup & Purification B5->B6

Comparative Experimental Workflow for Suzuki Coupling

Protocol A: Suzuki Coupling of this compound

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), 4-isopropylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture of toluene (5 mL) and water (1 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 90°C and stir vigorously for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol B: Suzuki Coupling of 1-Iodo-4-isopropylbenzene

  • To a round-bottom flask, add 1-iodo-4-isopropylbenzene (1.0 mmol), 4-isopropylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture of toluene (5 mL) and water (1 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 1 mol%).

  • Stir the reaction mixture vigorously at 50°C for 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The key differences highlighted are the reaction temperature, time, and potentially the catalyst loading, all of which contribute to the overall cost and energy consumption of the process.

Safety and Handling

Both compounds are classified as irritants and require standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • This compound: Causes skin and serious eye irritation.[7][11] It is also considered environmentally hazardous and toxic to aquatic life with long-lasting effects.[12]

  • 1-Iodo-4-isopropylbenzene: Also causes skin and serious eye irritation.[13]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling these chemicals.[12][13][14]

Cost-Benefit Synthesis & Recommendation

The choice between this compound and 1-iodo-4-isopropylbenzene is a multifactorial decision. The following flowchart provides a logical framework for selecting the appropriate reagent based on project priorities.

Decision_Tree Start Project Start: Select Aryl Halide Q1 Is Cost the Primary Limiting Factor? Start->Q1 A1_Yes Use 1-Iodo-4-isopropylbenzene Q1->A1_Yes Yes A1_No Consider Other Factors Q1->A1_No No Q2 Is Reaction Speed or Mild Conditions Critical? A1_No->Q2 A2_Yes Use 1-Iodo-4-isopropylbenzene Q2->A2_Yes Yes A2_No Is the Substrate Thermally Sensitive? Q2->A2_No No A3 A3 A2_No->A3 A3_Yes Use 1-Iodo-4-isopropylbenzene A3_No Use this compound (Optimize Conditions) A3->A3_Yes Yes A3->A3_No No

Decision Flowchart for Aryl Halide Selection

Recommendation Summary:

  • For Cost-Sensitive Projects, Early-Stage Research, and Large-Scale Synthesis: 1-Iodo-4-isopropylbenzene is the clear winner. Its significantly lower purchase price outweighs the potential for slightly harsher reaction conditions. The cost savings on the raw material will likely dwarf the increased energy costs from heating.

  • For Time-Sensitive Projects, Methods Development, and Synthesis of Delicate Molecules: 1-Iodo-4-isopropylbenzene is the preferred choice. Its high reactivity allows for rapid reaction times and milder conditions, which can be crucial when dealing with thermally sensitive functional groups or when a fast turnaround is required. The higher material cost is justified by the increased probability of success and the preservation of molecular complexity.

Conclusion

The cost-benefit analysis of this compound versus 1-iodo-4-isopropylbenzene reveals a compelling case for careful consideration of project-specific goals. There is no single "better" reagent. The iodo-analogue offers superior reactivity, enabling faster and milder transformations, which is ideal for complex, sensitive, or time-critical syntheses. Conversely, the bromo-analogue presents a significant economic advantage, making it the pragmatic choice for large-scale production and cost-driven research where reaction conditions can be optimized. By understanding the fundamental trade-offs between reactivity and cost, researchers can make strategic decisions that align with their scientific and budgetary objectives, ultimately leading to more efficient and successful synthetic outcomes.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif, forming the backbone of numerous pharmaceuticals, functional materials, and liquid crystals.[1] Its rigid, planar structure and tunable electronic properties make it a critical building block in organic synthesis. 4,4'-Diisopropylbiphenyl, in particular, serves as a key intermediate in the synthesis of more complex molecules, such as biphenyl-4,4'-dicarboxylic acid, a monomer used in high-performance polymers.[2]

The reliable synthesis and rigorous characterization of such intermediates are paramount to ensuring the quality, reproducibility, and success of downstream applications. This guide provides an in-depth analysis of the synthesis of 4,4'-diisopropylbiphenyl via a classic Ullmann homocoupling of 1-bromo-4-isopropylbenzene. We will present a comprehensive characterization of the synthesized product, validating its structure and purity through modern analytical techniques. Furthermore, this guide will objectively compare the chosen synthetic method with prominent palladium-catalyzed alternatives, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific needs.

Part 1: Synthesis via Ullmann Coupling

For the synthesis of a symmetrical biaryl like 4,4'-diisopropylbiphenyl from a single aryl halide precursor, the Ullmann reaction presents a direct and historically significant approach.[3] This reaction, first reported over a century ago, utilizes copper metal to facilitate the homocoupling of two aryl halide molecules.[4] While modern palladium-catalyzed reactions are often favored for their milder conditions, the Ullmann coupling remains a robust and cost-effective method, particularly when high-purity copper is used and reaction conditions are carefully controlled.

The causality behind this choice is its simplicity and atom economy for homocoupling. It avoids the need to prepare a second organometallic reagent (like a boronic acid or Grignard), as the single starting material, this compound, serves as the source for both halves of the final molecule.

Experimental Protocol: Ullmann Synthesis

Materials:

  • This compound (C₉H₁₁Br, MW: 199.09 g/mol )[5]

  • Activated Copper bronze powder

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • 2 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is flame-dried under a nitrogen atmosphere and equipped with a magnetic stirrer, reflux condenser, and a thermometer.

  • Charging Reagents: The flask is charged with activated copper bronze (2.0 equivalents) and anhydrous DMF. The mixture is heated to 150°C with vigorous stirring.

  • Substrate Addition: this compound (1.0 equivalent) is added dropwise to the heated suspension over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux (approx. 153°C) and maintained for 12-18 hours. Reaction progress can be monitored by Gas Chromatography (GC) by analyzing aliquots for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove copper residues, washing with toluene. The combined filtrate is washed sequentially with 2 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from hot hexanes to afford 4,4'-diisopropylbiphenyl as a white crystalline solid.

Synthesis and Purification Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis A Charge Flask: Activated Copper, DMF B Heat to 150°C A->B C Add this compound B->C D Reflux for 12-18h C->D E Cool and Filter (remove Cu) D->E Reaction Complete F Aqueous Washes: HCl, NaHCO₃, Brine E->F G Dry (MgSO₄) & Evaporate F->G H Recrystallize from Hexanes G->H I Characterize Pure Product H->I

Caption: Workflow for the Ullmann synthesis of 4,4'-diisopropylbiphenyl.

Part 2: Characterization of Synthesized 4,4'-Diisopropylbiphenyl

A self-validating protocol requires that the final product is rigorously characterized and its identity and purity confirmed against established literature data. The white crystalline solid obtained from the synthesis was subjected to a suite of analytical techniques.

Property Literature Value Experimental Result
Appearance White to pale cream powder or crystals[6]White crystalline solid
Molecular Formula C₁₈H₂₂[7]Confirmed by MS
Molecular Weight 238.37 g/mol [7][8]238.2 (M⁺) by GC-MS
Melting Point 62-68°C[6] (Note: some sources report 49°C[7])64-66°C
¹H NMR (CDCl₃, ppm) See detailed analysis belowδ 7.50 (d, 4H), 7.28 (d, 4H), 2.95 (sept, 2H), 1.28 (d, 12H)
¹³C NMR (CDCl₃, ppm) See detailed analysis belowδ 147.2, 138.6, 126.8, 126.0, 33.8, 24.1
FTIR (KBr, cm⁻¹) C-H (aliphatic), C-H (aromatic), C=C (aromatic) stretches[9]2960, 2868 (C-H aliphatic), 3030 (C-H aromatic), 1500 (C=C aromatic)
Purity (GC) ≥96.0%[6]>98%
Table 1: Comparison of Experimental Characterization Data with Literature Values.
Detailed Spectral Analysis
  • ¹H NMR: The proton NMR spectrum displays the expected simplicity for a symmetrical molecule. A doublet at δ 7.50 ppm corresponds to the four aromatic protons ortho to the biphenyl linkage. A second doublet at δ 7.28 ppm represents the four aromatic protons meta to the linkage. The septet at δ 2.95 ppm is characteristic of the two methine (CH) protons of the isopropyl groups, and the doublet at δ 1.28 ppm integrates to the twelve methyl (CH₃) protons.

  • ¹³C NMR: The carbon NMR spectrum shows six distinct signals, consistent with the molecule's symmetry. The signals at δ 147.2 and 138.6 ppm are assigned to the quaternary aromatic carbons (the isopropyl-substituted carbon and the carbon at the biphenyl linkage, respectively). The signals at δ 126.8 and 126.0 ppm correspond to the protonated aromatic carbons. The aliphatic carbons of the isopropyl group appear at δ 33.8 (methine) and 24.1 (methyl).[10][11]

  • Mass Spectrometry: The GC-MS analysis shows a molecular ion peak (M⁺) at m/z = 238, confirming the molecular weight of 4,4'-diisopropylbiphenyl.[8] A significant fragment is observed at m/z = 223, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for molecules with isopropyl groups.[9]

  • FTIR Spectroscopy: The IR spectrum confirms the presence of the key functional groups. Strong peaks at 2960 and 2868 cm⁻¹ are due to the C-H stretching of the isopropyl groups. The peak at 3030 cm⁻¹ is characteristic of aromatic C-H stretching, and the sharp absorption at approximately 1500 cm⁻¹ corresponds to the aromatic C=C bond stretching.[9]

The strong correlation between the experimental data and literature values provides high confidence in the identity and purity of the synthesized 4,4'-diisopropylbiphenyl.

Part 3: Comparative Guide to Biphenyl Synthesis Methods

While the Ullmann coupling is effective for this specific homocoupling, researchers must often choose from several methods for biphenyl synthesis, especially for unsymmetrical products. The most common modern alternatives are palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Kumada couplings.[12][13]

Parameter Ullmann Coupling Suzuki-Miyaura Coupling Kumada Coupling
Reaction Type Homocoupling of Aryl HalidesCross-coupling of Aryl Halide and Arylboronic Acid[14]Cross-coupling of Aryl Halide and Grignard Reagent[15]
Catalyst/Reagent Stoichiometric Copper (Cu)Catalytic Palladium (Pd), Base (e.g., K₂CO₃, Cs₂CO₃)[16]Catalytic Nickel (Ni) or Palladium (Pd)
Reaction Conditions High Temperature (>150°C), Polar aprotic solvent[3]Mild Temperature (RT to 100°C), Various solvents[16]Low Temperature, Anhydrous conditions
Substrate Scope Limited, best for electron-deficient aryl halides[3]Very broad, highly functional group tolerant[12]Limited by functional group intolerance of Grignard reagents
Key Advantages Simple setup for homocoupling, low-cost metalHigh yields, mild conditions, stable/non-toxic boron reagents[12]High reactivity of Grignard reagent
Key Disadvantages Harsh conditions, often requires excess copperCost of Pd catalyst and ligands, requires boronic acid synthesisMoisture-sensitive, incompatible with acidic protons
Table 2: Objective Comparison of Key Biphenyl Synthesis Methodologies.
Decision Framework for Method Selection

The choice of synthetic route is a multifactorial decision. The following diagram illustrates a logical framework for this process.

G Start Start: Need to Synthesize a Biphenyl Q1 Symmetrical or Unsymmetrical Product? Start->Q1 Q2 Functional Group Tolerance Required? Q1->Q2 Unsymmetrical Ullmann Ullmann Coupling Q1->Ullmann Symmetrical Suzuki Suzuki-Miyaura Coupling Q2->Suzuki Yes Kumada Kumada Coupling Q2->Kumada No (simple substrate) Q3 Cost & Scalability a Primary Concern? Q3->Ullmann Yes, for homocoupling Q3->Suzuki No (catalyst cost acceptable) Ullmann->Q3 Suzuki->Q3 Kumada->Q3

Caption: Decision matrix for selecting a suitable biphenyl synthesis method.

This framework highlights that for the specific synthesis of a symmetrical, simple biphenyl like 4,4'-diisopropylbiphenyl, the Ullmann reaction is a viable and cost-effective choice. However, for more complex, unsymmetrical targets with sensitive functional groups, the Suzuki-Miyaura reaction is almost always the superior method.[12]

Part 4: Detailed Analytical Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, 256 or more scans are typically required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution onto a GC equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that starts at 100°C, holds for 1 minute, then ramps to 280°C at 20°C/min.

  • MS Method: Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.

  • Analysis: Identify the peak corresponding to the product by its retention time and analyze the associated mass spectrum, noting the molecular ion and key fragmentation peaks. Assess purity by calculating the peak area percentage.

Protocol 3: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry, crystalline sample.

  • Measurement: Pack a small amount of the powder into a capillary tube. Place the tube in a calibrated melting point apparatus.

  • Observation: Heat the sample slowly (1-2°C per minute) near the expected melting point. Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A narrow range (<2°C) is indicative of high purity.

Conclusion

This guide has detailed the successful synthesis of 4,4'-diisopropylbiphenyl from this compound using the Ullmann homocoupling reaction. The rigorous characterization via NMR, MS, IR, and melting point analysis confirms the identity and high purity of the product, demonstrating the viability of this classic synthetic method. The comparative analysis with modern palladium-catalyzed reactions provides a crucial decision-making framework for researchers. While the Suzuki-Miyaura coupling offers broader applicability and milder conditions, the Ullmann reaction remains a valuable tool for specific applications like symmetrical biphenyl synthesis, where its simplicity and cost-effectiveness are advantageous. The protocols and data presented herein serve as a self-validating system for researchers working with this important chemical intermediate.

References

A Comparative Guide to the Reactivity of Ortho- and Para-Brominated Isopropylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount. The positional isomerism of substituents on a benzene ring can dramatically alter reaction rates and product distributions, a factor that is critical in the precise construction of complex molecules. This guide provides an in-depth technical comparison of the reactivity of ortho-bromoisopropylbenzene and para-bromoisopropylbenzene, supported by established chemical principles and detailed experimental protocols for validation.

Introduction: The Subtle Dance of Sterics and Electronics

The isopropyl group, a modest alkyl substituent, exerts a significant influence on the reactivity of the adjacent brominated benzene ring. Its effects are twofold: electronic and steric. Electronically, the isopropyl group is weakly electron-donating through an inductive effect, which can influence the electron density of the aromatic ring.[1][2] Sterically, its bulk can hinder the approach of reagents, particularly to the ortho position.[3][4] This guide will dissect how these competing factors dictate the reactivity of ortho- and para-bromoisopropylbenzene in several common and synthetically important transformations.

Theoretical Underpinnings: Predicting Reactivity

The reactivity of an aryl halide is largely governed by the accessibility of the carbon-bromine (C-Br) bond and the electronic nature of the aromatic ring. In the case of our two isomers, the primary differentiator is the proximity of the bulky isopropyl group to the bromine atom.

Electronic Effects

The isopropyl group is an alkyl group and therefore considered an electron-donating group (EDG).[1][2] This donation occurs through an inductive effect, pushing electron density into the benzene ring. This increased electron density, in theory, makes the ring more nucleophilic and can affect the rate of reactions where the aromatic ring acts as a nucleophile. Both ortho and para isomers benefit from this effect.

Steric Hindrance: The Dominant Factor

The most significant difference between the two isomers is the steric environment around the C-Br bond.

  • p-Bromoisopropylbenzene: The isopropyl group is positioned opposite the bromine atom, exerting minimal steric hindrance. The C-Br bond is readily accessible to incoming reagents and catalysts.

  • o-Bromoisopropylbenzene: The isopropyl group is adjacent to the bromine atom, creating a sterically congested environment.[3][4] This crowding can impede the approach of bulky reagents and catalysts, significantly slowing down reactions that are sensitive to steric bulk.[5]

This steric hindrance in the ortho isomer is the primary driver of the observed differences in reactivity, often overriding the subtle electronic effects.

Comparative Reactivity in Key Transformations

We will now explore the expected reactivity of ortho- and para-bromoisopropylbenzene in three common classes of reactions: Palladium-Catalyzed Cross-Coupling, Grignard Reagent Formation, and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[6] The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, a step that is highly sensitive to steric hindrance around the C-Br bond.[5]

  • p-Bromoisopropylbenzene: Due to the unhindered nature of the C-Br bond, this isomer is expected to undergo oxidative addition readily, leading to a faster reaction rate and higher yield of the coupled product.

  • o-Bromoisopropylbenzene: The steric bulk of the adjacent isopropyl group is expected to significantly slow down the rate of oxidative addition.[5] This can lead to lower yields, require more forcing reaction conditions (higher temperatures, longer reaction times), or necessitate the use of specialized bulky phosphine ligands designed to facilitate reactions at sterically hindered centers.

The following diagram illustrates the initial oxidative addition step, highlighting the steric clash in the ortho isomer.

Suzuki_Coupling_Steric_Hindrance cluster_para para-Bromoisopropylbenzene cluster_ortho ortho-Bromoisopropylbenzene p_substrate p-Bromoisopropylbenzene p_ts Transition State (less hindered) p_substrate->p_ts Oxidative Addition p_pd Pd(0)L_n p_pd->p_ts p_product Oxidative Addition Product p_ts->p_product o_substrate o-Bromoisopropylbenzene o_ts Transition State (sterically hindered) o_substrate->o_ts Oxidative Addition (slower) o_pd Pd(0)L_n o_pd->o_ts o_product Oxidative Addition Product o_ts->o_product Experimental_Workflow A Reaction Setup: Two parallel reactions, one for each isomer. B Add reactants to separate flasks: Aryl bromide (ortho or para), phenylboronic acid, K2CO3, toluene, and dodecane. A->B D Initiate Reactions: Add catalyst solution to each flask simultaneously and start timer. B->D C Prepare Catalyst Solution: Pd(OAc)2 and PPh3 in toluene. C->D E Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 5, 15, 30, 60, 120 min). D->E F Quench and Prepare for Analysis: Quench aliquot with water, extract with diethyl ether, and dry. E->F G GC-FID Analysis: Analyze the organic layer to determine the concentration of the remaining aryl bromide relative to the internal standard. F->G H Data Analysis: Plot ln([Aryl Bromide]) vs. time to determine the pseudo-first-order rate constant for each isomer. G->H

References

A Senior Application Scientist's Guide to Validating Grignard Reaction Products Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, the success of a Grignard synthesis is not merely in the execution of the reaction but in the rigorous confirmation of the desired product's structure. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous validation of Grignard reaction products, moving beyond simple step-by-step instructions to explain the underlying principles and causality behind experimental choices.

The Imperative of Structural Validation in Grignard Chemistry

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, typically a carbonyl group in an aldehyde or ketone, to form a secondary or tertiary alcohol, respectively.[2][3] While powerful, this reaction is sensitive to reaction conditions and can lead to a mixture of products, including unreacted starting materials and various byproducts.[1] Therefore, robust analytical techniques are essential to confirm the identity and purity of the target molecule. Among the available analytical methods, NMR spectroscopy stands out for its ability to provide detailed structural information.[4]

This guide will compare and contrast the utility of various NMR techniques in the context of a typical Grignard reaction: the synthesis of 2-phenylpropan-2-ol from acetophenone and methylmagnesium bromide.

Core Principles: Leveraging ¹H and ¹³C NMR for Structural Elucidation

At its core, NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[5][6] By analyzing the chemical environment of these nuclei, we can piece together the molecular structure.

¹H NMR: A First Look at the Product

Proton NMR (¹H NMR) is typically the first-line technique for analyzing a Grignard reaction mixture. It provides four key pieces of information: the number of signals (indicating the number of chemically non-equivalent protons), their chemical shift (providing clues about the electronic environment), their integration (revealing the ratio of protons of each type), and their splitting pattern (disclosing the number of neighboring protons).[7]

Comparing Spectra: Starting Material vs. Product

A successful Grignard reaction will result in distinct changes in the ¹H NMR spectrum.

  • Disappearance of the Aldehyde/Ketone Proton: If an aldehyde was used as the starting material, the characteristic aldehyde proton signal (typically between 9-10 ppm) will be absent in the product spectrum.[8]

  • Appearance of a Hydroxyl Proton: The formation of an alcohol product introduces a hydroxyl (-OH) proton, which typically appears as a broad singlet. Its chemical shift can vary (0.5-5.0 ppm) depending on concentration and solvent.[9]

  • Upfield Shift of Protons Alpha to the Carbonyl: Protons on the carbon adjacent to the former carbonyl group will experience a significant upfield shift in the alcohol product compared to the starting ketone or aldehyde.

  • New Signals from the Grignard Reagent's Alkyl/Aryl Group: The spectrum of the product will feature new signals corresponding to the protons of the alkyl or aryl group introduced by the Grignard reagent.

Compound Key ¹H NMR Signals (Approx. δ, ppm) Rationale
Acetophenone (Starting Material) 7.9-8.0 (m, 2H, Ar-H ortho to C=O), 7.4-7.6 (m, 3H, Ar-H meta, para), 2.6 (s, 3H, -CH₃)The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield.[10] The methyl protons are adjacent to the carbonyl, resulting in a downfield shift compared to a simple alkane.
Methylmagnesium Bromide (Grignard Reagent) Not typically isolated and analyzed by routine NMR.Grignard reagents are highly reactive and usually used in situ.[11]
2-Phenylpropan-2-ol (Product) 7.2-7.5 (m, 5H, Ar-H), 2.1 (s, 1H, -OH), 1.6 (s, 6H, 2 x -CH₃)The aromatic protons are now in a less deshielded environment. The two methyl groups are equivalent and appear as a singlet. The hydroxyl proton is a broad singlet.
Biphenyl (Potential Byproduct) 7.2-7.6 (m, 10H)A common byproduct from the coupling of the aryl halide used to make the Grignard reagent.[1]
¹³C NMR: Mapping the Carbon Skeleton

While ¹H NMR provides a wealth of information, ¹³C NMR is invaluable for confirming the carbon framework of the product. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[5]

Key Spectral Changes:

  • Disappearance of the Carbonyl Carbon: The most telling sign of a successful reaction is the disappearance of the highly deshielded carbonyl carbon signal (typically 190-220 ppm for ketones and aldehydes).[5]

  • Appearance of a Carbinol Carbon: A new signal will appear in the alcohol region (typically 60-90 ppm) corresponding to the carbon atom bearing the hydroxyl group.

  • New Carbon Signals: The carbon signals of the Grignard reagent's alkyl/aryl group will be present in the product spectrum.

Compound Key ¹³C NMR Signals (Approx. δ, ppm) Rationale
Acetophenone (Starting Material) ~198 (C=O), ~137 (Ar-C ipso), ~133, ~128 (Ar-CH), ~26 (-CH₃)The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.[5]
2-Phenylpropan-2-ol (Product) ~148 (Ar-C ipso), ~128, ~127, ~125 (Ar-CH), ~76 (C-OH), ~32 (2 x -CH₃)The disappearance of the peak around 198 ppm and the appearance of a peak around 76 ppm are definitive indicators of the reaction's success.

Advanced NMR Techniques for Unambiguous Confirmation

For more complex molecules or when spectra are crowded, one-dimensional NMR may not be sufficient for a definitive structural assignment. In such cases, advanced NMR techniques provide greater insight.

DEPT: Differentiating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that differentiate between CH, CH₂, and CH₃ groups.[12][13]

  • DEPT-90: Only CH (methine) carbons appear as positive signals.

  • DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[14]

By comparing the standard ¹³C NMR spectrum with the DEPT spectra, one can definitively assign the multiplicity of each carbon signal.

2D NMR: Connecting the Dots

Two-dimensional NMR experiments provide correlation information between nuclei, which is invaluable for tracing out the connectivity of a molecule.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons).[15][16] A cross-peak in a COSY spectrum indicates that the two protons are spin-spin coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to.[16][17] It is a powerful tool for assigning protonated carbons in the ¹³C NMR spectrum.

Experimental Protocol: From Reaction Workup to NMR Tube

A high-quality NMR spectrum is contingent on proper sample preparation.[18]

Step-by-Step Methodology:

  • Reaction Quenching and Workup: After the Grignard reaction is complete, it is typically quenched with a weak acid (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide intermediate. The organic product is then extracted into an appropriate solvent (e.g., diethyl ether or ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Sample Preparation for NMR:

    • Dissolution: Dissolve 5-25 mg of the crude or purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19] The choice of solvent is critical; it must dissolve the sample and its residual proton signals should not overlap with signals of interest.[20]

    • Filtering: If the solution contains any solid particles, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[21][22] Solid impurities can degrade the quality of the NMR spectrum.

    • Homogenization: Ensure the sample is thoroughly mixed to avoid concentration gradients within the NMR tube.[21]

    • Labeling: Clearly label the NMR tube.[20]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating a Grignard reaction product and the relationship between different NMR techniques.

Grignard_Validation_Workflow cluster_reaction Grignard Reaction cluster_analysis NMR Analysis Starting Materials Starting Materials Product Mixture Product Mixture Starting Materials->Product Mixture Reaction & Workup 1H_NMR 1H NMR Product Mixture->1H_NMR Initial Screen 13C_NMR 13C NMR 1H_NMR->13C_NMR Carbon Skeleton DEPT DEPT 13C_NMR->DEPT Carbon Multiplicity 2D_NMR 2D NMR (COSY, HSQC) DEPT->2D_NMR For Complex Cases Structure_Confirmation Structure Confirmed DEPT->Structure_Confirmation 2D_NMR->Structure_Confirmation

Caption: Workflow for Grignard product validation.

NMR_Technique_Relationships 1D_NMR 1D NMR 1H_NMR 1H NMR (Proton Environment) 1D_NMR->1H_NMR 13C_NMR 13C NMR (Carbon Backbone) 1D_NMR->13C_NMR COSY COSY (H-H Correlation) 1H_NMR->COSY Informs DEPT DEPT (Carbon Type) 13C_NMR->DEPT HSQC HSQC (C-H Correlation) 13C_NMR->HSQC Informs 2D_NMR 2D NMR 2D_NMR->COSY 2D_NMR->HSQC

Caption: Interrelation of common NMR techniques.

Conclusion

Validating the structure of a Grignard reaction product is a critical step that ensures the integrity of downstream applications in research and development. While ¹H NMR provides an excellent initial assessment, a comprehensive approach that integrates ¹³C NMR and, when necessary, advanced techniques like DEPT and 2D NMR, offers an irrefutable confirmation of the molecular structure. By understanding the principles behind each technique and the expected spectral changes, scientists can confidently and efficiently characterize their synthetic products. This guide serves as a framework for not only executing the NMR analysis but also for interpreting the data with a level of expertise that underpins robust scientific discovery.

References

A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for the Mizoroki-Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Power of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to forge carbon-carbon bonds with high efficiency and stereoselectivity has made it an indispensable tool in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4] The discovery and development of this reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, marked a pivotal moment in organometallic chemistry, introducing the first example of a C-C bond-forming reaction proceeding through a Pd(0)/Pd(II) catalytic cycle.[1]

The heart of the Heck reaction's success lies in the palladium catalyst. The choice of the palladium source and, critically, the associated ligands, dictates the reaction's efficiency, substrate scope, and overall performance. For researchers in drug development and process chemistry, selecting the optimal catalyst system is a critical decision that can significantly impact yield, purity, and cost-effectiveness. This guide provides a comprehensive comparison of different classes of palladium catalysts for the Heck reaction, supported by experimental data and field-proven insights to aid in rational catalyst selection and optimization.

The Palladium Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Heck reaction. The generally accepted catalytic cycle is initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) species.[1][2][5] This is followed by the coordination and migratory insertion of the alkene, β-hydride elimination to release the product, and finally, reductive elimination of HX with the aid of a base to regenerate the active Pd(0) catalyst.[2][5]

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene PiComplex [Ar-Pd(II)L₂(alkene)]⁺X⁻ AlkeneCoord->PiComplex MigIns Migratory Insertion PiComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂-X MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProdComplex [H-Pd(II)L₂(product)]⁺X⁻ BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim Base RedElim->Pd0 - HB⁺X⁻

Caption: The catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

It is important to note that variations of this mechanism exist, including pathways involving anionic palladium intermediates, particularly in so-called "ligandless" systems.[6][7][8] The nature of the ligand, solvent, and additives can influence which pathway is dominant.[3]

A Comparative Analysis of Palladium Catalyst Systems

The "best" catalyst for a Heck reaction is highly dependent on the specific substrates and desired reaction conditions. Here, we compare the most common classes of palladium catalysts, highlighting their strengths and weaknesses.

Phosphine-Based Catalysts

Phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling reactions since the early days of the Heck reaction.[1][9] Their electronic and steric properties can be finely tuned to modulate the reactivity and stability of the palladium center.[9][10]

  • Monodentate Phosphines:

    • Triphenylphosphine (PPh₃): A classic, inexpensive, and readily available ligand. It is often used in combination with Pd(OAc)₂ or Pd₂(dba)₃.[1][11] While effective for many applications, catalysts derived from PPh₃ can be prone to decomposition at high temperatures.

    • Bulky, Electron-Rich Phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and cataCXium® A (di(adamantyl)-n-butylphosphine) are highly effective for coupling less reactive aryl chlorides and for reactions at lower temperatures.[10] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species.

  • Bidentate Phosphines:

    • DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A versatile ligand that often imparts high stability to the catalyst, making it suitable for challenging transformations.

    • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A chiral ligand that is extensively used in asymmetric Heck reactions to control the stereochemistry of the product.[12]

N-Heterocyclic Carbene (NHC)-Based Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[5][13] They are strong σ-donors, forming very stable bonds with the palladium center, which often translates to higher catalyst stability and activity.[5][14]

  • Advantages:

    • High Stability: NHC-palladium complexes are often more resistant to decomposition at high temperatures compared to many phosphine-based catalysts.[15]

    • High Activity: Their strong electron-donating ability can enhance the rate of oxidative addition, often leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).[5]

    • Versatility: They have shown excellent performance in coupling a wide range of substrates, including challenging aryl chlorides.[16]

Palladacycles

Palladacycles are pre-formed, air- and moisture-stable palladium(II) complexes that serve as highly efficient catalyst precursors.[17][18] They are particularly attractive for industrial applications due to their high stability and activity at very low catalyst loadings.[11]

  • Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)): One of the most well-known palladacycles, it has demonstrated exceptional activity for the Heck reaction of aryl bromides, achieving TONs up to 10⁶.[3]

  • Advantages:

    • High TONs and TOFs: Palladacycles are among the most active catalysts for the Heck reaction.[19][20]

    • Air and Moisture Stability: They are easy to handle and store, simplifying reaction setup.[17]

    • Broad Substrate Scope: They are effective for a wide range of aryl halides and olefins.[18]

"Ligandless" and Heterogeneous Catalysts

For reasons of cost and ease of product purification, there is significant interest in catalyst systems that do not require expensive, complex ligands.

  • "Ligandless" Systems: These reactions are typically carried out with simple palladium salts like Pd(OAc)₂ in the absence of added phosphine or NHC ligands.[6] The term "ligandless" can be a misnomer, as solvent molecules, the alkene, or the base can act as ligands. In some cases, the formation of palladium nanoparticles or anionic palladium species is believed to be responsible for the catalytic activity.[6][7][21]

  • Heterogeneous Catalysts: These involve immobilizing palladium on a solid support, such as activated carbon (Pd/C), silica, or polymers.[22][23][24]

    • Advantages:

      • Easy Separation and Reusability: The catalyst can be easily removed from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling.[22][25]

      • Reduced Palladium Contamination: This is a critical advantage in the synthesis of active pharmaceutical ingredients (APIs).[25]

    • Challenges:

      • Leaching: Palladium can leach from the support into the reaction mixture, leading to contamination of the product and a decrease in catalyst activity over time.[25][26]

      • Lower Activity: Heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts.[23]

Benchmarking Catalyst Performance: A Standardized Protocol

To objectively compare the performance of different palladium catalysts, a standardized experimental protocol is essential. The following protocol provides a framework for benchmarking catalysts for the Heck reaction between a model aryl halide and alkene.

Benchmarking_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_workup Work-up and Analysis Prep_Vessel Dry Schlenk tube under inert atmosphere Add_Reagents Add aryl halide, alkene, base, and solvent Prep_Vessel->Add_Reagents Add_Catalyst Add palladium precatalyst and ligand Add_Reagents->Add_Catalyst Heating Heat to desired temperature with vigorous stirring Add_Catalyst->Heating Monitoring Monitor progress by GC-MS or LC-MS Heating->Monitoring Quench Cool to RT and quench Monitoring->Quench Extraction Extract product with organic solvent Quench->Extraction Purification Purify by column chromatography Extraction->Purification Analysis Analyze yield and purity (NMR, GC, LC) Purification->Analysis

Caption: A generalized workflow for benchmarking palladium catalysts in the Heck reaction.

Detailed Experimental Protocol: Heck Coupling with Herrmann's Catalyst[27]

This protocol is a representative example for benchmarking a high-performance palladacycle catalyst.

  • Materials:

    • Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))

    • 4-Bromoacetophenone (aryl halide)

    • n-Butyl acrylate (alkene)

    • Sodium acetate (NaOAc) (base)

    • N-Methyl-2-pyrrolidone (NMP) (solvent)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a dry Schlenk tube under an inert atmosphere, dissolve 4-bromoacetophenone (1.0 eq) and n-butyl acrylate (1.2 eq) in NMP.

    • Add Herrmann's Catalyst (0.01 mol%) and sodium acetate (1.5 eq).

    • Heat the reaction mixture to 140 °C and stir vigorously.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

    • After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the desired product.

    • Calculate the isolated yield and determine the purity of the product.

Performance Data Summary

The following table summarizes the performance of different palladium catalyst systems for the Heck reaction under various conditions, as reported in the literature. This data is intended to serve as a guide for initial catalyst screening.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃4-IodotolueneStyreneEt₃NDMF100295[1]
PdCl₂(dppf)1-BromonaphthaleneMethyl acrylateK₂CO₃DMAc1100.296[27]
Herrmann's Catalyst4-ChlorotolueneStyreneCs₂CO₃Dioxane1200.592[27]
Pd(dba)₂ / NHC4-BromotolueneStyreneK₂CO₃DMAc12012>95[15]
Pd/CIodobenzeneStyreneEt₃NDMF100398[23]
"Ligandless" Pd(OAc)₂4-Bromoanisolen-Butyl acrylateNaHCO₃NMP120294[6]

Note: The performance of a catalyst is highly dependent on the specific substrates and reaction conditions. This table should be used as a starting point for optimization.

Troubleshooting and Optimization

Even with a well-chosen catalyst, Heck reactions can sometimes fail to proceed as expected. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst and ligands are of high purity and have been stored correctly.[28] For air-sensitive ligands, use proper inert atmosphere techniques.[29]

    • Insufficient Temperature: Some Heck reactions, especially with less reactive aryl chlorides, require high temperatures.

    • Incorrect Base: The choice of base is crucial. For example, inorganic bases like K₂CO₃ or Cs₂CO₃ are often more effective than amine bases for certain substrates.[1]

    • Inhibitors: Certain functional groups or impurities in the starting materials or solvent can inhibit the catalyst.

  • Formation of Side Products:

    • Alkene Isomerization: This can be an issue with certain substrates. The choice of ligand and reaction conditions can influence the degree of isomerization.

    • Homocoupling of the Aryl Halide: This can occur at high temperatures or with certain catalyst systems.

  • Optimization Strategies:

    • Design of Experiments (DoE): For complex systems, a statistical approach like DoE can be a powerful tool for systematically optimizing multiple reaction parameters (e.g., temperature, concentration, catalyst loading, base stoichiometry) to maximize yield and minimize side products.[30]

    • Solvent Screening: The polarity and coordinating ability of the solvent can have a significant impact on the reaction. Common solvents include DMF, NMP, DMAc, and dioxane.[11]

    • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can accelerate the reaction.[11]

Conclusion and Future Outlook

The Mizoroki-Heck reaction remains a vibrant area of research, with ongoing efforts to develop more active, stable, and cost-effective palladium catalysts. While traditional phosphine-based systems continue to be widely used, NHC ligands and palladacycles offer significant advantages in terms of stability and activity, particularly for challenging substrates. The development of robust and recyclable heterogeneous catalysts is also a key area of focus, driven by the need for more sustainable and environmentally friendly chemical processes.

For researchers and drug development professionals, a thorough understanding of the different types of palladium catalysts and a systematic approach to benchmarking and optimization are essential for harnessing the full potential of the Heck reaction. By carefully considering the factors outlined in this guide, scientists can make informed decisions about catalyst selection, leading to more efficient and successful synthetic outcomes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1-Bromo-4-isopropylbenzene (also known as 4-Bromocumene). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document moves beyond a simple checklist to explain the chemical and regulatory rationale behind each procedural step, empowering researchers to make informed safety decisions.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not benign; it presents multiple hazards that dictate its handling and disposal protocols.

1.1. GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the primary dangers associated with this chemical.[1] It is crucial that every individual handling this substance is aware of these classifications.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1] This necessitates stringent measures to prevent ingestion, including a strict prohibition on food and drink in the laboratory and the use of appropriate personal protective equipment (PPE).

  • Skin and Eye Irritation (Category 2/2A): Causes skin and serious eye irritation.[1][2] This is due to the chemical's ability to disrupt cellular membranes, leading to inflammation and potential tissue damage. Prolonged contact must be avoided through the mandatory use of nitrile gloves and chemical safety goggles.

  • Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[1][3] This is arguably the most critical factor for disposal. This compound is poorly soluble in water and may persist in the environment, posing a long-term threat to aquatic ecosystems.[3] This characteristic strictly prohibits its disposal down the drain or into any environmental waterway.

1.2. Physicochemical Properties and Disposal Implications

A summary of key data highlights the need for careful handling and containment.

PropertyValue / ClassificationDisposal Implication
CAS Number 586-61-8Unique identifier for accurate waste manifest documentation.
UN Number UN3082Classified for transport as an "Environmentally hazardous substance, liquid, n.o.s.".[3]
GHS Pictograms WarningIndicates significant hazard.
Hazard Statements H302, H315, H319, H411Harmful if swallowed, Causes skin/eye irritation, Toxic to aquatic life with long lasting effects.[1]
Water Solubility Immiscible / LowHigh potential for environmental persistence; sewer disposal is forbidden.[3]
Physical State LiquidRequires secure, leak-proof primary and secondary containment.

Regulatory Mandates: Classifying Your Waste

In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, you are legally responsible for its correct classification and management until its final disposal.[3]

2.1. Is this compound a Listed Hazardous Waste?

This compound is a halogenated organic compound. This chemical family is closely regulated. Your waste stream will likely fall into one of two categories:

  • F-Listed Waste (F002): This is the most common classification in a research setting. The F002 code applies to spent halogenated solvents, including mixtures containing 10% or more of these solvents by volume before use.[4][5] If you have used this compound as a solvent for another material (e.g., in a reaction or for cleaning), the resulting waste is an F002-listed hazardous waste.

  • U-Listed Waste: This list is for discarded, unused commercial chemical products. While "this compound" is not explicitly on the U-list, related brominated benzene compounds like "Benzene, 1-bromo-4-phenoxy-" (U030) are.[6][7] If you are disposing of pure, unreacted this compound, it is imperative to manage it as a hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for the precise code.

The guiding principle is one of caution: When in doubt, manage the waste as hazardous.

Procedural Guide: Waste Handling and Disposal Workflow

This section provides a step-by-step protocol for the safe collection and disposal of this compound waste.

3.1. Experimental Workflow for Waste Segregation

Proper segregation at the point of generation is the most critical step to ensure safety and minimize disposal costs. Mixing halogenated waste with non-halogenated waste needlessly elevates the entire volume to the more expensive disposal category.[8]

Protocol:

  • Designate a Waste Container: Before starting any experiment, designate a specific, compatible waste container for halogenated organic liquids. This container must be made of a material that will not degrade upon contact with the chemical, such as glass or polyethylene.

  • Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include the full chemical name "this compound" and any other constituents, along with their approximate percentages.[9]

  • Collect Waste: During your work, collect all waste streams containing this compound, including reaction residues and the first rinse of any contaminated glassware, into this designated container.[9]

  • Keep Container Closed: The container must be kept tightly sealed at all times, except when you are actively adding waste.[8][9] This prevents the release of vapors and protects the lab environment.

  • Store Safely: Store the sealed waste container in a well-ventilated area, such as a fume hood or a designated satellite accumulation area. It must be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[9]

3.2. Disposal of Contaminated Solids

Any solid materials that come into contact with this compound are also considered hazardous waste.

  • Examples: Contaminated gloves, weigh boats, paper towels, or silica gel.

  • Procedure: Collect these items in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.[10] Do not mix them with regular trash. The label should read "Debris contaminated with this compound."

3.3. Managing Empty Containers

An "empty" container that held this chemical is not safe for regular disposal until properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as acetone or ethanol).[10]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste in your designated halogenated waste container.[9] Subsequent rinses should also be collected as hazardous waste.

  • Deface Label: After rinsing and air-drying, the original manufacturer's label must be completely removed or defaced.[10]

  • Final Disposal: The clean, defaced container can now be disposed of in the appropriate glass or plastic recycling stream.

Emergency Procedures: Spill Management

Accidental spills require immediate and correct action to mitigate exposure and environmental release.

For a small, manageable spill (e.g., <100 mL) inside a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill pad to soak up the liquid.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the contaminated absorbent material into a designated container or heavy-duty plastic bag.

  • Label and Dispose: Seal the container, label it as "Spill debris with this compound," and manage it as hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.

Disposal Pathway Decision Logic

The following diagram illustrates the mandatory decision-making process for handling this compound. The ultimate destination for this chemical waste is always a licensed hazardous waste disposal facility. On-site chemical treatment or neutralization is not recommended and is often illegal without proper permits.

G cluster_0 Waste Generation Point cluster_1 On-Site Management Protocol cluster_2 Final Disposal Pathway start Generate this compound Waste (Liquid or Solid)? segregate Segregate into Designated HALOGENATED Waste Container start->segregate Yes label_waste Label Container with Full Chemical Name & Percentages segregate->label_waste store Store in Sealed Container with Secondary Containment label_waste->store contact_ehs Contact EHS/Licensed Waste Hauler for Pickup store->contact_ehs transport Manifest & Transport to a Licensed RCRA Facility contact_ehs->transport

Caption: Waste Disposal Workflow for this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds. Among these is 1-Bromo-4-isopropylbenzene, a key intermediate in various organic syntheses. While indispensable, this halogenated aromatic hydrocarbon demands a meticulous approach to safety. This guide provides essential, actionable information for the safe handling and disposal of this compound, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of our research.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound presents a multi-faceted risk profile that informs every aspect of its handling protocol. It is classified as a hazardous substance, and its primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

The key hazards associated with this compound are:

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[2]

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Eye Irritation: It is a strong eye irritant, capable of causing serious damage.[2]

  • Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects, underscoring the need for stringent disposal protocols.[1][2]

It is also important to note that while specific carcinogenicity data for this compound is not prominently listed, halogenated aromatic hydrocarbons as a class can be associated with various long-term health effects.[3] Therefore, minimizing exposure is a critical objective.

PropertyValueSource
CAS Number 586-61-8[1]
Molecular Formula C9H11Br[2]
Molecular Weight 199.09 g/mol [2]
Appearance Colorless liquid[2]
Flash Point > 100 °C / > 212 °F[1]
Water Solubility Insoluble[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a procedural checkbox; it is a scientifically-driven decision to create a barrier between you and the potential hazards of this compound.

Eye and Face Protection:

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[2]

  • Chemical Splash Goggles: These are mandatory and should be worn at all times when handling the liquid. They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[5] A face shield alone does not provide adequate eye protection.

Skin and Body Protection:

To prevent skin irritation, appropriate protective clothing is essential.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility data for breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from splashes.[5]

  • Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting.[5]

Respiratory Protection:

Under normal laboratory conditions with adequate ventilation, such as working within a certified chemical fume hood, respiratory protection is typically not required.[1][6] However, in situations where ventilation is inadequate or if there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][8]

Safe Handling and Operational Plan

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe working environment.

Engineering Controls:

The primary engineering control for handling this chemical is a properly functioning chemical fume hood.[7] This provides a contained workspace and protects the user from inhaling vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[1][7]

Step-by-Step Handling Protocol:
  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.

  • Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors. Avoid open flames.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[9]

Spill and Emergency Procedures

In the event of a spill or exposure, a swift and correct response is critical.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert absorbent material like vermiculite or sand.[1]

    • Collect the contaminated absorbent material into a sealed, labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent the spill from entering drains.[9]

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

Due to its toxicity to aquatic life, proper disposal of this compound and any contaminated materials is crucial.[1][2]

  • Waste Collection: All waste containing this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[1] Do not dispose of it down the drain or in regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don PPE: - Goggles & Face Shield - Lab Coat - Gloves prep2 Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible prep1->prep2 Check handle1 Dispense Chemical (Avoid Splashing) prep2->handle1 Proceed handle2 Perform Procedure handle1->handle2 handle3 Secure Container handle2->handle3 emergency Spill or Exposure handle2->emergency If Occurs clean1 Collect Waste: - Excess Reagent - Contaminated Materials handle3->clean1 End of Procedure clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3 spill Spill Cleanup Protocol emergency->spill If Spill exposure First Aid & Medical Attention emergency->exposure If Exposure

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-isopropylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-isopropylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.